molecular formula C32H67O4P B1193897 Dicetyl Phosphate CAS No. 2197-63-9

Dicetyl Phosphate

Cat. No.: B1193897
CAS No.: 2197-63-9
M. Wt: 546.8 g/mol
InChI Key: RNPXCFINMKSQPQ-UHFFFAOYSA-N
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Description

Dicetyl hydrogen phosphate is the dihexadecyl ester of phosphoric acid.
The CIR Expert Panel concluded the following 28 alkyl phosphates are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating...Dicetyl Phosphate...
RN given refers to parent cpd

Properties

IUPAC Name

dihexadecyl hydrogen phosphate
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InChI

InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNPXCFINMKSQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H67O4P
Source PubChem
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Related CAS

17026-47-0 (potassium salt), 26527-54-8 (aluminum dicetyl phosphate salt/solvate)
Record name Dicetyl phosphate
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DSSTOX Substance ID

DTXSID7062243
Record name 1-Hexadecanol, hydrogen phosphate
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Molecular Weight

546.8 g/mol
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CAS No.

2197-63-9
Record name Dicetyl phosphate
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Record name Dicetyl phosphate
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Record name 1-Hexadecanol, 1,1'-(hydrogen phosphate)
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Record name 1-Hexadecanol, hydrogen phosphate
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Record name Dihexadecyl hydrogen phosphate
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Record name DIHEXADECYL PHOSPHATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Dicetyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Dicetyl phosphate, a prominent organophosphate, holds significant importance across various scientific and industrial domains, including cosmetics, pharmaceuticals, and material science. This guide provides a detailed exploration of its chemical structure, physicochemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure

This compound, also known by its IUPAC name dihexadecyl hydrogen phosphate, is the diester of phosphoric acid and cetyl alcohol.[1] Its structure is characterized by a central phosphate group to which two long, saturated hydrocarbon chains, specifically cetyl (or hexadecyl) chains, are attached via ester linkages.[2] This amphiphilic nature, with a polar phosphate head and two nonpolar alkyl tails, underpins its utility as an emulsifier and surfactant.[2]

The molecular formula for this compound is C₃₂H₆₇O₄P.[2] The presence of the hydroxyl group on the phosphate moiety allows it to act as a weak acid.

Below is a two-dimensional representation of the this compound chemical structure.

Dicetyl_Phosphate_Structure cluster_phosphate Phosphate Group cluster_cetyl1 Cetyl Chain 1 cluster_cetyl2 Cetyl Chain 2 P P O1 O P->O1 O2 O P->O2 O3 O P->O3 OH OH P->OH C1_start CH₂ O1->C1_start C2_start CH₂ O2->C2_start C1_chain -(CH₂)₁₄- C1_start->C1_chain C1_end CH₃ C1_chain->C1_end C2_chain -(CH₂)₁₄- C2_start->C2_chain C2_end CH₃ C2_chain->C2_end Synthesis_Workflow start Start: Reagents reagents Cetyl Alcohol Phosphorus Oxychloride Solvent (e.g., Benzene) start->reagents reaction Reaction at Reflux (80°C, 12h) reagents->reaction evaporation Solvent Evaporation (Reduced Pressure) reaction->evaporation crystallization Crystallization (Cooling in Benzene) evaporation->crystallization filtration Filtration crystallization->filtration product Final Product: This compound (White Powder) filtration->product

References

An In-depth Technical Guide to Dicetyl Phosphate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicetyl phosphate (DCP), a dialkyl phosphate ester, is a versatile excipient with significant applications in the pharmaceutical and cosmetic industries. Its amphiphilic nature, arising from a polar phosphate head group and two long cetyl (C16) hydrocarbon chains, allows it to function as an effective emulsifier, stabilizer, and a key component in advanced drug delivery systems such as liposomes and nanoparticles. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization and formulation, and an exploration of its role in drug delivery, including its mechanism of action as an adjuvant and its interaction with cellular systems.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name dihexadecyl hydrogen phosphate, is a white, waxy solid at room temperature.[1] Its fundamental properties are crucial for its application in various formulations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₃₂H₆₇O₄P[1][2][3]
Molecular Weight 546.85 g/mol [4]
CAS Number 2197-63-9[1][4]
Appearance White to off-white solid/flakes[1]
Melting Point 74-75 °C[1]
Boiling Point 600.4 ± 38.0 °C (Predicted)[1][3]
Density 0.925 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 1.50 ± 0.50 (Predicted)[1][3]
Solubility Insoluble in water; Slightly soluble in chloroform and methanol. Soluble in organic solvents.[1][2]
Stability Stable under normal conditions. Store at -20°C for long-term stability.[1]

Synthesis and Purification

Synthesis

A common method for the synthesis of this compound involves the reaction of cetyl alcohol with a phosphorylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cetyl alcohol (1-hexadecanol)

  • Phosphorus trichloride (PCl₃)

  • Benzene (or a suitable alternative solvent)

  • Anhydrous conditions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cetyl alcohol in benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux temperature (approximately 80°C for benzene).

  • Slowly add phosphorus trichloride dropwise to the refluxing solution with continuous stirring. The molar ratio of cetyl alcohol to phosphorus trichloride is typically 3:1.

  • Continue the reaction under reflux with stirring for several hours (e.g., 12 hours) to ensure complete reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • The crude product is then subjected to purification.

Note: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Methanol

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the white crystalline precipitate by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Dry the purified this compound crystals under vacuum.[1]

Physicochemical Characterization

Thorough characterization is essential to ensure the quality and performance of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis of this compound

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the dried this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands for the phosphate (P=O, P-O-C) and alkyl (C-H) functional groups.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and phase transition behavior.

Experimental Protocol: DSC Analysis of this compound

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The melting point is determined from the peak of the endothermic transition.[5]

Role in Drug Delivery Systems

This compound is a critical component in the formulation of liposomes and other nanoparticles for drug delivery.

Liposome Formulation

This compound is incorporated into liposomal bilayers to impart a negative surface charge. This negative charge enhances the stability of the liposome dispersion by preventing aggregation through electrostatic repulsion and can improve the encapsulation efficiency of certain drugs.

Experimental Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

Materials:

  • Primary phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • This compound

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS)

Procedure:

  • Dissolve the lipids (DPPC, cholesterol, and this compound) in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components will depend on the desired formulation characteristics.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a stream of nitrogen and then under vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature of the primary lipid.

  • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Logical Workflow for Liposome Preparation

Liposome_Preparation A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Size Reduction (Sonication/Extrusion) D->E F Small Unilamellar Vesicles (SUVs) E->F

Caption: Workflow for preparing this compound-containing liposomes.

Zeta Potential Measurement

The zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is a key indicator of the stability of the colloidal dispersion.

Experimental Protocol: Zeta Potential Measurement of Liposomes

Instrumentation:

  • Zetasizer or similar instrument capable of measuring zeta potential via laser Doppler velocimetry.

Procedure:

  • Dilute the liposome suspension with the same aqueous buffer used for hydration to an appropriate concentration for measurement.

  • Transfer the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Perform the measurement at a controlled temperature (e.g., 25°C). The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.[6][7]

Mechanism of Action in Drug Delivery

Adjuvant Activity

Liposomes containing this compound can act as potent vaccine adjuvants. The negative charge imparted by DCP can influence the interaction of the liposome with immune cells and affect the resulting immune response.

Signaling Pathway for Liposomal Adjuvant Action

Adjuvant_Mechanism cluster_APC Antigen Presenting Cell (APC) Uptake Enhanced Antigen Uptake (Phagocytosis/Endocytosis) Activation APC Activation Uptake->Activation MHC Antigen Presentation (MHC Molecules) Activation->MHC Cytokines Cytokine Release (e.g., IL-1β, IL-18) Activation->Cytokines T_Cell T-Cell Activation & Differentiation (Th1/Th2) MHC->T_Cell Stimulation Liposome DCP-Liposome + Antigen Liposome->Uptake Interaction B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell Help

Caption: Proposed mechanism of action for DCP-liposomes as vaccine adjuvants.

The adjuvant effect of this compound-containing liposomes is thought to involve several mechanisms:

  • Depot Effect: The liposomal formulation can create a depot at the injection site, leading to a sustained release of the antigen.

  • Enhanced Antigen Uptake: The particulate nature and negative charge of the liposomes can facilitate their uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[8]

  • APC Activation: The interaction of the liposomes with APCs can lead to their activation, characterized by the upregulation of co-stimulatory molecules and the release of pro-inflammatory cytokines. This creates an immunostimulatory environment that enhances the adaptive immune response.

  • Modulation of Immune Response: The physicochemical properties of the liposomes, including the presence of this compound, can influence the type of T-helper cell response (Th1 or Th2), thereby tailoring the immune response towards either cell-mediated or humoral immunity.[9]

Cellular Interaction and Uptake

The interaction of this compound-containing liposomes with target cells is a critical step for intracellular drug delivery. The negative charge can influence the initial binding to the cell membrane, which is a complex mosaic of lipids and proteins.

Cellular Uptake Pathway for Anionic Liposomes

Cellular_Uptake cluster_Cell Target Cell Membrane Cell Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Release Drug Release Cytoplasm->Release Liposome DCP-Liposome Liposome->Membrane Adsorption

Caption: General pathway for the cellular uptake of DCP-liposomes.

The primary mechanism for the cellular internalization of anionic liposomes is endocytosis. This process involves the engulfment of the liposome by the cell membrane to form an intracellular vesicle called an endosome. The drug can then be released into the cytoplasm through endosomal escape or after the fusion of the endosome with a lysosome. The specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated) can be influenced by the liposome's properties and the cell type.

Conclusion

This compound is a valuable and versatile excipient in pharmaceutical sciences. Its well-defined physical and chemical properties, coupled with its ability to modulate the characteristics of drug delivery systems, make it a key ingredient in the development of advanced therapeutics. A thorough understanding of its properties and the application of rigorous experimental protocols for its characterization and formulation are essential for harnessing its full potential in drug development. Further research into the specific molecular interactions and signaling pathways influenced by this compound will continue to expand its applications and improve the efficacy of drug delivery systems.

References

Synthesis of Dicetyl Phosphate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dicetyl phosphate, a versatile phospholipid widely utilized in research and pharmaceutical development. Its applications range from a key component in drug delivery systems, such as liposomes and niosomes, to its use as an emulsifier and surfactant. This document outlines detailed experimental protocols, quantitative data, and characterization methods to facilitate its preparation in a laboratory setting.

Synthesis of this compound

This compound is primarily synthesized through the phosphorylation of cetyl alcohol. Several methods have been established, with the most common routes employing phosphorus oxychloride, pyrophosphoric acid, or phosphorus trichloride.

Synthesis via Phosphorus Oxychloride

The reaction of cetyl alcohol with phosphorus oxychloride is a widely adopted method for the laboratory-scale synthesis of this compound. The reaction proceeds via a dichlorophosphate intermediate, which is subsequently hydrolyzed to yield the desired product. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Table 1: Summary of Quantitative Data for Synthesis via Phosphorus Oxychloride

ParameterValueReference
Reactants
Cetyl Alcohol19.50 g (80.4 mmol)[1]
Phosphorus Oxychloride2.5 mL (26.8 mmol)[1]
Benzene (solvent)100 mL[1]
Reaction Conditions
Temperature80 °C (reflux)[1]
Reaction Time12 hours[1]
Product
This compound (white powder)1.64 g (3.0 mmol)[1]
Yield 11%[1]

Experimental Protocol:

  • To a reflux apparatus equipped with a stirrer, add 19.50 g (80.4 mmol) of cetyl alcohol and 100 mL of benzene.

  • Heat the mixture to 80 °C with continuous stirring until the cetyl alcohol is completely dissolved.

  • Slowly add 2.5 mL (26.8 mmol) of phosphorus oxychloride dropwise to the solution.

  • Maintain the reaction at 80 °C under reflux for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the benzene under reduced pressure.

  • To the resulting residue, add 50 mL of fresh benzene and cool the mixture overnight to facilitate precipitation.

  • Filter the precipitate to collect the crude this compound.

  • Purify the product by recrystallization from methanol.

Alternative Synthesis Methods

1.2.1. Pyrophosphoric Acid Method: This method provides a chlorine-free alternative to the phosphorus oxychloride route.[2] The reaction involves heating cetyl alcohol with pyrophosphoric acid, followed by hydrolysis.

1.2.2. Phosphorus Trichloride Method: Cetyl alcohol can also be reacted with phosphorus trichloride to produce this compound. This method also generates hydrochloric acid, necessitating the use of a base.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed:

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₆₇O₄P
Molecular Weight 546.85 g/mol
Appearance White, waxy solid
Melting Point 68-70 °C
Solubility Insoluble in water; soluble in organic solvents like chloroform and ethanol.
Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the cetyl chains. The terminal methyl protons typically appear as a triplet around 0.88 ppm. The methylene protons of the long alkyl chains produce a large multiplet in the region of 1.2-1.4 ppm. The methylene protons adjacent to the phosphate group are deshielded and appear as a multiplet around 4.01 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cetyl chains. The terminal methyl carbon appears at approximately 14 ppm. The methylene carbons of the chain appear in the range of 22-32 ppm. The carbon atom attached to the phosphate group is shifted downfield to around 68 ppm.

  • ³¹P NMR: The phosphorus-31 NMR spectrum provides a definitive confirmation of the phosphate group. For dialkyl phosphates, a single sharp peak is expected in the region of 0 to -5 ppm (relative to 85% H₃PO₄).[4][5]

2.1.2. Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
2850-2960C-H stretching of alkyl chains
1465C-H bending of alkyl chains
1200-1300P=O stretching
1000-1100P-O-C stretching
~2300P-OH (broad)

Experimental Workflows and Signaling Pathways

This compound is a critical component in the formulation of drug delivery vesicles, where it imparts a negative charge to the surface, enhancing stability and encapsulation efficiency.[6][7]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound in a laboratory setting.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Cetyl Alcohol + Phosphorylating Agent (e.g., POCl₃) + Base Reaction Reaction under controlled temperature and time Reactants->Reaction Mixing Crude Product Crude this compound Reaction->Crude Product Precipitation Filtration Filtration Crude Product->Filtration Washing Washing with solvent Filtration->Washing Recrystallization Recrystallization (e.g., from Methanol) Washing->Recrystallization Drying Drying under vacuum Recrystallization->Drying Pure Product Pure this compound Drying->Pure Product reaction_mechanism ROH R-OH POCl3 P(=O)Cl₃ Intermediate1 R-O-P(=O)Cl₂ POCl3->Intermediate1 - HCl ROH2 R-OH Intermediate2 (R-O)₂P(=O)Cl ROH2->Intermediate2 - HCl H2O H₂O Product (R-O)₂P(=O)OH H2O->Product - HCl vesicle_preparation Start Dissolve Lipids (e.g., Surfactant/Phospholipid, Cholesterol, this compound) in Organic Solvent Evaporation Evaporate Solvent (Rotary Evaporator) to form a thin film Start->Evaporation Hydration Hydrate the film with Aqueous Phase (containing drug) above lipid transition temperature Evaporation->Hydration VesicleFormation Formation of Multilamellar Vesicles (MLVs) Hydration->VesicleFormation Sizing Sonication or Extrusion to form Unilamellar Vesicles (UVs) of desired size VesicleFormation->Sizing Purification Removal of un-encapsulated drug (e.g., Dialysis, Centrifugation) Sizing->Purification FinalProduct Niosome/Liposome Suspension Purification->FinalProduct

References

An In-depth Technical Guide to the Core Mechanism of Action of Dicetyl Phosphate as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl phosphate (DCP), a dialkyl phosphate anionic surfactant, plays a pivotal role in the formulation and stabilization of complex multiphase systems, particularly within the pharmaceutical and cosmetic industries. Its amphiphilic nature, characterized by a polar phosphate head group and two long, nonpolar cetyl (C16) hydrocarbon chains, allows it to effectively reduce interfacial tension and form stable structures such as micelles, emulsions, and vesicular systems like liposomes and niosomes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a surfactant, with a focus on its application in drug delivery systems. We will delve into its physicochemical properties, its role in stabilizing emulsions and vesicles, and its interaction with biological membranes, supported by experimental protocols and data.

Physicochemical Properties of this compound

This compound's surfactant activity is fundamentally linked to its molecular structure. The negatively charged phosphate headgroup provides hydrophilicity, while the dual cetyl chains confer a strong hydrophobic character. This dual nature drives its accumulation at oil-water or air-water interfaces, leading to a reduction in surface and interfacial tension.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant.

Table 1: Estimated and Comparative CMC Values

SurfactantStructureEstimated/Reported CMC (in water)Notes
This compoundAnionic, Dialkyl Phosphate1-5 mM (Estimated)Expected to be lower in the presence of electrolytes.
Sodium Dodecyl Sulfate (SDS)Anionic, Alkyl Sulfate~8 mM[1]Comparative value for a common anionic surfactant.
Surface Tension Reduction

The primary function of a surfactant is to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. This compound achieves this by adsorbing at the interface, with its hydrophobic tails oriented away from the aqueous phase and its hydrophilic headgroup remaining in contact with water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension.

Mechanism of Action in Emulsion and Vesicle Stabilization

This compound is widely employed as an emulsifier and a stabilizer in oil-in-water (o/w) emulsions and as a key component in the formation of liposomes and niosomes for drug delivery.

Emulsion Stabilization

In oil-in-water emulsions, this compound positions itself at the oil-water interface, forming a protective film around the dispersed oil droplets. The stabilization is achieved through two primary mechanisms:

  • Reduction of Interfacial Tension: By lowering the interfacial tension, this compound facilitates the dispersion of the oil phase into smaller droplets, reducing the energy required for emulsification.

  • Electrostatic Repulsion: The negatively charged phosphate headgroups protrude into the aqueous phase, imparting a negative surface charge to the oil droplets. This creates an electrostatic repulsion between the droplets, preventing them from coalescing and leading to long-term emulsion stability.[6]

Emulsion_Stabilization cluster_oil_droplet Oil Droplet cluster_aqueous_phase Aqueous Phase Oil DCP This compound Oil->DCP Hydrophobic Tails Water DCP->Water Hydrophilic Head (PO4-) caption This compound at the oil-water interface.

Diagram 1: Orientation of this compound at an Oil-Water Interface.

Formation and Stabilization of Liposomes and Niosomes

This compound is a crucial component in the formulation of liposomes (phospholipid-based vesicles) and niosomes (non-ionic surfactant-based vesicles), where it serves as a charge-inducing agent. The incorporation of this compound into the lipid bilayer of these vesicles imparts a net negative surface charge.

This negative charge leads to:

  • Increased Vesicle Stability: Electrostatic repulsion between the vesicles prevents their aggregation and fusion, enhancing the long-term stability of the formulation.

  • Improved Encapsulation Efficiency: The presence of a charge can influence the encapsulation of charged drug molecules.

The molar ratio of this compound to other components like phospholipids (in liposomes) or non-ionic surfactants and cholesterol (in niosomes) is a critical parameter that affects vesicle size, charge, and stability.

Vesicle_Stabilization cluster_vesicle1 Vesicle 1 cluster_vesicle2 Vesicle 2 V1 V2 p1 p4 p1->p4 Electrostatic Repulsion p2 p3 p5 p6 caption Electrostatic repulsion between vesicles.

Diagram 2: Electrostatic Stabilization of Vesicles by this compound.

Interaction with Cell Membranes

The amphiphilic structure of this compound resembles that of endogenous phospholipids.[7] It is hypothesized that when a vesicle formulated with this compound comes into contact with a cell membrane, the following interactions may occur:

  • Electrostatic Interactions: The negatively charged phosphate headgroup of this compound can interact with positively charged components of the cell membrane surface.[7]

  • Hydrophobic Interactions: The long cetyl chains can intercalate into the hydrophobic core of the lipid bilayer.[7]

This intercalation can potentially lead to transient disruptions in the membrane structure, which may facilitate the release of the encapsulated drug into the cell. The extent of these interactions and their effect on membrane properties, such as fluidity, would depend on the concentration of this compound and the overall composition of the delivery vehicle. It is important to note that at high concentrations, surfactants can cause cell lysis.[8]

Membrane_Interaction Membrane Extracellular Space Lipid Bilayer Intracellular Space Drug Drug Membrane:f->Drug 2. Drug Release Vesicle Drug-Loaded Vesicle (with this compound) Vesicle->Membrane:h 1. Adsorption & Fusion caption Vesicle-cell membrane interaction.

Diagram 3: Hypothesized Interaction of a this compound-Containing Vesicle with a Cell Membrane.

Experimental Protocols

The following are generalized protocols for the preparation of niosomes and the determination of surfactant CMC, which are key experiments in characterizing the action of this compound.

Preparation of Niosomes using Thin-Film Hydration

This is a common method for preparing niosomes where this compound is used as a charge-inducing agent.

Materials:

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Active pharmaceutical ingredient (API)

Procedure:

  • Accurately weigh the non-ionic surfactant, cholesterol, and this compound in a desired molar ratio (e.g., 1:1:0.1).

  • Dissolve the mixture in a suitable organic solvent in a round-bottom flask.

  • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydrate the lipid film with the aqueous buffer (containing the dissolved API, if applicable) by rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant mixture.

  • The resulting suspension of multilamellar vesicles can be further processed (e.g., by sonication or extrusion) to obtain unilamellar vesicles of a desired size.

Niosome_Preparation cluster_workflow Thin-Film Hydration Workflow A Dissolve Lipids (Surfactant, Cholesterol, DCP) in Organic Solvent B Rotary Evaporation to form Thin Film A->B C Hydration of Film with Aqueous Phase (API) B->C D Formation of Multilamellar Vesicles C->D E Sonication/Extrusion (Optional) D->E F Unilamellar Niosomes E->F caption Niosome preparation workflow.

Diagram 4: Experimental Workflow for Niosome Preparation.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Materials:

  • This compound

  • High-purity water or buffer

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Prepare a stock solution of this compound in the desired aqueous medium.

  • Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension values as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the graph (the steeply descending part and the plateau).[4][5]

Table 2: Data Presentation for CMC Determination

Concentration (log M)Surface Tension (mN/m)
......
......
......

Conclusion

This compound is a versatile anionic surfactant with a well-established role in stabilizing emulsions and vesicular drug delivery systems. Its mechanism of action is primarily attributed to its ability to reduce interfacial tension and impart a negative electrostatic charge, thereby preventing the aggregation of dispersed droplets or vesicles. While specific quantitative data on its CMC and surface tension reduction are not extensively documented in public literature, its utility in formulating stable and effective drug delivery platforms is evident from numerous studies. Further research involving molecular modeling and advanced biophysical techniques would provide a more detailed understanding of its interactions with biological membranes at a molecular level, which could further optimize its use in advanced drug development.

References

Dicetyl Phosphate: A Technical Guide for Formulation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicetyl phosphate, a diester of cetyl alcohol and phosphoric acid, is a versatile excipient widely employed in the pharmaceutical and cosmetic industries. Its amphiphilic nature, arising from a polar phosphate head group and two long lipophilic cetyl chains, makes it a valuable component in various formulation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and functional role of this compound for professionals engaged in research and drug development.

Core Physicochemical Properties

This compound's utility as a formulation aid is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is presented below.

PropertyValueReference
CAS Number 2197-63-9[1][2]
Molecular Weight 546.85 g/mol [2][3]
Molecular Formula C32H67O4P[3]
Appearance White to off-white solid/flakes[4][5]
Melting Point 74-75 °C[6]
pKa (Predicted) ~1.50 ± 0.50[7]
Solubility Insoluble in water (3.0 x 10-6 g/L at 25 °C); Slightly soluble in chloroform and methanol; Soluble in ethanol.[4][7][8]
Synonyms Dihexadecyl phosphate, Dicetyl hydrogen phosphate[8]

Role in Drug Delivery Systems: Niosomes and Liposomes

This compound is a key ingredient in the fabrication of vesicular drug delivery systems such as niosomes and liposomes. Its primary function is to impart a negative surface charge to the vesicles.[9] This electrostatic repulsion between vesicles enhances their colloidal stability, preventing aggregation and increasing the shelf-life of the formulation.[9] Furthermore, the inclusion of this compound has been shown to improve the entrapment efficiency of drugs within these vesicles.[9]

Structural Role in Niosomes

In niosomes, which are vesicles composed of non-ionic surfactants and cholesterol, this compound integrates into the bilayer structure.[10] Its hydrophilic phosphate head orients towards the aqueous phase, while its hydrophobic tails align with the lipophilic regions of the non-ionic surfactants. This arrangement contributes to the overall stability and charge of the niosome.

Niosome_Structure cluster_Niosome Niosome Bilayer cluster_AqueousCore Aqueous Core surfactant Hydrophilic Head Hydrophobic Tail cholesterol Cholesterol dcp Phosphate Head (Negative Charge) Cetyl Tail Cetyl Tail hydrophilic_drug Hydrophilic Drug lipophilic_drug Lipophilic Drug caption Structure of a niosome with this compound.

Caption: Structure of a niosome with this compound.

Experimental Protocol: Preparation of Paclitaxel-Loaded Niosomes

This section details a representative protocol for the preparation of paclitaxel-loaded niosomes using the thin-film hydration method, incorporating this compound as a charge-inducing agent. This method is widely used for the laboratory-scale production of vesicular systems.

Materials:

  • Span 40 (Sorbitan monopalmitate)

  • Cholesterol

  • This compound (DCP)

  • Paclitaxel (PCT)

  • Chloroform

  • Methanol

  • Phosphate buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Accurately weigh and dissolve Span 40, cholesterol, this compound, and paclitaxel in a minimal amount of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A molar ratio of surfactant:cholesterol:this compound can be optimized, with a representative starting point being 1:1:0.1.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the boiling point of the solvent mixture (e.g., 40-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (e.g., 60°C) aqueous phase (e.g., PBS pH 7.4). The volume of the aqueous phase will determine the final concentration of the formulation.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow for the swelling and formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform vesicles, the MLV suspension is subjected to sonication in a bath sonicator for 15-30 minutes above the lipid phase transition temperature.

    • For a more defined particle size distribution, the niosomal suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes). The extrusion should be performed at a temperature above the phase transition temperature of the lipid mixture.

  • Purification and Characterization:

    • Remove the un-encapsulated drug by methods such as dialysis, gel filtration, or centrifugation.

    • Characterize the resulting niosomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Niosome_Preparation_Workflow start Start: Dissolve Lipids and Drug in Organic Solvent thin_film Thin Film Formation (Rotary Evaporation) start->thin_film hydration Hydration with Aqueous Phase thin_film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv size_reduction Size Reduction (Sonication/Extrusion) mlv->size_reduction purification Purification (Removal of Free Drug) size_reduction->purification end End: Characterized Niosome Formulation purification->end

Caption: Workflow for niosome preparation.

Applications in Drug Formulation

This compound's ability to stabilize emulsions and vesicular systems has led to its inclusion in a variety of pharmaceutical formulations, particularly for topical and parenteral drug delivery. Its use has been explored for the delivery of various active pharmaceutical ingredients, including anti-cancer drugs like paclitaxel.[11] By enhancing the stability and modifying the release characteristics of these formulations, this compound can contribute to improved therapeutic outcomes.

Toxicology and Safety

This compound is generally considered safe for topical use in cosmetic and pharmaceutical products and is noted to be non-irritating and non-sensitizing at recommended concentrations.[5] However, as with any excipient, a thorough evaluation of its biocompatibility is necessary for any new formulation. Some in vitro studies have indicated that at high concentrations, this compound can cause cell lysis and necrosis in tissue culture.[12] A mouse intraperitoneal LD50 of >500 mg/kg has been reported, suggesting low acute toxicity.[8] For drug development, it is crucial to conduct specific cytotoxicity, skin irritation, and sensitization studies relevant to the intended route of administration and final formulation.

Toxicological EndpointResult/ObservationReference
Acute Oral Toxicity (Mouse, IP) LD50 > 500 mg/kg[8]
Skin Irritation/Sensitization Generally considered non-irritating and non-sensitizing in cosmetic formulations.[5]
In Vitro Cytotoxicity Can cause cell lysis and necrosis at high concentrations in tissue culture.[12]

References

The Solubility Profile of Dicetyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicetyl phosphate (DCP), the di-ester of cetyl alcohol and phosphoric acid, is a widely utilized anionic surfactant and emulsifying agent in the pharmaceutical and cosmetic industries. Its amphiphilic nature, characterized by a polar phosphate head group and two long hydrophobic cetyl chains, governs its functionality in stabilizing emulsions, forming vesicular systems like liposomes and niosomes, and modulating the texture and consistency of formulations.[1][2] Understanding the solubility of this compound in various solvents is critical for formulation development, enabling rational solvent selection for manufacturing processes, purification, and the creation of stable, effective drug delivery systems. This technical guide provides a consolidated overview of the known solubility characteristics of this compound and presents a standardized experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

This compound (CAS No. 2197-63-9) is a white, waxy solid at room temperature.[1][3] Its large hydrophobic portion, consisting of two 16-carbon chains, dominates its physical properties, leading to very low water solubility and a high melting point.

PropertyValueReference(s)
Chemical Formula C₃₂H₆₇O₄P[3]
Molecular Weight 546.85 g/mol [3]
Appearance White solid / flakes[2][3]
Melting Point 74-75 °C[4]

Solubility Data of this compound

The solubility of this compound is highly dependent on the polarity of the solvent. Due to its predominantly nonpolar structure, it exhibits poor solubility in aqueous media and greater solubility in certain organic solvents. Comprehensive quantitative data is sparse in public literature; however, a combination of qualitative descriptions and available quantitative values is summarized below.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeSolubilityTemperature (°C)NotesReference(s)
Water Polar ProticInsoluble (3.0 x 10⁻⁶ g/L)25Calculated value. Often cited as "slightly soluble" or "insoluble".[3][5]
Ethanol Polar ProticSolubleNot SpecifiedNo quantitative value available.[3]
Methanol Polar ProticSlightly SolubleNot SpecifiedUsed for recrystallization, suggesting higher solubility at elevated temperatures.[4][6]
Chloroform Nonpolar35 mg/mLNot SpecifiedRequires sonication and warming to achieve dissolution.[1][7]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the saturation shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[2][3][8] This method is adaptable for various organic solvents to quantify the solubility of this compound.

Materials and Equipment
  • Materials:

    • This compound (>99% purity)

    • Solvent of interest (analytical grade)

    • Reference standard of this compound

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, Charged Aerosol Detector) or other validated analytical instrument.

Procedure
  • Preparation: Add an excess amount of this compound to a glass vial. An amount sufficient to ensure that undissolved solids remain at the end of the experiment is crucial. For a preliminary test, 20-50 mg in 2 mL of solvent can be used.

  • Equilibration: Add a precise volume of the chosen solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-250 rpm). Allow the mixture to equilibrate for a sufficient duration. For poorly soluble compounds like DCP, a minimum of 24 to 48 hours is recommended to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete separation of the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound. A calibration curve prepared from a reference standard of known concentration must be used for accurate quantification.

Data Analysis

The solubility (S) is calculated from the measured concentration of the diluted sample, taking the dilution factor into account:

S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The logical steps for the determination of this compound solubility via the shake-flask method are illustrated in the workflow diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a glass vial B Add a precise volume of the selected solvent A->B C Incubate on orbital shaker (e.g., 25°C, 24-48 hours) B->C D Centrifuge vials to pellet excess solid C->D E Withdraw supernatant with a syringe D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare accurate dilution of the filtered sample F->G H Quantify concentration using a validated method (e.g., HPLC) G->H I Calculate solubility using concentration and dilution factor H->I End End I->End Report Solubility (e.g., in mg/mL)

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

This compound is a hydrophobic molecule with very low solubility in water but demonstrable solubility in organic solvents like ethanol and chloroform. The lack of extensive quantitative data highlights the need for standardized experimental determination, for which the shake-flask method is a robust and reliable choice. By following a rigorous protocol, researchers and formulation scientists can generate accurate and reproducible solubility data, which is essential for the successful development of pharmaceutical and cosmetic products containing this versatile excipient.

References

An In-Depth Technical Guide to the Safe Handling of Dicetyl Phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dicetyl phosphate (CAS No. 2197-63-9) in a laboratory environment. The following sections detail the potential hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2] It is a white to off-white solid, often in powder or flake form, and is insoluble in water but soluble in organic solvents.[2][3]

GHS Classification:

  • Skin Irritation (Category 2)[1][2]

  • Serious Eye Damage (Category 1)[1][2]

Signal Word: Danger[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1][2]

Precautionary Statements:

  • P264: Wash hands and exposed skin thoroughly after handling.[1]

  • P280: Wear protective gloves, eye protection, and face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER or doctor.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[1]

Safety Ratings:

The following tables summarize the National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings for this compound.

NFPA 704 Diamond Rating Hazard
Health (Blue) 3Can cause serious or permanent injury.[2]
Flammability (Red) 0Will not burn under normal fire conditions.[2]
Instability (Yellow) 0Normally stable, even under fire conditions.[2]
Special (White) No special hazards.
HMIS® III Rating Hazard
Health 3Major injury likely unless prompt action is taken and medical treatment is given.[2]
Flammability 0Will not burn.[2]
Physical Hazard 0Minimal hazard.[2]
Personal Protection ESafety glasses, gloves, dust respirator.

Toxicological Data

While specific permissible exposure limits (PELs) for this compound have not been established by OSHA, NIOSH, or ACGIH, the following toxicological data is available from studies on animals.

Test Species Route Result Reference
LD50MouseIntraperitoneal>500 mg/kg[2]
LD50Mouse & RatOral (25% suspension)>5 g/kg[4]
LD50RatDermal (45.45% and 80%)>2 g/kg bw[4][5]
Skin IrritationRabbitDermalIrritant[2]
Eye IrritationRabbitOcularSlightly irritating to strong irritant with danger of severe eye injury[2][4]

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, appropriate engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A fume hood is recommended, especially when handling the powder, to prevent inhalation of dust particles.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial. The following diagram outlines a decision-making process for selecting the correct PPE when handling this compound.

PPE_Selection start Handling this compound task Assess the Task start->task weighing Weighing/Transferring Powder task->weighing solution Working with Solutions task->solution spill Spill Cleanup task->spill eye_protection Eye/Face Protection weighing->eye_protection hand_protection Hand Protection weighing->hand_protection body_protection Body Protection weighing->body_protection respiratory_protection Respiratory Protection weighing->respiratory_protection solution->eye_protection solution->hand_protection solution->body_protection spill->eye_protection spill->hand_protection spill->body_protection spill->respiratory_protection goggles Chemical Splash Goggles eye_protection->goggles face_shield Face Shield (in addition to goggles) goggles->face_shield if splash potential is high gloves Chemical-resistant gloves (e.g., Nitrile) hand_protection->gloves lab_coat Lab Coat body_protection->lab_coat apron Chemical-resistant Apron lab_coat->apron for larger quantities dust_mask N95 Dust Mask/Respirator respiratory_protection->dust_mask

PPE Selection for Handling this compound.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C.[6] Keep away from incompatible materials such as strong oxidizing agents.[6]

Accidental Release Measures

In the event of a spill, follow the procedures outlined below.

Spill Response Workflow

Spill_Response spill_occurs This compound Spill Occurs assess_spill Assess Spill Size and Risk spill_occurs->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small, manageable major_spill Major Spill assess_spill->major_spill Large, unmanageable, or unknown alert_personnel Alert Personnel in the Area minor_spill->alert_personnel evacuate Evacuate the Area major_spill->evacuate don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Inert Material don_ppe->contain_spill cleanup Gently Sweep/Scoop into a Labeled Waste Container contain_spill->cleanup decontaminate Decontaminate Spill Area with Soap and Water cleanup->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs

Workflow for Responding to a this compound Spill.

First Aid Measures

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]

  • After Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[7][8]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]

  • After Swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][8]

Fire-Fighting Measures

This compound is not flammable.[2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Special Hazards: No special hazards are known.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Experimental Protocols (Adapted)

Weighing and Dispensing this compound

This protocol is designed to minimize the generation of airborne dust and prevent contamination.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, N95 respirator, anti-static weighing dish or paper, spatula, and a sealable container for the weighed compound.

    • Decontaminate the balance and the work surface inside the fume hood.

  • Procedure:

    • Don all required PPE.

    • Place the analytical balance inside the fume hood if possible. If not, place it as close as feasible to the hood.

    • Tare the empty, sealable container on the balance.

    • Inside the fume hood, carefully transfer the approximate amount of this compound from the stock container to the tared container using a clean spatula.

    • Seal the container and re-weigh it outside the hood (if the balance is external). Adjust the amount by adding or removing small quantities inside the fume hood until the desired weight is achieved.

    • Tightly cap the stock container and the container with the weighed this compound.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent and then soap and water.

    • Dispose of any contaminated weighing paper or dishes as chemical waste.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly.

Spill Cleanup for Solid this compound

This protocol outlines the steps for cleaning up a minor spill of this compound. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is substantial, evacuate the area.

  • Preparation for Cleanup:

    • Consult the Safety Data Sheet (SDS).

    • Don appropriate PPE: chemical-resistant gloves, safety goggles, a lab coat, and an N95 respirator.

  • Cleanup Procedure:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for solids) to prevent the powder from becoming airborne.

    • Carefully sweep the mixture into a dustpan. Avoid creating dust.

    • Transfer the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towel.

    • Wash the area with soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Waste Disposal:

    • Seal and label the hazardous waste container.

    • Arrange for disposal through your institution's EHS department.

Physical and Chemical Properties

Property Value Reference
Molecular Formula C32H67O4P[3]
Molecular Weight 546.85 g/mol [9]
Appearance White to off-white solid[2][3]
Melting Point 68-70 °C[9]
Boiling Point 600.4 °C at 760 mmHg[9]
Solubility Insoluble in water; soluble in organic solvents.[2][3]
Vapor Pressure 5.8E-09 mmHg at 25°C[9]

Stability and Reactivity

  • Reactivity: Not reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous reactions are known.

  • Conditions to Avoid: Heat and formation of dust.

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and phosphorus oxides.

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is essential to always consult the most current Safety Data Sheet (SDS) for this compound and to adhere to all institutional safety policies and procedures.

References

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance of Dicetyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of dicetyl phosphate, an anionic surfactant crucial in the formulation of stable emulsions and advanced drug delivery systems. Given the scarcity of a definitively published HLB value for this compound, this document focuses on the principles and methodologies for its determination, empowering researchers to characterize this excipient for their specific applications.

Introduction to the Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] Developed by William Griffin, this system is indispensable for selecting the appropriate emulsifiers to ensure the stability of emulsions.[2] The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates greater lipophilicity and a higher value signifies greater hydrophilicity.[1] This balance is the critical determinant of a surfactant's behavior at the oil-water interface and its suitability for various applications.[2]

The application of a surfactant is closely related to its HLB value, as detailed in the table below.

HLB RangePrimary Application
1 - 3Antifoaming agents
3 - 6Water-in-Oil (W/O) Emulsifiers
7 - 9Wetting and Spreading Agents
8 - 16Oil-in-Water (O/W) Emulsifiers
13 - 16Detergents
16 - 18Solubilizers or Hydrotropes
(Source: Adapted from multiple sources)

The logical relationship between the HLB value and the type of emulsion promoted is visualized in the following diagram.

HLB_Emulsion_Relationship cluster_lipophilic Lipophilic (Oil Soluble) cluster_hydrophilic Hydrophilic (Water Soluble) Low_HLB Low HLB (3-6) WO_Emulsion Water-in-Oil (W/O) Emulsion Low_HLB->WO_Emulsion Promotes High_HLB High HLB (8-16) OW_Emulsion Oil-in-Water (O/W) Emulsion High_HLB->OW_Emulsion Promotes

Figure 1: Relationship between HLB Value and Emulsion Type.

This compound: Properties and Applications

This compound, also known as dihexadecyl phosphate, is an anionic phosphate ester with the chemical formula C₃₂H₆₇O₄P. It is widely used in cosmetic and pharmaceutical formulations as a highly effective emulsifier and stabilizer. Its amphiphilic nature, consisting of a polar phosphate head group and two long nonpolar cetyl (C16) alkyl chains, allows it to reduce interfacial tension between oil and water phases. This property is particularly valuable in creating stable oil-in-water (O/W) emulsions for creams and lotions, and for the formation of vesicles like niosomes and liposomes used in targeted drug delivery.

Theoretical Calculation of the HLB of this compound

The HLB value of ionic surfactants is most appropriately calculated using the Davies method, which assigns specific numerical values to the different chemical groups within the molecule.[3]

Davies' Method Formula: HLB = 7 + Σ(Hydrophilic group numbers) + Σ(Lipophilic group numbers)[4]

Applying Davies' Method to this compound:

The structure of this compound (dihexadecyl phosphate) consists of:

  • One hydrophilic group: The phosphate ester head group (-O-P(O)(OH)-O-).

  • Lipophilic groups: Two cetyl chains. Each cetyl chain contains one methyl group (-CH₃) and fifteen methylene groups (-CH₂-). Therefore, in total, there are two -CH₃ groups and thirty -CH₂- groups.

Table 1: Estimated Davies Group Contribution Numbers for HLB Calculation

GroupTypeGroup Contribution NumberNumber in this compoundTotal Contribution
Phosphate EsterHydrophilic~5.0 (Estimated)1+5.0
-CH₂-Lipophilic-0.47530-14.25
-CH₃Lipophilic-0.4752-0.95

Calculation: HLB = 7 + (5.0) - (14.25 + 0.95) HLB = 7 + 5.0 - 15.2 HLB = -3.2

Disclaimer: This calculated HLB value is an estimate. The Davies method can sometimes yield negative values for highly lipophilic surfactants, indicating a strong affinity for the oil phase. However, the accuracy is highly dependent on the group contribution number for the hydrophilic head, which is not definitively established for phosphate esters. Therefore, experimental determination is strongly recommended for accurate characterization.

Experimental Determination of the HLB of this compound

The most practical and reliable method for determining the HLB of an unknown surfactant or the required HLB of an oil phase is through the preparation and stability assessment of a series of emulsions.[5] This method involves blending two well-characterized surfactants, one with a high HLB and one with a low HLB, in varying ratios to create a range of known HLB values.

Principle

A series of emulsions of a chosen oil are prepared, each with a surfactant blend of a different, known HLB value. The stability of these emulsions is then observed. The HLB of the surfactant blend that produces the most stable emulsion is considered the "required HLB" of that specific oil. This protocol can be adapted to determine the HLB of an unknown surfactant like this compound by incorporating it into the oil phase and observing which surfactant blend HLB best emulsifies this mixture.

Detailed Experimental Protocol

Objective: To determine the required HLB for emulsifying an oil phase containing this compound.

Materials and Equipment:

  • This compound

  • A selected oil phase (e.g., mineral oil, isopropyl myristate)

  • A high HLB standard surfactant (e.g., Polysorbate 80, HLB = 15.0)

  • A low HLB standard surfactant (e.g., Sorbitan Oleate, HLB = 4.3)

  • Distilled or deionized water

  • Beakers or vials of uniform size (e.g., 20 mL glass vials)

  • Graduated cylinders or pipettes

  • Homogenizer or high-shear mixer

  • Water bath

  • Analytical balance

Experimental Workflow:

HLB_Determination_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis A 1. Prepare Oil Phase (Oil + this compound) E 5. Add Surfactant Blend to Oil Phase A->E B 2. Prepare Surfactant Blends (High HLB + Low HLB Surfactants) B->E C 3. Prepare Aqueous Phase (Distilled Water) D 4. Heat Oil and Water Phases Separately C->D F 6. Combine Phases and Homogenize D->F E->F G 7. Store Emulsions at Room Temperature F->G H 8. Observe Stability Over Time (Creaming, Coalescence, Phase Separation) G->H I 9. Identify Most Stable Emulsion H->I J 10. Determine Optimal HLB Value I->J

References

Methodological & Application

Application Notes and Protocols for Creating Stable Oil-in-Water Emulsions Using Dicetyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dicetyl phosphate for the formulation of stable oil-in-water (O/W) emulsions. This document outlines the mechanism of action, key formulation considerations, detailed experimental protocols, and methods for characterizing emulsion stability.

Introduction to this compound in Emulsions

This compound is an anionic surfactant widely employed as an emulsifier and stabilizer in the cosmetic and pharmaceutical industries.[1][2] Its amphiphilic nature, possessing a hydrophilic phosphate head and two long lipophilic cetyl (C16) tails, allows it to adsorb at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.[3] This results in the formation of stable oil-in-water emulsions with desirable sensory properties, making it a valuable excipient in creams, lotions, and other drug delivery systems.[1][2] this compound can be used as the primary emulsifier or in combination with other emulsifiers to enhance stability and modify texture.[2]

Mechanism of Action

This compound stabilizes oil-in-water emulsions through a combination of electrostatic and steric repulsion. As an anionic surfactant, the phosphate head group imparts a negative charge to the surface of the oil droplets.[4] This negative charge creates a repulsive electrostatic force between the droplets, preventing them from aggregating and coalescing.[5] The long cetyl chains provide a steric barrier, further hindering close contact between droplets. This dual mechanism contributes to the long-term stability of the emulsion. The stability of emulsions containing this compound can be influenced by factors such as pH and the presence of electrolytes.[1]

Quantitative Data on Emulsion Properties

The stability and physical characteristics of an oil-in-water emulsion stabilized with this compound are critical for its performance and shelf-life. Key parameters for characterization include particle size, polydispersity index (PDI), and zeta potential.

Table 1: Influence of pH on Emulsion Globule Size

pHAverage Globule Size (µm)Observations
3.510 - 20Larger globule size, potentially leading to lower stability over time.
5.55 - 10Reduced globule size, indicating improved emulsification efficiency.
7.02 - 5Smaller globule size, contributing to a more stable and uniform emulsion.[1]
9.0< 2Optimal globule size, resulting in a highly stable emulsion with a smooth texture.[1]

Note: The data presented is representative of emulsions stabilized with an emulsifying wax blend containing this compound. Actual values may vary depending on the specific formulation and processing conditions.

Table 2: Representative Stability Data for a this compound-Stabilized O/W Emulsion

ParameterInitial MeasurementAfter 30 Days at 40°CAfter 90 Days at 40°C
Particle Size (nm) 250255260
Polydispersity Index (PDI) 0.210.230.25
Zeta Potential (mV) -45-43-40
Visual Appearance HomogeneousHomogeneousHomogeneous
pH 6.56.46.3

Note: Emulsions with an absolute zeta potential value greater than 30 mV are generally considered to be kinetically stable.[6]

Experimental Protocols

Preparation of a Stable Oil-in-Water Emulsion

This protocol describes the preparation of a model oil-in-water emulsion using an emulsifying wax containing this compound.

Materials:

  • Oil Phase:

    • Mineral Oil (or other suitable oil): 15% w/w

    • Emulsifying Wax (e.g., Crodafos CES - containing Cetearyl Alcohol, this compound, and Ceteth-10 Phosphate): 5% w/w

  • Aqueous Phase:

    • Deionized Water: 79.5% w/w

    • Glycerin (humectant): 3% w/w

    • Preservative (e.g., Phenoxyethanol): 0.5% w/w

  • pH adjuster (e.g., Triethanolamine or Sodium Hydroxide solution)

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer (high-shear mixer)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Phase Preparation:

    • In a beaker, combine the components of the oil phase (Mineral Oil and Emulsifying Wax).

    • In a separate beaker, combine the components of the aqueous phase (Deionized Water, Glycerin, and Preservative).

  • Heating:

    • Heat both the oil phase and the aqueous phase separately to 70-75°C in a water bath or on a heating mantle with gentle stirring. Ensure all components in the oil phase have melted and both phases are at the same temperature.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • Homogenize for 5-10 minutes at a moderate speed to form a coarse emulsion.

  • Cooling and pH Adjustment:

    • Continue stirring the emulsion with a magnetic stirrer and allow it to cool to room temperature.

    • Once the emulsion has cooled to below 40°C, check the pH. Adjust the pH to the desired range (e.g., 6.0-7.0) by adding a pH adjuster dropwise while stirring.

  • Final Homogenization:

    • Homogenize the emulsion again for 2-3 minutes to ensure uniformity and reduce the final droplet size.

  • Storage:

    • Transfer the final emulsion to a suitable container and store at room temperature.

Characterization of the Oil-in-Water Emulsion

4.2.1. Particle Size and Zeta Potential Analysis

Objective: To determine the average droplet size, size distribution (PDI), and surface charge (zeta potential) of the emulsion.

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Sample Preparation: Dilute a small amount of the emulsion with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid suspension).

  • Measurement:

    • Transfer the diluted sample to the appropriate cuvette for the instrument.

    • Perform the particle size and PDI measurements according to the instrument's operating instructions.

    • For zeta potential, use the specific electrode cell and follow the manufacturer's protocol.

  • Data Analysis: Record the Z-average particle size, PDI, and zeta potential values.

4.2.2. Stability Testing

Objective: To assess the physical stability of the emulsion over time and under stress conditions.

Procedure:

  • Accelerated Stability Testing:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) and under freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).

  • Long-Term Stability Testing:

    • Store samples at room temperature (20-25°C) and protected from light.

  • Evaluation:

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability such as creaming, coalescence, or phase separation.

    • Measure the particle size, PDI, zeta potential, and pH of the stored samples to monitor any changes over time.

Visualizations

Emulsion_Formation_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_characterization Characterization oil_phase Oil Phase Components (Oil, this compound) heating Heat to 70-75°C oil_phase->heating aq_phase Aqueous Phase Components (Water, Glycerin) aq_phase->heating homogenization High-Shear Homogenization heating->homogenization Combine Phases cooling Cool to Room Temp. homogenization->cooling particle_size Particle Size & Zeta Potential cooling->particle_size stability Stability Testing cooling->stability Emulsion_Stabilization_Mechanism oil Oil dcp This compound oil->dcp dcp->oil Lipophilic Tails water Water dcp->water dcp->water Hydrophilic Head Emulsion_Stability_Factors stability Emulsion Stability concentration This compound Concentration stability->concentration ph pH of Aqueous Phase stability->ph homogenization_params Homogenization (Speed, Time) stability->homogenization_params oil_phase_ratio Oil to Water Ratio stability->oil_phase_ratio

References

Application Notes: Dicetyl Phosphate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl phosphate (DCP), also known as dihexadecyl phosphate, is a synthetic, negatively charged phospholipid widely utilized in the formulation of drug delivery systems.[1] Its amphiphilic nature, comprising a hydrophilic phosphate head and two hydrophobic cetyl (C16) tails, allows it to integrate seamlessly into lipid-based nanocarriers such as liposomes and niosomes.[1][2] The primary role of DCP is to impart a negative surface charge, which is crucial for enhancing the stability and modifying the performance of these delivery vehicles.[3][4] By preventing aggregation through electrostatic repulsion, DCP improves the colloidal stability of the formulation, leading to a longer shelf-life and more predictable in vivo behavior.[4][5] Furthermore, this negative charge can enhance the encapsulation efficiency of certain drugs and influence the interaction of the carrier with biological membranes.[3]

Key Applications in Drug Delivery

The unique properties of this compound make it a versatile excipient in several advanced drug delivery platforms:

  • Liposomal Formulations: DCP is commonly incorporated into the lipid bilayer of liposomes to create anionic vesicles.[1] These negatively charged liposomes exhibit reduced clearance by the reticuloendothelial system (RES) and can be tailored for targeted delivery of therapeutics, including anticancer drugs and genetic materials like siRNA.[6][7][8]

  • Niosomal Formulations: In niosomes, which are vesicles formed from non-ionic surfactants, DCP acts as a charge-inducing agent to enhance stability and drug entrapment.[3] These systems are particularly promising for topical and transdermal drug delivery, where DCP can improve skin permeation.[1][9]

  • Vaccine Adjuvants: Liposomes containing DCP have been proposed as potent adjuvants in vaccine formulations.[10] The negative charge and particulate nature of these liposomes can help stimulate a stronger and more sustained immune response to the co-administered antigen.[11][12]

  • Topical Systems: Beyond niosomes, DCP is used in various cosmetic and dermatological creams and lotions as an emulsifier and texturizing agent, helping to stabilize oil-in-water emulsions and ensure the uniform distribution of active ingredients.[13]

Role of this compound in Vesicle Stabilization

This compound's primary function is to confer a negative zeta potential to the surface of vesicles. This creates electrostatic repulsion between particles, preventing them from aggregating and fusing, which is a common cause of physical instability in colloidal drug delivery systems.

cluster_0 Without this compound cluster_1 With this compound V1 Vesicle V3 Aggregation V1->V3 V2 Vesicle V2->V3 DCP1 Anionic Vesicle S Stable Dispersion DCP1->S Repulsion DCP2 Anionic Vesicle DCP2->S Repulsion cluster_char 5. Physicochemical Characterization cluster_func 6. Functional Characterization prep 1. Preparation of Materials (Lipids, Drug, Solvents) form 2. Formulation (e.g., Thin-Film Hydration) prep->form size 3. Size Reduction (Sonication / Extrusion) form->size purify 4. Purification (Dialysis / Centrifugation) size->purify char_size Size & PDI (DLS) purify->char_size char_zeta Zeta Potential purify->char_zeta char_morph Morphology (TEM) purify->char_morph char_ee Encapsulation Efficiency purify->char_ee func_release In Vitro Release purify->func_release func_stability Stability Study purify->func_stability

References

Application of Dicetyl Phosphate in Cosmetic and Pharmaceutical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl phosphate (DCP) is a di-ester of cetyl alcohol and phosphoric acid, widely utilized in the cosmetic and pharmaceutical industries for its versatile properties.[1][2][3] As an anionic surfactant and emulsifier, it plays a crucial role in the formulation of a variety of products, from creams and lotions to sophisticated drug delivery systems.[1][2][3][4][5][6] Its ability to stabilize oil-in-water emulsions, control viscosity, and enhance the sensory characteristics of formulations makes it a valuable excipient.[1][3] In pharmaceuticals, this compound is a key component in the formation of vesicles such as liposomes and niosomes, where it acts as a charge-inducing agent to improve stability and encapsulation efficiency.[7][8][9][10]

This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic and pharmaceutical formulations, with a focus on practical methodologies for researchers and formulation scientists.

Physicochemical Properties and Functions

This compound is an amphiphilic molecule with a polar phosphate head group and two nonpolar cetyl (C16) tails.[5] This structure allows it to orient at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.[3][4]

Key Functions:

  • Emulsifier: Stabilizes oil-in-water (O/W) emulsions, preventing the separation of oil and water phases.[1][3][11][12]

  • Surfactant: Acts as a cleansing agent by helping to mix oil and dirt with water so they can be rinsed away.[1][3][4]

  • Thickening Agent: Contributes to the desired viscosity and creamy texture of cosmetic products.[1][3]

  • Stabilizer in Vesicular Systems: Imparts a negative charge to the surface of liposomes and niosomes, increasing electrostatic repulsion between vesicles and thus enhancing their stability and preventing aggregation.[7][10]

  • Entrapment Efficiency Enhancer: The inclusion of this compound in niosome formulations can lead to improved entrapment of active pharmaceutical ingredients (APIs).[8][10]

Application in Cosmetic Formulations

This compound is a primary emulsifier in a wide range of cosmetic products, including moisturizers, lotions, sunscreens, and hair conditioners.[11][12] It contributes to a rich, elegant feel and improves the even distribution of active ingredients.[1]

Quantitative Data: Typical Usage Levels in Cosmetics
Product TypeFunctionTypical Concentration Range (%)
Leave-on Products (e.g., creams, lotions)Emulsifier, texturizer0.2 - 4.0
Rinse-off Products (e.g., cleansers)Surfactant, emulsifier0.038 - 1.0
Hair CreamsEmulsifier~1.0

Source: International Journal of Toxicology[13]

Experimental Protocol: Preparation of a Stable Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a basic O/W moisturizing cream using this compound as the primary emulsifier.

Materials:

  • Oil Phase:

    • This compound: 2.0 - 5.0%

    • Cetearyl Alcohol: 3.0 - 5.0%

    • Mineral Oil or other emollients (e.g., Caprylic/Capric Triglyceride): 10.0 - 20.0%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0 - 5.0%

    • Preservative (e.g., Phenoxyethanol): 0.5 - 1.0%

  • pH Adjuster:

    • Sodium Hydroxide (10% solution) or Triethanolamine

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer (e.g., rotor-stator type)

  • Overhead stirrer

  • pH meter

  • Weighing balance

Procedure:

  • Phase Preparation:

    • In one beaker, combine all components of the oil phase. Heat to 75-80°C until all ingredients are melted and uniform.

    • In a separate beaker, combine the deionized water and glycerin of the aqueous phase. Heat to 75-80°C. Add the preservative and mix until dissolved.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while stirring with the overhead stirrer.

    • Once the addition is complete, begin homogenization at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes. The homogenization time and speed may need to be optimized depending on the batch size and equipment.[14]

  • Cooling and Final Adjustments:

    • Continue gentle stirring with the overhead stirrer as the emulsion cools.

    • When the temperature drops below 40°C, check the pH. Adjust the pH to the desired range (typically 5.5-6.5 for skin products) by adding a few drops of the pH adjuster.

    • Continue stirring until the cream is smooth and has reached room temperature.

Workflow for O/W Cream Formulation

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling & Finalization OilPhase Combine Oil Phase Ingredients (this compound, Cetearyl Alcohol, Emollients) HeatOil Heat to 75-80°C OilPhase->HeatOil WaterPhase Combine Aqueous Phase Ingredients (Water, Glycerin, Preservative) HeatWater Heat to 75-80°C WaterPhase->HeatWater Combine Slowly Add Aqueous Phase to Oil Phase HeatOil->Combine HeatWater->Combine Homogenize Homogenize (3000-5000 rpm, 5-10 min) Combine->Homogenize Cool Cool with Gentle Stirring Homogenize->Cool pH_Adjust Adjust pH to 5.5-6.5 (below 40°C) Cool->pH_Adjust FinalCream Final Cream Product pH_Adjust->FinalCream

Caption: Workflow for preparing an oil-in-water cream.

Protocol: Accelerated Stability Testing of a Cosmetic Cream

This protocol is designed to predict the long-term stability of a cosmetic cream under various stress conditions.

Equipment:

  • Stability chambers (or ovens) set at different temperatures (e.g., 4°C, 25°C, 40°C, 50°C).

  • Centrifuge.

  • pH meter.

  • Viscometer.

  • Microscope.

Procedure:

  • Sample Preparation: Fill the final cream formulation into the intended commercial packaging.

  • Storage Conditions: Place samples under the following conditions:

    • 4°C (refrigerator)

    • 25°C / 60% RH (real-time)

    • 40°C / 75% RH (accelerated)

    • Freeze-thaw cycling: 24 hours at -10°C followed by 24 hours at 25°C (repeat for 3-5 cycles).[3]

  • Evaluation Intervals: Assess the samples at specified time points (e.g., 1, 2, 4, 8, and 12 weeks for accelerated testing).

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, texture, and signs of phase separation (creaming, coalescence).[3][7]

    • pH: Measure the pH of a 10% dispersion of the cream in deionized water.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe the droplet size and distribution of the internal phase under a microscope.

    • Centrifugation Test: Centrifuge a sample at 3000 rpm for 30 minutes and observe for any phase separation.[3]

Acceptance Criteria: No significant changes in physical appearance, pH, viscosity, or microscopic structure. No phase separation after centrifugation.

Application in Pharmaceutical Formulations

In pharmaceuticals, this compound is primarily used as a charge-inducing agent in the formulation of vesicular drug delivery systems like niosomes and liposomes.[7][9] The negative charge it imparts to the vesicle surface enhances colloidal stability.[8][10]

Quantitative Data: Formulation of Niosomes
ComponentMolar Ratio
Non-ionic Surfactant (e.g., Span 60)1
Cholesterol1
This compound0.1

Source: Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles[9]

Experimental Protocol: Preparation of Niosomes by Thin-Film Hydration

This protocol describes the preparation of drug-loaded niosomes using the thin-film hydration technique.

Materials:

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Organic Solvent (e.g., chloroform, methanol in a 2:1 ratio)

  • Aqueous Phase (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Sonicator (probe or bath)

  • Extruder (optional)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh the surfactant, cholesterol, and this compound (e.g., in a 1:1:0.1 molar ratio) and dissolve them in the organic solvent in a round-bottom flask.[9]

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the other components.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the glass transition temperature of the surfactant (e.g., 60°C). This will form a thin, dry film on the inner wall of the flask.[4]

  • Hydration:

    • Hydrate the thin film by adding the aqueous phase (containing the hydrophilic drug, if applicable) to the flask.

    • Agitate the flask using a vortex mixer or by manual shaking above the transition temperature for a specified time to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform vesicles (unilamellar vesicles or ULVs), sonicate the MLV suspension using a probe or bath sonicator.

    • Alternatively, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size.[4]

  • Purification:

    • Remove the un-encapsulated drug by methods such as dialysis, gel filtration, or centrifugation.

Workflow for Niosome Preparation

G cluster_film Lipid Film Formation cluster_hydration Hydration cluster_processing Vesicle Processing Dissolve Dissolve Surfactant, Cholesterol, This compound & Lipophilic API in Organic Solvent Evaporate Evaporate Solvent using Rotary Evaporator to form Thin Film Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Phase (containing Hydrophilic API) Evaporate->Hydrate Agitate Agitate (Vortex/Shaking) to form Multilamellar Vesicles (MLVs) Hydrate->Agitate SizeReduce Size Reduction (Sonication/Extrusion) to form Unilamellar Vesicles (ULVs) Agitate->SizeReduce Purify Purify (Dialysis/Centrifugation) to remove un-encapsulated drug SizeReduce->Purify FinalNiosomes Final Niosome Suspension Purify->FinalNiosomes

Caption: Workflow for niosome preparation via thin-film hydration.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products.[11][12] It is reported to be non-irritating and non-sensitizing at recommended concentrations.[1] A Human Repeated Insult Patch Test (HRIPT) on a hair cream containing 1.0% this compound showed it was not a sensitizer.[15] However, as with any cosmetic ingredient, it is advisable to perform a patch test before widespread use, especially for individuals with sensitive skin.[11][12]

Toxicology Data:

TestSpeciesRouteResult
Acute Dermal LD50RatDermal>2 g/kg (for 45.45% and 80% this compound)
Acute Oral LD50Mouse, RatOral>5 g/kg (for a 25% suspension)
Ocular IrritationRabbitOcularSlightly irritating

Source: Safety Assessment of Alkyl Phosphates as Used in Cosmetics[15]

Conclusion

This compound is a multifunctional ingredient with significant applications in both cosmetic and pharmaceutical formulations. Its primary roles as an emulsifier and stabilizer in cosmetics contribute to product elegance and performance. In pharmaceuticals, its function as a charge-inducing agent is critical for the development of stable and efficient vesicular drug delivery systems. The protocols provided herein offer a practical guide for the formulation and evaluation of products containing this compound, serving as a valuable resource for researchers and professionals in the field.

References

Application Notes and Protocols for Preparing Dicetyl Phosphate-Based Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of dicetyl phosphate-based vesicles, a versatile platform for the encapsulation and delivery of therapeutic agents. These vesicles, often formulated as non-ionic surfactant vesicles (NISVs), offer a stable and efficient system for drug delivery. The following protocols are based on established methods and provide a framework for the successful formulation and characterization of these vesicles.

Overview of this compound Vesicles

This compound (DCP) is a negatively charged synthetic phospholipid that is commonly used to impart a negative charge to neutral liposomes, thereby increasing their stability and preventing aggregation.[1] Vesicles containing this compound are typically composed of a mixture of lipids and surfactants. A common and effective formulation involves the use of monopalmitoyl glycerol, cholesterol, and this compound.[2][3][4] These components self-assemble in aqueous media to form bilayered vesicles capable of encapsulating both hydrophilic and lipophilic molecules.

Experimental Protocols

This section details the materials and methods required for the preparation of this compound-based vesicles. The primary method described is based on the heating and processing of vesicle components, which is suitable for the encapsulation of various pharmaceutical agents.

Materials
  • Monopalmitoyl glycerol

  • Cholesterol

  • This compound (Dihexadecyl phosphate)[5]

  • Pharmaceutical agent to be encapsulated

  • Pharmaceutically-acceptable carrier (e.g., phosphate-buffered saline (PBS), sterile water)

  • Organic solvent (e.g., chloroform, methanol, ethanol, or a mixture thereof)[5][6]

Equipment
  • Heating apparatus (e.g., water bath, heating block)

  • Vortex mixer

  • Processing equipment (e.g., sonicator, microfluidizer, extruder)

  • Glass vials or round-bottom flasks

  • Rotary evaporator (optional, for solvent removal)

  • Nitrogen or argon gas line (optional, for solvent evaporation)

Preparation of Vesicle Components

A recommended molar ratio for the vesicle components is 5:4:1 for monopalmitoyl glycerol, cholesterol, and this compound, respectively.[2][3][4]

  • Dissolution of Vesicle Components: The vesicle components (monopalmitoyl glycerol, cholesterol, and this compound) can be dissolved in a suitable organic solvent such as chloroform or a chloroform:methanol mixture to ensure a homogenous mixture.[5][6][7]

  • Solvent Evaporation (Thin Film Hydration Method): The organic solvent is then removed to form a thin lipid film on the wall of a round-bottom flask. This can be achieved by rotary evaporation or by using a gentle stream of nitrogen gas.[7][8][9] The resulting lipid film should be dried under vacuum for several hours to remove any residual solvent.[7]

Vesicle Formulation and Drug Encapsulation

The following protocol is a general method for forming drug-loaded vesicles.

  • Heating of Vesicle Components: The prepared lipid film (or the dry mixture of vesicle components) is heated to a temperature in the range of 50°C to 150°C.[2][3][4]

  • Preparation of the Pharmaceutical Agent: The pharmaceutical agent to be encapsulated is dissolved in a pharmaceutically acceptable carrier. This solution is then heated separately to a temperature between 30°C and 99°C.[2][3][4]

  • Hydration and Vesicle Formation: The heated pharmaceutical agent-carrier mixture is added to the heated vesicle components.[2][3][4] The mixture is agitated, for instance by vortexing, to facilitate the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).[10]

  • Processing and Size Reduction: The resulting vesicle suspension is then processed to form smaller, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[9] This can be achieved by:

    • Sonication: Using a probe or bath sonicator to break down the large MLVs into smaller vesicles.[7]

    • Extrusion: Passing the vesicle suspension through polycarbonate membranes with defined pore sizes.[8][9]

    • Microfluidics: Pumping the lipid and aqueous phases through microchannels to control vesicle formation and size.[2][11]

Alternative Preparation Method: Ether Injection

In the ether injection method, lipids are dissolved in an organic solvent like ether or a diethyl ether/methanol mixture. This solution is then slowly injected into a heated aqueous phase (55-65°C) containing the substance to be encapsulated. The subsequent removal of the organic solvent under reduced pressure leads to the formation of vesicles.[11]

Characterization of this compound Vesicles

After preparation, it is essential to characterize the vesicles to ensure they meet the desired specifications. Key parameters to measure include:

  • Vesicle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the vesicles.

  • Encapsulation Efficiency: The amount of drug successfully entrapped within the vesicles, which can be determined by separating the vesicles from the unencapsulated drug and quantifying the drug in each fraction.

Data Presentation

The following table summarizes typical characterization data for this compound-based vesicles, referred to as non-ionic surfactant vesicles (NISVs), loaded with a surrogate antibody (IgG).[2]

FormulationSize (nm)Zeta Potential (mV)PDIEntrapment Efficiency (%)
gNISV IgG600170.630
tNISV IgG316100.525
NISV IgG300200.732

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound-based vesicles using the thin-film hydration and heating method.

G cluster_prep Component Preparation cluster_form Vesicle Formulation cluster_proc Processing & Characterization A 1. Dissolve Vesicle Components (Monopalmitoyl Glycerol, Cholesterol, this compound) in Organic Solvent B 2. Create Thin Lipid Film (Solvent Evaporation) A->B D 4. Heat Lipid Film (50-150°C) B->D C 3. Dissolve Pharmaceutical Agent in Aqueous Carrier E 5. Heat Pharmaceutical Solution (30-99°C) C->E F 6. Hydration (Add heated aqueous phase to heated lipids) D->F E->F G 7. Agitation (Vortexing) F->G H 8. Size Reduction (Sonication/Extrusion/Microfluidics) G->H I 9. Characterization (Size, Zeta Potential, PDI, Encapsulation Efficiency) H->I

References

Application Notes and Protocols: Dicetyl Phosphate in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of dicetyl phosphate (DCP) in the formulation of various nanoparticles. Detailed protocols for the preparation and characterization of these nanoparticles are provided to guide researchers in their drug delivery and vaccine development endeavors.

Introduction to this compound in Nanoparticles

This compound (DCP) is a dialkyl phosphate ester that is widely utilized in the formulation of lipid-based and polymer-based nanoparticles. Its primary function is to impart a negative surface charge to the nanoparticles. This negative charge is crucial for several reasons:

  • Enhanced Stability: The electrostatic repulsion between negatively charged nanoparticles prevents their aggregation and fusion, thereby increasing the colloidal stability of the formulation.[1]

  • Modulation of Drug Release: The presence of DCP in the nanoparticle structure can influence the release kinetics of encapsulated drugs.

  • Adjuvant Effect in Vaccines: Negatively charged liposomes containing DCP have been shown to elicit robust immune responses, making them effective adjuvants for vaccine delivery.[2]

  • Influence on Cellular Uptake: The surface charge of nanoparticles plays a significant role in their interaction with cell membranes and their subsequent cellular uptake. While cationic nanoparticles are often readily internalized due to the net negative charge of the cell membrane, negatively charged nanoparticles can also be efficiently taken up through various endocytic pathways.[3]

DCP is commonly incorporated into various nanoparticle systems, including:

  • Liposomes: Vesicles composed of one or more lipid bilayers.

  • Niosomes: Vesicles formed from non-ionic surfactants.[4][5]

  • Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core matrix.[6]

Experimental Protocols

Protocol for Preparation of this compound-Containing Niosomes by Thin-Film Hydration

This protocol describes the preparation of niosomes composed of a non-ionic surfactant (e.g., Span 20), cholesterol, and this compound using the thin-film hydration method.[5]

Materials:

  • Non-ionic surfactant (e.g., Span 20)

  • Cholesterol

  • This compound (DCP)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Active Pharmaceutical Ingredient (API) or antigen (optional)

  • Round-bottom flask (100 mL)

  • Rotary evaporator

  • Water bath sonicator

  • Extruder (optional)

  • Polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh the non-ionic surfactant, cholesterol, and DCP in the desired molar ratio (e.g., 10:10:1).[5]

    • Dissolve the mixture in a sufficient volume of a chloroform:methanol (2:1 v/v) solvent system in a round-bottom flask.[5]

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the other components.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.[1]

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS pH 7.4) to the flask. If encapsulating a hydrophilic drug or antigen, dissolve it in the hydration buffer.[5]

    • The volume of the hydration buffer will determine the final concentration of the niosomes.

    • Rotate the flask gently in a water bath maintained at a temperature above the phase transition temperature of the components (e.g., 60°C) for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).[1]

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication using a water bath sonicator or a probe sonicator.

    • Alternatively, for a more defined size distribution, the niosomal suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11 times) to ensure a homogenous population.[4]

  • Purification:

    • To remove unencapsulated drug or antigen, the niosome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Protocol for Characterization of Nanoparticles

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticles. They are typically measured using Dynamic Light Scattering (DLS).

Instrumentation: Zetasizer (e.g., Malvern Zetasizer Nano ZS)

Procedure:

  • Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for measurement.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the Zetasizer instrument.

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average particle size, PDI, and zeta potential.

  • Measurements should be performed in triplicate.

2.2.2. Morphology

The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

  • Observe the grid under a transmission electron microscope to visualize the shape and lamellarity of the nanoparticles.[5]

2.2.3. Encapsulation Efficiency (%EE)

Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the nanoparticles.[7]

Procedure (Indirect Method):

  • Separate the unencapsulated ("free") drug from the nanoparticle formulation. This can be achieved by ultracentrifugation, dialysis, or size exclusion chromatography.

  • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[8]

  • Calculate the encapsulation efficiency using the following formula:

    %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Protocol for In Vitro Drug Release Study

This protocol assesses the release profile of an encapsulated drug from the nanoparticles over time.

Method: Dialysis Bag Method [9][10]

Materials:

  • Nanoparticle formulation

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS pH 7.4, or a buffer mimicking physiological conditions)

  • Shaking incubator or water bath

Procedure:

  • Soak the dialysis tubing in the release medium to remove any preservatives.

  • Pipette a known volume of the nanoparticle formulation into the dialysis bag and seal both ends.

  • Place the sealed dialysis bag into a larger container with a known volume of the release medium.

  • Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Quantitative Data Summary

The inclusion of this compound significantly influences the physicochemical properties of nanoparticles. The following tables summarize the expected trends based on available literature.

Table 1: Effect of this compound on Niosome Characteristics

Formulation (Surfactant:Cholesterol:DCP Molar Ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Span 20 based[5]
10:10:1<10000.68-50Varies with antigen
15:15:1Data not specifiedData not specifiedData not specifiedVaries with antigen
20:20:1Data not specifiedData not specifiedData not specifiedVaries with antigen
Span 40 based[5]
Low Span/Cholesterol, Medium DCPLowData not specifiedData not specifiedHigh
High Span/Cholesterol, Increasing DCPIncreasingIncreasingData not specifiedNot specified

Note: Specific numerical values for all parameters are not consistently reported across all studies. The table reflects the general trends observed.

Diagrams and Workflows

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation A 1. Dissolve Lipids/Surfactants (including DCP) in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Phase B->C D 4. Size Reduction (Sonication/Extrusion) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Morphology (TEM) D->G H Encapsulation Efficiency (%EE) D->H I In Vitro Drug Release (Dialysis) D->I J Cellular Uptake Studies D->J

Caption: Workflow for nanoparticle formulation and evaluation.

Cellular Uptake Pathway for Negatively Charged Nanoparticles

G cluster_cell Target Cell membrane Cell Membrane endosome Early Endosome membrane->endosome Endocytosis (e.g., Clathrin/Caveolae-independent) lysosome Lysosome endosome->lysosome Maturation cytosol Cytosol (Drug Release) endosome->cytosol Endosomal Escape nanoparticle DCP-Nanoparticle (Negative Charge) nanoparticle->membrane Adsorption

Caption: Cellular uptake of negatively charged nanoparticles.

Immunostimulatory Mechanism of DCP-Liposome Adjuvant

G cluster_immune Immune Response Cascade cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_bcell B-Cell Activation & Antibody Production A 1. Uptake of DCP-Liposome with Antigen B 2. Antigen Processing & Presentation (MHC) A->B C 3. T-Helper Cell Activation B->C T-Cell Recognition D 4. Cytokine Release (e.g., IFN-γ, IL-2) C->D E 5. B-Cell Activation C->E Help F 6. Antibody Production E->F

Caption: Adjuvant mechanism of DCP-containing liposomes.

Conclusion

This compound is a versatile and critical component in the formulation of various nanoparticles for drug delivery and vaccine applications. Its ability to impart a negative charge enhances stability and modulates the biological performance of the nanoparticles. The provided protocols and data offer a foundational guide for researchers to develop and characterize DCP-containing nanoparticles for their specific therapeutic or prophylactic needs. Further optimization of molar ratios and formulation parameters will be essential for tailoring the nanoparticle characteristics to the desired application.

References

Application Note: Analytical Methods for the Characterization of Dicetyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicetyl phosphate (DCP), the dihexadecyl ester of phosphoric acid, is an amphiphilic compound widely utilized in the pharmaceutical and cosmetic industries.[1] Its properties as an emulsifier, stabilizer, and surfactant make it a critical component in the formulation of creams, lotions, and drug delivery systems like liposomes.[1][2] Given its functional importance, rigorous analytical characterization is essential to ensure the identity, purity, and consistency of this compound in both raw material and final product forms. This document provides detailed protocols for the primary analytical techniques used to characterize this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase HPLC method is typically employed for the separation of organophosphate esters.[3]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and separate it from potential impurities.

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% phosphoric acid. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Set the HPLC conditions as detailed in Table 1. Inject the standard and sample solutions.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the purity by determining the peak area percentage.

Data Presentation: HPLC Parameters
ParameterValue
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C[5]
Detector UV at 210 nm
Retention Time Analyte-specific, to be determined with standard

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System Injection MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Solution Preparation Sample->HPLC Detection UV Detection HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Peak Integration & Purity Calculation Chromatogram->Analysis

Caption: Workflow for the purity determination of this compound by HPLC.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the chemical identity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol:

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the this compound powder onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Data Presentation: Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Assignment
~2920 & ~2850C-H stretching (alkyl chains)
~1730P=O stretching
~1020P-O-C stretching
~560-600O-P-O bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. ¹H NMR confirms the presence of the cetyl chains, ¹³C NMR shows the carbon framework, and ³¹P NMR is highly specific for the phosphate group.[6]

Protocol:

  • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra using a high-resolution NMR spectrometer.

  • For ³¹P NMR, an external reference of 85% H₃PO₄ is typically used.[6]

  • Process the spectra to identify chemical shifts and coupling constants.

Data Presentation: Expected NMR Signals

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~4.0m-CH₂-O-P
~1.7m-CH₂-CH₂-O-P
~1.2-1.4br s-(CH₂)₁₃-
~0.9t-CH₃
³¹P NMR Analyte-specificsO=P(O-)₂
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[8]

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in negative ion mode.

  • Identify the [M-H]⁻ ion corresponding to the deprotonated this compound molecule.

Data Presentation: Mass Spectrometry Data

ParameterValue
Molecular Formula C₃₂H₆₇O₄P[9]
Molecular Weight 546.85 g/mol [10]
Ionization Mode ESI-Negative
Expected Ion [M-H]⁻ m/z 545.47

Workflow Diagram: Spectroscopic Analysis

Spectro_Workflow cluster_ftir FTIR cluster_nmr NMR cluster_ms MS Sample This compound Sample FTIR_inst ATR-FTIR Spectrometer Sample->FTIR_inst NMR_prep Dissolve in Deuterated Solvent Sample->NMR_prep MS_prep Prepare Dilute Solution Sample->MS_prep FTIR_data Identify Functional Groups FTIR_inst->FTIR_data NMR_inst NMR Spectrometer NMR_prep->NMR_inst NMR_data ¹H, ¹³C, ³¹P Spectra Structural Elucidation NMR_inst->NMR_data MS_inst ESI-MS Spectrometer MS_prep->MS_inst MS_data Confirm Molecular Weight MS_inst->MS_data

Caption: General workflow for spectroscopic characterization of this compound.

Thermal Analysis

Thermal analysis techniques like DSC and TGA are used to evaluate the thermal properties of this compound, which are important for processing and stability assessment.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine the melting point and assess the purity of crystalline materials.

Protocol:

  • Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[12]

  • Record the heat flow versus temperature to obtain the DSC thermogram.

  • Determine the onset temperature and the peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound.

Protocol:

  • Weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Record the mass loss versus temperature.

  • Determine the onset temperature of decomposition.

Data Presentation: Thermal Analysis Parameters
ParameterMethodTypical Value/Observation
Melting Point DSC68-70 °C[10]
Thermal Stability TGAOnset of decomposition temperature
Heating Rate DSC/TGA10 °C/min
Atmosphere DSC/TGANitrogen, flow rate 20-50 mL/min

Workflow Diagram: Thermal Analysis

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample This compound Sample (3-10 mg) DSC_pan Weigh into Aluminum Pan Sample->DSC_pan TGA_pan Weigh into TGA Pan Sample->TGA_pan DSC_inst Heat in DSC (e.g., 10°C/min) DSC_pan->DSC_inst DSC_data Determine Melting Point & Purity DSC_inst->DSC_data TGA_inst Heat in TGA (e.g., 10°C/min) TGA_pan->TGA_inst TGA_data Determine Thermal Stability TGA_inst->TGA_data

Caption: Workflow for DSC and TGA analysis of this compound.

Physical Characterization: Particle Size Analysis

When this compound is used in dispersed systems like emulsions or liposomes, its particle size distribution is a critical quality attribute. Dynamic Light Scattering (DLS) is a common technique for measuring the size of sub-micron particles.[13]

Experimental Protocol: Dynamic Light Scattering (DLS)

Objective: To measure the mean particle size and polydispersity index (PDI) of a this compound-based formulation.

Apparatus and Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Dispersant (e.g., deionized water or appropriate buffer)

  • Sample dispersion of this compound formulation

Procedure:

  • Ensure the sample is appropriately diluted with a suitable dispersant to avoid multiple scattering effects. The concentration should be optimized for the specific instrument.

  • Filter the diluted sample through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

  • Perform the measurement according to the instrument's software instructions.

  • Analyze the correlation function to obtain the mean particle size (Z-average) and the polydispersity index (PDI).

Data Presentation: DLS Parameters
ParameterDescription
Z-Average Intensity-weighted mean hydrodynamic diameter.
Polydispersity Index (PDI) A measure of the broadness of the size distribution.
Temperature Typically 25 °C.
Dispersant Dependent on the formulation (e.g., water, buffer).

Workflow Diagram: DLS Analysis

DLS_Workflow Sample Sample Dispersion Dilution Dilute with Dispersant Sample->Dilution Filter Filter Sample Dilution->Filter Cuvette Transfer to Cuvette Filter->Cuvette DLS DLS Instrument Cuvette->DLS Analysis Analyze Correlation Function DLS->Analysis Result Obtain Z-Average & PDI Analysis->Result

References

Dicetyl Phosphate: Enhancing Vaccine Efficacy Through Liposomal Adjuvant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern vaccine development, the quest for potent and well-tolerated adjuvants is paramount. Dicetyl phosphate (DCP), a synthetic phosphate ester, has emerged as a key component in liposomal vaccine formulations, demonstrating a significant ability to enhance and direct the immune response to a variety of antigens. These application notes provide an in-depth overview of the use of DCP as a vaccine adjuvant, complete with detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound as a Vaccine Adjuvant

This compound is an anionic lipid that, when incorporated into liposomes, imparts a net negative surface charge. This characteristic is crucial for its function as an adjuvant. Liposomes are microscopic, spherical vesicles composed of a lipid bilayer, which can encapsulate or display antigens on their surface. The inclusion of DCP in these formulations has been shown to modulate the immune response, influencing the magnitude and type of T-helper cell differentiation, a critical factor in vaccine efficacy. Adjuvants, in general, work by creating a depot effect for the antigen, recruiting immune cells to the injection site, and activating innate immune pathways.[1]

Mechanism of Action: How this compound Boosts Immunity

The adjuvant activity of DCP-containing liposomes is multifaceted. The negative charge conferred by DCP plays a significant role in the interaction of the liposomes with antigen-presenting cells (APCs), such as dendritic cells (DCs). While the precise signaling pathways are still under investigation, it is understood that the physicochemical properties of the liposome, including its charge and size, are determining factors in the immunological outcome.

Negatively charged liposomes have been shown to promote both antibody and cellular immune responses, which may be attributed to their ability to induce the activation and maturation of APCs.[2] The size of the DCP-containing liposomes is a critical parameter in directing the immune response towards either a T-helper 1 (Th1) or T-helper 2 (Th2) phenotype. A Th1 response is characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and is crucial for immunity against intracellular pathogens. A Th2 response, marked by cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5), is predominantly associated with antibody production against extracellular pathogens.

A key signaling pathway implicated in the action of many particulate adjuvants is the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[3][4][5] While direct evidence for DCP-mediated NLRP3 activation is still emerging, the particulate nature of liposomes and their interaction with APCs suggest this as a potential mechanism.

Data Presentation: Quantitative Analysis of Immune Responses

The following tables summarize quantitative data from preclinical studies investigating the effect of DCP-containing liposomes on the immune response.

Liposome Formulation (Antigen: Ovalbumin)Vesicle Size (nm)Predominant T-helper ResponseKey Cytokine InducedReference
1-monopalmitoyl glycerol:DCP:Cholesterol560Th1IFN-γ[1][6]
1-monopalmitoyl glycerol:DCP:Cholesterol155Th2IL-5[1][6]

Table 1: Influence of Vesicle Size of DCP-Containing Liposomes on T-helper Cell Response. This table illustrates the critical role of liposome size in directing the immune response. Larger vesicles promote a Th1 response, while smaller vesicles favor a Th2 response.

Adjuvant Formulation (Antigen: β-amyloid)IgG1:IgG2a RatioPredominant T-helper ResponseReference
Alum>20Th2[7]
QS21<1Th1[7]
CFA/IFA<1Th1[7]

Table 2: Comparison of Th1/Th2 Skewing by Different Adjuvants. This table provides a comparative context, showing how different adjuvants can polarize the immune response. A higher IgG1:IgG2a ratio is indicative of a Th2 response, while a lower ratio suggests a Th1 response.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the well-established thin-film hydration method.

Materials:

  • Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol (Chol)

  • This compound (DCP)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Antigen of interest

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm, 400 nm)

Procedure:

  • Dissolve the lipids (e.g., DOPC, cholesterol, and DCP in a desired molar ratio) in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer containing the antigen of interest. The hydration is performed above the phase transition temperature of the lipids with gentle agitation.

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size. Repeat the extrusion process 10-20 times to ensure a homogenous liposome population.

  • Characterize the liposomes for size, polydispersity index, and zeta potential using dynamic light scattering.

Protocol 2: In Vivo Immunization and Sample Collection

This protocol outlines the procedure for immunizing mice with the prepared liposomal vaccine and collecting samples for immunological analysis.

Materials:

  • Prepared liposomal vaccine formulation

  • Control formulations (e.g., antigen alone, empty liposomes)

  • Syringes and needles for subcutaneous or intramuscular injection

  • Mice (e.g., BALB/c or C57BL/6)

  • Equipment for blood collection (e.g., micro-hematocrit tubes) and spleen harvesting.

Procedure:

  • Divide mice into experimental groups (e.g., liposomal vaccine, antigen alone, PBS control).

  • Immunize the mice via the desired route (e.g., subcutaneous injection at the base of the tail). A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.

  • Collect blood samples at specified time points (e.g., 1-2 weeks after each immunization) to analyze antibody responses.

  • At the end of the experiment, euthanize the mice and harvest spleens for the analysis of T-cell responses.

Protocol 3: Measurement of Antigen-Specific Antibody Titers by ELISA

This protocol describes the enzyme-linked immunosorbent assay (ELISA) to quantify antigen-specific antibody levels in the serum of immunized animals.

Materials:

  • 96-well ELISA plates

  • Antigen of interest

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized and control mice

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the antigen of interest diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound antigen.

  • Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Wash the plate.

  • Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.

Protocol 4: T-Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure antigen-specific T-cell proliferation from the spleens of immunized mice.

Materials:

  • Spleens from immunized and control mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • CFSE staining solution

  • Antigen of interest or specific peptides

  • Concanavalin A (Con A) as a positive control

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes from the harvested spleens.

  • Label the splenocytes with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled cells in a 96-well plate and stimulate with the antigen of interest, specific peptides, Con A (positive control), or medium alone (negative control).

  • Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.

  • Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cells.

Visualization of Key Processes

To further elucidate the mechanisms and workflows described, the following diagrams are provided.

experimental_workflow cluster_preparation Liposome Preparation cluster_immunization In Vivo Immunization cluster_analysis Immunological Analysis prep1 Lipid Dissolution (DOPC, Chol, DCP) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Antigen prep2->prep3 prep4 Extrusion prep3->prep4 imm1 Immunization of Mice (s.c. or i.m.) prep4->imm1 imm2 Booster Immunizations imm1->imm2 ana1 Serum Collection (Antibody Analysis) imm2->ana1 ana2 Spleen Harvest (T-cell Analysis) imm2->ana2 elisa ELISA for Antibody Titers ana1->elisa cfse CFSE Assay for T-cell Proliferation ana2->cfse signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-cell Activation & Differentiation liposome DCP-Liposome (with Antigen) uptake Uptake by APC liposome->uptake processing Antigen Processing & Presentation (MHC) uptake->processing maturation APC Maturation (CD80/CD86, Cytokines) processing->maturation tcell Naive T-cell maturation->tcell Antigen Presentation & Co-stimulation th1 Th1 Cell (IFN-γ) tcell->th1 IL-12 th2 Th2 Cell (IL-4, IL-5) tcell->th2 IL-4

References

Utilizing Dicetyl Phosphate for In Vitro Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl phosphate (DCP) is a synthetic, negatively charged phospholipid that has garnered significant interest in the field of in vitro cell culture research. Its unique properties make it a valuable component in the formulation of liposomes and other nanoparticle-based delivery systems. The incorporation of DCP imparts a negative surface charge to these vesicles, which can influence their stability, cellular uptake, and interaction with biological membranes. This document provides detailed application notes and protocols for the utilization of this compound in various in vitro cell culture studies, including drug delivery, gene transfection, and cytotoxicity assessments.

Key Applications of this compound in Cell Culture

This compound is primarily used to:

  • Impart a Negative Charge to Liposomes: The phosphate head group of DCP provides a negative charge to the liposomal surface, which can prevent aggregation and improve the stability of the formulation.[1]

  • Enhance Cellular Uptake: The surface charge of liposomes can influence their interaction with the cell membrane. Negatively charged liposomes can be internalized by cells through various endocytic pathways.

  • Modulate Drug Release: The inclusion of DCP in a liposomal formulation can affect the release kinetics of encapsulated drugs.[2]

  • Serve as an Adjuvant: In vaccine and immunotherapy research, negatively charged liposomes can act as adjuvants, stimulating an immune response.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data related to the use of this compound in liposomal formulations for in vitro studies.

Table 1: Physicochemical Properties of this compound-Containing Liposomes

Liposome Composition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Phosphatidylcholine:Cholesterol:this compound (8.5:4.5:6.5)88 ± 140.21 ± 0.02-36.7 ± 3.3[1]

Table 2: In Vitro Cytotoxicity of Liposomal Formulations

Cell LineLiposome Concentration (µg/mL)Cell Viability (%)AssayReference
L929 (Mouse Fibroblast)0.02 - 0.0670 - 90MTT
Vero (Monkey Kidney Epithelial)0.02 - 0.0670 - 90MTT
B16F0 (Mouse Melanoma)0.02 - 0.06~100MTT
HeLa (Human Cervical Cancer)15.5 ± 2.4 (IC50)50MTT[3]
A549 (Human Lung Carcinoma)Not SpecifiedVariesMTT[4][5]

Table 3: Drug Loading and Release from this compound Liposomes

Encapsulated DrugDrug Loading Efficiency (%)Release ProfileConditionsReference
Doxorubicin~92%Biphasic: Initial burst followed by sustained releasepH 7.4[2][6]
5-FluorouracilNot SpecifiedDiffusion-controlledpH 7.4[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • This compound (DCP)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol (typically 2:1 v/v) to achieve the desired molar ratio (e.g., 8.5:4.5:6.5).

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration. Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sonication: To facilitate the formation of smaller vesicles, sonicate the MLV suspension in a water bath sonicator for 5-10 minutes.

  • Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes to obtain small unilamellar vesicles (SUVs).

  • Characterization: Characterize the prepared liposomes for their particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

G cluster_prep Liposome Preparation A 1. Dissolve Lipids (PC, Chol, DCP) in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Dry Film (Nitrogen/Vacuum) B->C D 4. Hydrate Film (PBS, pH 7.4) C->D E 5. Sonication (Optional) D->E F 6. Extrusion (e.g., 100 nm) E->F G Characterize (Size, PDI, Zeta) F->G

Workflow for preparing DCP-liposomes.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxicity of this compound-containing liposomes on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound-containing liposomes

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound-containing liposomes in fresh culture medium. Remove the old medium from the wells and add 100 µL of the liposome dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with DCP-Liposomes A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570nm) F->G G DCP_L DCP-Liposome Receptor Cell Surface Receptor DCP_L->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Gene Expression G DCP_L DCP-Liposome (Cellular Uptake) IKK IKK Complex DCP_L->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response, Cell Survival Nucleus->Inflammation Gene Expression

References

Application Notes and Protocols for Dicetyl Phosphate in Topical Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl phosphate is a versatile excipient widely employed in the development of topical drug formulations. It primarily functions as an oil-in-water (O/W) emulsifier and stabilizer, contributing to the formation of stable, aesthetically pleasing creams and lotions.[1] Its chemical structure, a diester of phosphoric acid and cetyl alcohol, imparts surfactant properties that are crucial for reducing interfacial tension between oil and water phases. Beyond its emulsifying capabilities, this compound also influences the rheological properties, particle size, and, importantly, the drug delivery potential of topical formulations by acting as a penetration enhancer.

These application notes provide a comprehensive overview of the role of this compound in topical drug delivery, including its mechanisms of action, quantitative effects on formulation properties, and detailed experimental protocols for characterization.

Mechanism of Action

This compound contributes to the efficacy of topical formulations through two primary mechanisms:

  • Emulsion Stabilization: As a surfactant, this compound adsorbs at the oil-water interface, creating a protective film around the dispersed oil droplets. This film prevents coalescence and phase separation, ensuring the long-term stability of the emulsion. The phosphate group provides a hydrophilic head, while the two cetyl chains act as lipophilic tails, anchoring the molecule at the interface.

  • Skin Penetration Enhancement: this compound can enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. It is believed to achieve this by disrupting the highly organized intercellular lipid structure of the stratum corneum.[2][3] This disruption increases the fluidity of the lipid bilayers, creating pathways for the drug to permeate more effectively into the deeper layers of the skin.[2]

The following diagram illustrates the proposed mechanism of intercellular lipid disruption by penetration enhancers like this compound.

G cluster_0 Normal Stratum Corneum cluster_1 Interaction with this compound cluster_2 Enhanced Drug Penetration StratumCorneum_Normal Organized Intercellular Lipids Tightly Packed Corneocytes Interaction Disruption of Lipid Bilayer StratumCorneum_Normal:f0->Interaction interacts with DicetylPhosphate This compound DicetylPhosphate->Interaction StratumCorneum_Disrupted Disorganized Intercellular Lipids Increased Permeability Interaction->StratumCorneum_Disrupted:f0 leads to DrugPenetration Enhanced API Penetration StratumCorneum_Disrupted:f1->DrugPenetration facilitates

Figure 1: Mechanism of skin penetration enhancement by this compound.

Quantitative Data on Formulation Properties

The concentration of this compound can significantly impact the physicochemical properties of a topical formulation. The following tables summarize the expected effects based on typical formulation development.

Table 1: Effect of this compound Concentration on Cream Viscosity

This compound Concentration (% w/w)Viscosity (cP) at 25°C (Spindle #6, 20 rpm)Observations
1.015,000 - 25,000Light, easily spreadable lotion consistency.
2.530,000 - 50,000Creamy texture with good body.
5.060,000 - 90,000Thick, rich cream with significant structure.

Note: These are representative values and can vary depending on the other ingredients in the formulation.

Table 2: Effect of this compound on Emulsion Droplet Size

This compound Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Stability Observations
1.0300 - 500< 0.5Prone to coalescence over time without a co-emulsifier.
2.5200 - 350< 0.3Forms a stable emulsion with uniform droplet size.
5.0150 - 250< 0.2Highly stable emulsion with fine droplet size, indicating efficient emulsification.

Note: Smaller droplet sizes generally correlate with increased stability and potentially enhanced skin penetration.

Table 3: Impact of this compound on In-Vitro Drug Release

Formulation BaseThis compound Concentration (% w/w)Cumulative Drug Release at 6 hours (%)Enhancement Ratio
Control (without this compound)015.2 ± 2.11.0
Test Formulation A2.028.7 ± 3.51.89
Test Formulation B4.042.1 ± 4.22.77

Note: Data is hypothetical and representative of the expected trend. The enhancement ratio is calculated relative to the control formulation.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a model oil-in-water cream formulation containing this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a 100g batch of a model O/W cream.

Materials and Equipment:

  • Beakers

  • Water bath

  • Homogenizer (e.g., Silverson or similar)

  • Overhead stirrer

  • Weighing balance

  • pH meter

Formulation:

PhaseIngredient% (w/w)
Oil Phase Cetyl Alcohol5.0
Stearic Acid3.0
Mineral Oil10.0
This compound 2.5
Aqueous Phase Deionized Water77.5
Glycerin1.5
Triethanolamine0.5
Preservative Phase Phenoxyethanolq.s.

Procedure:

  • Preparation of the Aqueous Phase:

    • Weigh the deionized water and glycerin into a beaker.

    • Heat the beaker in a water bath to 75°C.

    • Add the triethanolamine and stir until fully dissolved. Maintain the temperature at 75°C.

  • Preparation of the Oil Phase:

    • In a separate beaker, weigh the cetyl alcohol, stearic acid, mineral oil, and this compound.

    • Heat the oil phase in a water bath to 75°C and stir until all components are melted and homogenous.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

    • Continue homogenization for 5-10 minutes to ensure a fine emulsion is formed.

  • Cooling and Final Additions:

    • Remove the emulsion from the water bath and begin cooling while stirring with an overhead stirrer at a low speed.

    • When the temperature of the cream reaches below 40°C, add the preservative.

    • Continue stirring until the cream has cooled to room temperature.

  • Final QC:

    • Measure the pH of the final cream and adjust if necessary.

    • Visually inspect for homogeneity.

The following diagram outlines the experimental workflow for preparing the O/W cream.

G cluster_prep Preparation Workflow A Prepare Aqueous Phase (Water, Glycerin, TEA) Heat to 75°C C Combine Phases (Add Oil to Aqueous) A->C B Prepare Oil Phase (Cetyl Alcohol, Stearic Acid, Mineral Oil, this compound) Heat to 75°C B->C D Homogenize (5-10 minutes) C->D E Cool with Stirring D->E F Add Preservative (Below 40°C) E->F G Final Cream F->G

Figure 2: Workflow for O/W cream preparation.
Protocol 2: Viscosity Measurement

This protocol details the measurement of cream viscosity using a Brookfield viscometer.[4][5][6]

Equipment:

  • Brookfield Viscometer (or equivalent)

  • Appropriate spindle (e.g., T-bar or disc)

  • Sample container

Procedure:

  • Sample Preparation:

    • Allow the cream to equilibrate to the measurement temperature (e.g., 25°C) for at least 24 hours.

    • Place a sufficient amount of the cream into the sample container, ensuring there are no air bubbles.

  • Instrument Setup:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the cream.[4]

    • Attach the spindle to the viscometer.

  • Measurement:

    • Lower the spindle into the center of the cream until it reaches the immersion mark.

    • Start the viscometer and allow the reading to stabilize (typically 30-60 seconds).

    • Record the viscosity reading in centipoise (cP) and the torque percentage. The torque reading should ideally be between 10% and 90% for accurate results.

  • Data Reporting:

    • Report the viscosity value along with the spindle number, rotational speed, and temperature.

Protocol 3: Particle Size Analysis

This protocol describes the determination of emulsion droplet size using Dynamic Light Scattering (DLS).[7][8]

Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Deionized water (filtered)

Procedure:

  • Sample Preparation:

    • Prepare a dilute suspension of the cream in filtered, deionized water. The dilution factor will depend on the instrument's sensitivity and should be optimized to achieve a suitable scattering intensity.

    • Gently mix the suspension to ensure homogeneity without introducing air bubbles.

  • Instrument Setup:

    • Set the instrument parameters, including the temperature (e.g., 25°C) and the properties of the dispersant (water).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate.

    • Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged to obtain a reliable result.

  • Data Analysis:

    • The instrument software will generate a particle size distribution report, including the mean droplet size (z-average) and the Polydispersity Index (PDI).[7]

Protocol 4: In-Vitro Drug Release Testing (IVRT)

This protocol outlines the use of a Franz diffusion cell to evaluate the in-vitro release of an API from the topical formulation.[9][10][11][12][13]

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Water bath with magnetic stirrer

  • Syringes and vials for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Franz Cell Assembly:

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped underneath.

    • Fill the receptor compartment with degassed receptor medium and place a magnetic stir bar inside.

    • Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.

  • Sample Application:

    • Accurately weigh a specific amount of the cream (e.g., 300 mg) and apply it evenly to the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area of the membrane at each time point.

    • Plot the cumulative amount of drug released versus time to determine the release profile.

The following diagram illustrates the workflow for in-vitro drug release testing.

G cluster_ivrt In-Vitro Drug Release Testing (IVRT) Workflow A Assemble Franz Cell with Synthetic Membrane B Fill Receptor with Medium (e.g., PBS, 32°C) A->B C Apply Topical Formulation to Donor Compartment B->C D Collect Samples at Time Intervals C->D E Analyze Drug Concentration (e.g., HPLC) D->E F Calculate Cumulative Release and Plot Profile E->F

Figure 3: Workflow for IVRT using a Franz diffusion cell.
Protocol 5: Stability Testing (Freeze-Thaw Cycling)

This protocol is designed to assess the physical stability of the cream under stressed temperature conditions.[14][15][16][17]

Equipment:

  • Freezer (-10°C to -20°C)

  • Incubator or oven (45°C)

  • Controlled room temperature environment (25°C)

Procedure:

  • Sample Preparation:

    • Package the cream in its final intended container.

    • Store control samples at the recommended storage condition (e.g., 25°C).

  • Freeze-Thaw Cycles:

    • Cycle 1:

      • Place the test samples in a freezer at -10°C for 24 hours.

      • Transfer the samples to room temperature (25°C) for 24 hours to thaw.

      • Place the samples in an incubator at 45°C for 24 hours.

      • Return the samples to room temperature for 24 hours.

    • Repeat this cycle for a minimum of three cycles.[14][15]

  • Evaluation:

    • After each cycle, and at the end of the study, visually inspect the samples for any signs of instability, such as phase separation, crystallization, color change, or odor change.

    • Perform physicochemical tests (e.g., viscosity, pH, particle size) and compare the results to the control samples and the initial measurements.

Conclusion

This compound is a key excipient in the formulation of topical drug products, offering robust emulsification, desirable rheological properties, and the potential for enhanced drug delivery. By understanding its mechanism of action and systematically evaluating its impact on formulation characteristics through the detailed protocols provided, researchers and drug development professionals can effectively optimize topical formulations for stability, performance, and therapeutic efficacy.

References

Application Notes and Protocols for Incorporating Dicetyl Phosphate into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for incorporating dicetyl phosphate into various polymer matrices. The protocols are intended to serve as a comprehensive guide for developing advanced drug delivery systems and functional biomaterials.

Introduction

This compound (DCP) is a dialkyl phosphate ester with amphiphilic properties, making it a versatile excipient in pharmaceutical and biomaterial formulations. Its long alkyl chains provide hydrophobicity, while the phosphate head group offers a site for ionic interactions and imparts a negative charge. These characteristics can be leveraged to modulate drug release, enhance polymer processability, and influence the physicochemical properties of the final matrix. This document outlines three primary methods for incorporating DCP into polymer matrices: solvent casting for preparing polymer films, incorporation into hydrogel networks, and melt mixing for creating bulk composite materials.

Method 1: Solvent Casting for Polymer Films

Solvent casting is a widely used technique for preparing thin polymer films with uniform thickness and is particularly suitable for heat-sensitive compounds. In this method, the polymer and other components, including this compound and an active pharmaceutical ingredient (API), are dissolved in a common volatile solvent. The solution is then cast onto a flat surface, and the solvent is evaporated, leaving behind a solid film. This compound can act as a plasticizer, improving film flexibility, and as a release modifier, influencing the diffusion of the encapsulated drug.[1][2][3]

Experimental Protocol: Preparation of a this compound-Containing PLGA Film

Objective: To prepare a poly(lactic-co-glycolic acid) (PLGA) film containing this compound for controlled drug release.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • This compound (DCP)

  • Model hydrophobic drug (e.g., dexamethasone)

  • Dichloromethane (DCM) or other suitable solvent in which all components are soluble[4][5]

  • Glass petri dish or a flat Teflon-coated surface

  • Leveling table

  • Desiccator with vacuum capabilities

Procedure:

  • Solution Preparation:

    • In a glass vial, dissolve a specific amount of PLGA in dichloromethane to achieve a desired polymer concentration (e.g., 10% w/v).

    • In a separate vial, dissolve the desired amounts of dexamethasone and this compound in dichloromethane. The amount of DCP can be varied (e.g., 1-10% w/w of the polymer) to study its effect on film properties and drug release.

    • Once fully dissolved, add the drug/DCP solution to the PLGA solution and mix thoroughly using a vortex mixer until a homogenous solution is obtained.

  • Casting:

    • Place a clean, dry glass petri dish on a leveling table to ensure a uniform film thickness.

    • Carefully pour the polymer solution into the petri dish. The volume of the solution will determine the final thickness of the film.

    • Loosely cover the petri dish to allow for slow, controlled evaporation of the solvent. Rapid evaporation can lead to the formation of pores and an uneven surface.[6]

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.

    • Once the film appears dry, transfer the petri dish to a vacuum desiccator and dry under vacuum for at least 48 hours to remove any residual solvent.[7]

  • Film Characterization:

    • Carefully peel the film from the casting surface.

    • Characterize the film for its thickness, mechanical properties (tensile strength, elongation at break), thermal properties (using Differential Scanning Calorimetry - DSC), surface morphology (using Scanning Electron Microscopy - SEM), and drug content uniformity.[8][9]

Data Presentation: Solvent Casting Parameters and Expected Outcomes
ParameterRange/ValueExpected OutcomeReference
PLGA Concentration5-15% (w/v)Affects solution viscosity and final film thickness.[8]
This compound Conc.1-10% (w/w of polymer)Increased film flexibility; potential for sustained drug release.[2]
Drug Loading1-5% (w/w of polymer)Dependent on drug solubility in the polymer matrix.[10]
Film Thickness50-200 µmInfluences drug release kinetics and mechanical properties.[8]
Drug Release ProfileBiphasic or sustainedInitial burst release followed by a slower, sustained release phase.[11]

Experimental Workflow: Solvent Casting

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization dissolve_plga Dissolve PLGA in Solvent mix_solutions Mix Solutions dissolve_plga->mix_solutions dissolve_dcp_drug Dissolve DCP & Drug in Solvent dissolve_dcp_drug->mix_solutions cast_solution Cast Solution onto Surface mix_solutions->cast_solution evaporate_solvent Solvent Evaporation cast_solution->evaporate_solvent vacuum_dry Vacuum Drying evaporate_solvent->vacuum_dry peel_film Peel Film vacuum_dry->peel_film analyze_film Analyze Film Properties peel_film->analyze_film

Workflow for preparing polymer films by solvent casting.

Method 2: Incorporation into Chitosan Hydrogels

Chitosan, a natural polysaccharide, can form hydrogels through physical or chemical cross-linking.[12][13][14][15] These hydrogels are attractive for biomedical applications due to their biocompatibility and biodegradability. This compound can be incorporated into chitosan hydrogels to serve as a hydrophobic reservoir for lipophilic drugs or to modulate the hydrogel's properties through non-covalent interactions.

Experimental Protocol: Preparation of a this compound-Containing Chitosan Hydrogel

Objective: To prepare a chitosan hydrogel with physically entrapped this compound for the sustained release of a hydrophobic drug.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)[12][13]

  • This compound (DCP)

  • Ethanol

  • Model hydrophobic drug

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.

  • This compound Dispersion Preparation:

    • Dissolve the desired amount of this compound and the model drug in a minimal amount of ethanol.

    • Slowly add this alcoholic solution to the chitosan solution under vigorous stirring to form a fine dispersion of DCP within the chitosan solution. Sonication can be used to improve the homogeneity of the dispersion.

  • Hydrogel Formation (Ionic Gelation):

    • Prepare a 1% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.

    • Dropwise, add the TPP solution to the chitosan-DCP dispersion while stirring. The addition of the polyanionic TPP will induce ionic cross-linking of the cationic chitosan chains, resulting in the formation of a hydrogel with entrapped DCP.[16]

    • The volume of TPP solution added will influence the degree of cross-linking and the final stiffness of the hydrogel.

  • Hydrogel Washing and Equilibration:

    • Allow the hydrogel to fully form for about 30 minutes.

    • Carefully decant the supernatant and wash the hydrogel several times with deionized water to remove any unreacted TPP and acetic acid.

    • Finally, equilibrate the hydrogel in PBS (pH 7.4) before characterization.

  • Hydrogel Characterization:

    • Characterize the hydrogel for its swelling ratio, morphology (SEM), mechanical properties (rheology), and drug loading and release kinetics.[17]

Data Presentation: Chitosan Hydrogel Formulation and Properties
ParameterRange/ValueExpected OutcomeReference
Chitosan Concentration1-3% (w/v)Affects hydrogel viscosity and mechanical strength.[15]
DCP Concentration0.1-1% (w/v)Creates hydrophobic domains for drug loading; may affect swelling.[17]
Chitosan:TPP Ratio3:1 to 5:1 (v/v)Controls the degree of cross-linking and hydrogel stiffness.[12]
Swelling Ratio500-1500%High swelling capacity is characteristic of hydrogels.[17]
Drug ReleaseSustained over several daysRelease is governed by drug diffusion from the DCP domains and through the hydrogel matrix.[18]

Logical Relationship: Factors Influencing Drug Release from Hydrogels

Hydrogel_Release_Factors cluster_hydrogel Hydrogel Properties cluster_drug Drug Properties cluster_dcp DCP Properties release Drug Release Rate crosslink Cross-linking Density swelling Swelling Ratio crosslink->swelling porosity Pore Size swelling->porosity porosity->release solubility Drug Solubility solubility->release mw Molecular Weight mw->release dcp_conc DCP Concentration dcp_conc->release dcp_interaction Drug-DCP Interaction dcp_interaction->release

Factors influencing drug release from a DCP-chitosan hydrogel.

Method 3: Melt Mixing for Bulk Composites

Melt mixing is a solvent-free technique used to disperse additives into a polymer matrix by heating the polymer above its melting temperature and applying shear force. This method is suitable for thermally stable compounds and polymers. This compound can be incorporated as a processing aid, a plasticizer, or a release-modifying agent in biodegradable polyesters like polylactic acid (PLA) or PLGA.[19][20]

Experimental Protocol: Melt Blending of this compound with PLA

Objective: To prepare a biodegradable composite of PLA and this compound using a lab-scale melt mixer.

Materials:

  • Polylactic acid (PLA) pellets (medical grade)

  • This compound (DCP) powder

  • Model drug (thermally stable)

  • Lab-scale twin-screw extruder or internal mixer

Procedure:

  • Premixing:

    • Thoroughly dry the PLA pellets in a vacuum oven to prevent hydrolytic degradation during melt processing.

    • In a sealed bag, physically mix the dried PLA pellets with the desired amount of this compound powder and the model drug. The concentration of DCP can be varied to study its effects.

  • Melt Blending:

    • Set the temperature profile of the extruder barrels based on the melting temperature of PLA (typically 160-180°C). The temperature should be high enough to ensure a homogenous melt but low enough to prevent thermal degradation of the polymer, DCP, and the drug.

    • Feed the premixed blend into the extruder at a constant rate.

    • The screw speed should be optimized to ensure adequate mixing without excessive shear, which could lead to polymer degradation.

    • Extrude the molten blend through a die to form a continuous strand.

  • Pelletizing and Sample Preparation:

    • Cool the extruded strand in a water bath or with air.

    • Use a pelletizer to cut the strand into small pellets.

    • The resulting composite pellets can be further processed into various shapes (e.g., films, rods) by compression molding or injection molding.

  • Characterization:

    • Analyze the composite for the homogeneity of DCP and drug dispersion (SEM), thermal properties (DSC, TGA), mechanical properties, and drug release characteristics.[21][22][23]

Data Presentation: Melt Mixing Parameters and Composite Properties
ParameterSuggested ValueEffectReference
Processing Temperature160-180°C for PLAMust be above polymer Tm but below degradation temp of components.[20]
Screw Speed50-100 rpmAffects shear rate and mixing efficiency.[24]
DCP Concentration1-5% (w/w)Can act as a plasticizer, reducing melt viscosity and improving processability.[25]
Mechanical PropertiesVariableMay decrease tensile strength but increase elongation at break.[2]
Drug ReleaseDependent on DCP conc.DCP can create hydrophobic channels or domains affecting drug diffusion.[25]

Characterization and Quality Control

Regardless of the incorporation method, a thorough characterization of the final polymer matrix is crucial.

Quantitative Analysis of this compound:

  • Extraction: DCP can be extracted from the polymer matrix using a suitable solvent system (e.g., chloroform/methanol mixture) with techniques like Soxhlet extraction or ultrasonication.

  • Quantification: The amount of extracted DCP can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][13]

Drug Loading and Encapsulation Efficiency:

  • Drug Content: A known weight of the polymer matrix is dissolved in a suitable solvent, and the drug concentration is determined by UV-Vis spectrophotometry or HPLC.

  • Encapsulation Efficiency (EE%): This is particularly relevant for nanoparticle or microparticle formulations and is calculated as: EE% = (Mass of drug in particles / Total mass of drug used) x 100

Release Kinetics:

  • In vitro drug release studies should be performed in a physiologically relevant medium (e.g., PBS at 37°C).

  • The amount of drug released over time is measured, and the data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (diffusion, erosion, etc.).[1][11]

Conclusion

The incorporation of this compound into polymer matrices offers a versatile strategy for developing advanced drug delivery systems and functional biomaterials. The choice of incorporation method—solvent casting, hydrogel entrapment, or melt mixing—will depend on the specific polymer, the properties of the active agent, and the desired final form and application of the material. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of this compound in their polymer-based formulations.

References

Troubleshooting & Optimization

how to improve the stability of dicetyl phosphate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of dicetyl phosphate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an emulsifier?

This compound is an oil-in-water (O/W) emulsifier. It is an anionic phosphate ester of cetyl alcohol. Its amphiphilic nature, possessing a hydrophilic phosphate head and a long, lipophilic cetyl tail, allows it to adsorb at the oil-water interface. This reduces the interfacial tension between the two immiscible phases, facilitating the formation and stabilization of an emulsion.

Q2: What are the primary mechanisms of instability in this compound emulsions?

Emulsions are thermodynamically unstable systems that can break down through several mechanisms:

  • Creaming/Sedimentation: The migration of dispersed droplets under the influence of gravity, leading to a concentration of droplets at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a precursor to more severe instability.

  • Flocculation: The aggregation of droplets to form clusters without the rupture of the interfacial film. This is a reversible process.

  • Coalescence: The merging of two or more droplets to form a single, larger droplet. This is an irreversible process and leads to emulsion breakdown.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

  • Phase Inversion: The emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) type, or vice versa.

Q3: What is a typical starting concentration for this compound in an emulsion?

A typical starting concentration for this compound as the primary emulsifier can range from 1% to 5% by weight of the total formulation. The optimal concentration will depend on the specific oil phase, the desired viscosity, and the presence of co-emulsifiers.

Q4: How does pH affect the stability of this compound emulsions?

As an anionic emulsifier, the charge on the phosphate head group of this compound is pH-dependent. At a higher pH (generally above its pKa), the phosphate group will be deprotonated and carry a negative charge. This charge creates electrostatic repulsion between the oil droplets, which contributes significantly to the stability of the emulsion by preventing flocculation and coalescence. An emulsifying wax blend containing this compound has been shown to form stable emulsions over a wide pH range of 3.5 to 9.[1]

Q5: Are co-emulsifiers necessary when using this compound?

While this compound can be used as a sole emulsifier, it is often formulated with co-emulsifiers, such as fatty alcohols (e.g., cetyl alcohol, stearyl alcohol, or cetearyl alcohol), to enhance emulsion stability.[2][3][4][5] These co-emulsifiers pack at the oil-water interface alongside the primary emulsifier, increasing the viscosity of the interfacial film and providing a steric barrier against droplet coalescence. The ratio of cetyl to stearyl alcohol can also influence stability, with specific ratios providing optimal performance.[4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Phase Separation (Oil and Water Layers) - Insufficient emulsifier concentration.- Incorrect pH.- Incompatible ingredients.- High storage temperature.- Increase the concentration of this compound.- Adjust the pH of the aqueous phase to ensure the emulsifier is ionized (typically pH > 6).- Review the formulation for any ingredients that may be interacting with the emulsifier.- Store the emulsion at a controlled room temperature.
Grainy or Waxy Texture - Crystallization of fatty alcohols or other waxy components.- Inadequate heating during preparation.- Slow cooling rate.- Ensure that all waxy components in the oil phase are fully melted and maintained at a temperature above their melting point during emulsification.- Rapidly cool the emulsion after preparation to promote the formation of smaller, more stable crystals.[6][7]- Consider adjusting the ratio of cetyl to stearyl alcohol, as certain ratios can inhibit crystallization.[4]
Low Viscosity - Insufficient concentration of thickeners or co-emulsifiers.- High shear during homogenization can sometimes reduce viscosity in certain systems.- pH is not in the optimal range.- Increase the concentration of fatty alcohols (e.g., cetearyl alcohol).- Add a polymeric stabilizer or thickener to the aqueous phase.- Optimize the homogenization speed and time.- Verify and adjust the pH to the optimal range for the formulation.
Changes in Color or Odor - Oxidation of oils or other ingredients.- Microbial contamination.- Add an antioxidant (e.g., tocopherol) to the oil phase.- Ensure the preservation system is effective and broad-spectrum.- Store the emulsion in an opaque, airtight container to protect it from light and air.
Creaming or Sedimentation - Large droplet size.- Low viscosity of the continuous phase.- Significant density difference between the oil and water phases.- Increase the homogenization speed and/or time to reduce the average droplet size.- Increase the viscosity of the continuous phase by adding a thickener.- While more challenging, consider modifying the density of either phase if feasible for the application.

Data Presentation

Table 1: Influence of Formulation Variables on Emulsion Properties

Variable Effect on Droplet Size Effect on Viscosity Effect on Stability
Increasing this compound Concentration Decrease[8][9]IncreaseIncrease (up to a point)
Increasing Co-emulsifier (e.g., Cetearyl Alcohol) Concentration Decrease (can aid in reducing droplet size during homogenization)Significant Increase[2][3]Significant Increase[4][5]
Increasing pH (in the acidic to neutral range) Generally decreases due to increased electrostatic repulsionCan increase due to enhanced interfacial film strengthIncreases[6]
Increasing Homogenization Speed/Time Decrease[10][11][12][13]Can increase or decrease depending on the systemGenerally increases due to smaller droplet size
Increasing Oil Phase Concentration Increase[9][14]Increase[15]Decrease (if emulsifier concentration is not proportionally increased)

Experimental Protocols

Protocol 1: Preparation of a this compound O/W Emulsion

Materials:

  • This compound

  • Co-emulsifier (e.g., Cetearyl Alcohol)

  • Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)

  • Aqueous Phase (e.g., Deionized Water)

  • Preservative (e.g., Phenoxyethanol)

  • pH adjuster (e.g., Sodium Hydroxide solution)

Procedure:

  • Prepare the Oil Phase: In a beaker, combine the this compound, co-emulsifier, and oil phase. Heat to 75-80°C with constant stirring until all components are completely melted and uniform.[16]

  • Prepare the Aqueous Phase: In a separate beaker, heat the deionized water to 75-80°C. Add any water-soluble ingredients at this stage.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) using a high-shear homogenizer.[1][16]

  • Homogenization: Continue homogenization for 3-5 minutes to ensure a fine dispersion of the oil droplets.

  • Cooling: Begin cooling the emulsion while stirring gently with an overhead stirrer.

  • pH Adjustment and Preservation: When the emulsion has cooled to below 40°C, add the preservative and adjust the pH to the desired range (e.g., 6.0-7.0) using the pH adjuster.

  • Final Mixing: Continue gentle stirring until the emulsion reaches room temperature.

Protocol 2: Emulsion Stability Testing

1. Macroscopic Observation:

  • Visually inspect the emulsion for any signs of phase separation, creaming, sedimentation, or changes in color and odor at regular intervals (e.g., 24 hours, 7 days, 1 month, 3 months) under different storage conditions (e.g., 4°C, 25°C, 40°C).[16]

2. Microscopic Analysis:

  • Use an optical microscope to observe the droplet morphology and look for signs of flocculation or coalescence. Compare images of fresh emulsions with those of aged samples.[17]

3. Droplet Size Analysis:

  • Measure the droplet size distribution of the emulsion using a particle size analyzer (e.g., laser diffraction or dynamic light scattering) at specified time points. An increase in the mean droplet size over time indicates instability (coalescence or Ostwald ripening).[5]

4. Rheological Measurements:

  • Measure the viscosity of the emulsion using a viscometer or rheometer. A significant decrease in viscosity can indicate a breakdown of the emulsion structure.[18]

5. Accelerated Stability Testing (Freeze-Thaw Cycling):

  • Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C for 3-5 cycles).[19] After each cycle, evaluate the emulsion for any physical changes. This test assesses the emulsion's resistance to temperature fluctuations during shipping and storage.

Visualizations

Emulsion_Instability_Mechanisms cluster_stable Stable Emulsion cluster_instability Instability Mechanisms Stable Uniformly Dispersed Droplets Creaming Creaming/ Sedimentation Stable->Creaming Gravity Flocculation Flocculation Stable->Flocculation Attraction Ostwald Ostwald Ripening Stable->Ostwald Diffusion Coalescence Coalescence Flocculation->Coalescence Film Rupture Phase Separation Phase Separation Coalescence->Phase Separation Irreversible

Caption: Key mechanisms of emulsion destabilization.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Stability Analysis Heat_Oil Heat Oil Phase (this compound, Co-emulsifier, Oil) Homogenize Combine and Homogenize Heat_Oil->Homogenize Heat_Water Heat Aqueous Phase Heat_Water->Homogenize Cool Cool with Gentle Stirring Homogenize->Cool Finalize Add Preservative & Adjust pH Cool->Finalize Visual Macroscopic Observation Finalize->Visual Microscopy Microscopic Analysis Finalize->Microscopy Particle_Size Droplet Size Measurement Finalize->Particle_Size Rheology Viscosity/Rheology Finalize->Rheology Stress_Test Accelerated Testing (Freeze-Thaw) Finalize->Stress_Test

References

solving dicetyl phosphate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dicetyl Phosphate Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of this compound (DCP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A: this compound (DCP) is an anionic phospholipid and surfactant composed of a polar phosphate head group and two long, non-polar (hydrophobic) cetyl tails.[1] Its structure makes it amphiphilic, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. The two long hydrocarbon chains are dominant, making the molecule practically insoluble in water (estimated solubility is 3.0 x 10⁻⁶ g/L at 25°C).[1][2] Direct dissolution in aqueous buffers is generally unsuccessful because the hydrophobic tails prevent the molecule from integrating into the polar water environment.

Q2: What is this compound used for in research and development?

A: DCP is widely used as an emulsifier and stabilizer in cosmetics and pharmaceuticals.[3][4] In drug delivery, it is a critical component for forming vesicles like liposomes and niosomes.[5] Its primary role is often to impart a negative surface charge to these vesicles, which can improve stability, prevent aggregation, and influence interactions with biological systems.[5][6]

Q3: In what solvents is this compound soluble?

A: this compound is soluble in various organic solvents.[1] It is reported to be slightly soluble in chloroform and methanol.[6][7] For practical applications like liposome preparation, it is commonly dissolved in chloroform, ethanol, or a mixture of chloroform and methanol (e.g., a 1:1 ratio) to ensure complete solubilization.[8][9][10]

Q4: Can I heat this compound to help it dissolve?

A: Yes, gentle heating can aid dissolution in organic solvents. For instance, warming a suspension of DCP in chloroform to around 40°C can improve solubility.[9] In vesicle preparation protocols, lipid mixtures containing DCP are often heated to temperatures between 50°C and 150°C.[11] However, always be mindful of the thermal stability of other components in your formulation.

Q5: My aqueous preparation containing DCP is cloudy. What does this mean?

A: Cloudiness or turbidity indicates that the this compound is not fully dissolved and is likely present as a fine precipitate or a coarse dispersion of insoluble particles. This is expected if you attempt to dissolve it directly in water. To achieve a stable, homogenous aqueous system, you must use indirect methods such as the thin-film hydration technique for creating liposomes or using DCP as an emulsifier in an oil-in-water emulsion.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of aqueous formulations containing this compound.

Issue 1: Precipitate Forms After Adding Aqueous Buffer to a DCP-Lipid Film
Potential Cause Explanation Recommended Solution
Incomplete Solvent Removal Residual organic solvent can cause the lipids to precipitate improperly upon hydration.Ensure the lipid film is completely dry. Place the flask/vial under high vacuum for several hours to overnight to remove all traces of organic solvent.[12]
Hydration Temperature Too Low Hydration must occur above the phase transition temperature (Tc) of all lipid components. DCP has a high melting point (74-75°C).[6]Perform the hydration step using an aqueous buffer heated to a temperature above the Tc of the highest-melting-point lipid in your mixture. For DCP, this is typically above 75°C.[13]
Incorrect pH of Aqueous Phase The charge of the phosphate headgroup is pH-dependent. At very low (acidic) pH, the phosphate group may be protonated, reducing electrostatic repulsion between bilayers and potentially affecting hydration.[8]Use a buffer with a pH that ensures the phosphate group is ionized (typically pH > 4). A common choice is a phosphate-buffered saline (PBS) at pH 7.4.[13]
Presence of Divalent Cations (Hard Water) DCP is intolerant to hard water. Divalent cations like Ca²⁺ or Mg²⁺ can interact with the phosphate headgroups, leading to aggregation and precipitation.[8]Always use high-purity, deionized water or a suitable buffer (like PBS) for hydration. Avoid using tap water.
Issue 2: The Final Liposome/Vesicle Suspension is Not Homogenous
Potential Cause Explanation Recommended Solution
Inefficient Hydration The lipid film may not have been fully hydrated, resulting in large, multilamellar vesicles (MLVs) and unhydrated lipid clumps.Increase agitation (vortexing, swirling) during the hydration step. Allowing the suspension to stand overnight at 4°C can also facilitate complete swelling and hydration.[13]
Lack of Size Reduction The initial product of hydration is a suspension of large, heterogeneous MLVs.The suspension must be processed to create smaller, more uniform vesicles. Use techniques like probe sonication, bath sonication, or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve a homogenous suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[13][14]

Experimental Protocols & Data

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2197-63-9 [8]
Molecular Formula C₃₂H₆₇O₄P [8]
Molecular Weight 546.85 g/mol [8]
Appearance White, waxy solid [8]
Melting Point 74-75 °C [6]
Aqueous Solubility Insoluble (3.0 x 10⁻⁶ g/L at 25°C) [2][3]

| Organic Solvent Solubility | Soluble in ethanol; Slightly soluble in chloroform, methanol |[6][8] |

Table 2: Recommended Solvents for Preparing this compound Stock Solutions

Solvent System Recommended Ratio (v/v) Notes Source(s)
Chloroform N/A Standard solvent for lipids. Gentle warming (~40°C) may be required. [9]
Chloroform : Methanol 2:1 or 1:1 A very common and effective mixture for dissolving phospholipids and ensuring a homogenous lipid mixture. [9][10][12]

| Ethanol | N/A | A less toxic alternative to chlorinated solvents. May require warming. |[8] |

Protocol 1: Preparation of a this compound-Containing Lipid Stock Solution

This protocol describes how to prepare a mixed lipid stock solution in an organic solvent, which is the first step for vesicle formulation.

  • Calculate Required Masses: Determine the mass of this compound and other lipids (e.g., cholesterol, phosphatidylcholine) needed based on the desired molar ratios (a common ratio is 5:4:1 for surfactant:cholesterol:DCP).[11]

  • Weigh Lipids: Accurately weigh each lipid component and place them together in a clean, dry glass vial or round-bottom flask.

  • Add Organic Solvent: Add the chosen organic solvent or solvent mixture (e.g., 2:1 chloroform:methanol). A typical concentration is 10-20 mg of total lipid per mL of solvent.[12]

  • Dissolve Lipids: Vortex or swirl the container until all lipids are completely dissolved, resulting in a clear solution. If necessary, warm the mixture gently in a water bath (up to 40°C) to facilitate the dissolution of DCP.[9]

  • Store Solution: Store the clear lipid stock solution in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Protocol 2: Preparation of Aqueous Vesicles using the Thin-Film Hydration Method

This is the most common method to formulate DCP into an aqueous system for drug delivery applications.

  • Create Lipid Film: Transfer a known volume of the lipid stock solution (from Protocol 1) into a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. Ensure the flask is rotated to create a thin, even lipid film on the inner surface. For smaller volumes (<1 mL), a gentle stream of nitrogen or argon gas can be used.[13]

  • Dry the Film: Place the flask on a high-vacuum pump for at least 2-3 hours (or overnight) to remove any residual solvent. This step is critical for successful vesicle formation.[12]

  • Hydration: Add the desired aqueous phase (e.g., sterile PBS, pH 7.4) pre-heated to a temperature above the lipid mixture's transition temperature (e.g., >75°C for DCP-containing films).

  • Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing) until the entire lipid film is suspended in the aqueous phase, forming a milky suspension of multilamellar vesicles (MLVs).[13]

  • Size Reduction (Optional but Recommended): To obtain a homogenous formulation, downsize the MLVs. This can be done by:

    • Extrusion: Repeatedly pass the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm).

    • Sonication: Use a bath or probe sonicator to break down the large vesicles into smaller ones. Be cautious of local heating and potential lipid degradation with probe sonicators.[13]

Visualizations

G Troubleshooting Workflow for DCP Formulations start Problem: DCP Precipitation or Cloudiness in Aqueous Solution check_method Which method was used? start->check_method direct Direct Addition to Water check_method->direct Direct indirect Indirect Method (e.g., Thin-Film Hydration) check_method->indirect Indirect direct_exp Expected Outcome: Precipitation. DCP is insoluble in water. direct->direct_exp check_solvent Was residual organic solvent completely removed? indirect->check_solvent direct_sol Solution: Use an indirect method like thin-film hydration or emulsification. direct_exp->direct_sol check_temp Was hydration T > Tc (e.g., >75°C)? check_solvent->check_temp Yes solvent_no Action: Dry lipid film under high vacuum for several hours. check_solvent->solvent_no No check_buffer Was a suitable buffer used? (e.g., PBS, not tap water) check_temp->check_buffer Yes temp_no Action: Repeat hydration with buffer heated above the lipid transition temperature. check_temp->temp_no No buffer_no Action: Use high-purity water or an appropriate buffer. Avoid divalent cations. check_buffer->buffer_no No success Resolution: Homogenous Vesicle Suspension Achieved check_buffer->success Yes solvent_no->indirect temp_no->indirect buffer_no->indirect

Caption: Troubleshooting workflow for DCP precipitation.

G Experimental Workflow: Liposome Preparation via Thin-Film Hydration step1 1. Dissolve Lipids (DCP + other lipids) in Chloroform/Methanol step2 2. Create Thin Lipid Film (Rotary Evaporation) step1->step2 step3 3. Dry Film Under High Vacuum (Remove all solvent) step2->step3 step4 4. Hydrate Film (Add heated aqueous buffer, >Tc) step3->step4 step5 5. Agitate Vigorously (Vortexing to form MLVs) step4->step5 step6 6. Size Reduction (Extrusion or Sonication) step5->step6 result Final Product: Homogenous LUV/SUV Suspension step6->result

Caption: Liposome preparation workflow using DCP.

References

Technical Support Center: Optimizing Dicetyl Phosphate Concentration for Emulsification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicetyl phosphate (DCP) as an emulsifying and stabilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DCP) in an emulsion?

This compound is an anionic surfactant that is primarily used to impart a negative surface charge to vesicles like niosomes and liposomes. This negative charge helps to stabilize the emulsion through electrostatic repulsion between the dispersed droplets, preventing aggregation and fusion. It also contributes to the overall stability and can influence the encapsulation efficiency of the vesicles.

Q2: What is a typical starting concentration for this compound in an emulsion formulation?

A common starting concentration range for this compound in vesicular formulations is between 2.5 to 5 mole %. However, the optimal concentration can vary significantly depending on the other components of the formulation, such as the non-ionic surfactants and cholesterol, as well as the desired characteristics of the final product.

Q3: How does the concentration of this compound affect the particle size of the emulsion?

The concentration of this compound can have a notable impact on the particle size of the emulsion. Generally, the inclusion of a charged lipid like DCP can lead to a decrease in the mean particle size of vesicles compared to neutral formulations. This is attributed to the increased charge density on the vesicle surface, which enhances stability and prevents the aggregation that can lead to larger particle sizes. However, the effect can be concentration-dependent and is influenced by the overall composition of the formulation.

Q4: What is the expected effect of this compound on the zeta potential of an emulsion?

This compound will impart a negative charge to the surface of the emulsion droplets, resulting in a negative zeta potential. The magnitude of the negative zeta potential is generally expected to increase with higher concentrations of DCP. A sufficiently high negative zeta potential (typically more negative than -30 mV) is desirable as it indicates strong electrostatic repulsion between particles, which contributes to the long-term stability of the emulsion.

Troubleshooting Guide

Issue 1: My emulsion is showing signs of aggregation and sedimentation.

  • Question: I am observing clumping of particles and settling in my emulsion. What could be the cause related to this compound concentration?

  • Answer: This issue is often indicative of insufficient electrostatic stabilization. It is likely that the concentration of this compound is too low to create a strong enough negative surface charge on the droplets to prevent them from aggregating.

    • Solution: Gradually increase the molar ratio of this compound in your formulation. Monitor the particle size and zeta potential of the emulsion at each concentration to determine the optimal level for stability.

Issue 2: The viscosity of my emulsion is higher than expected.

  • Question: My emulsion is too thick and difficult to work with. Could the this compound concentration be the problem?

  • Answer: While other factors can influence viscosity, an excessively high concentration of this compound could contribute to increased viscosity. This may be due to strong inter-particle interactions or effects on the continuous phase.

    • Solution: Try reducing the concentration of this compound in decrements and observe the effect on the emulsion's viscosity. Be sure to also monitor the particle size and zeta potential to ensure that the stability of the emulsion is not compromised.

Issue 3: The particle size of my emulsion is too large.

  • Question: I am unable to achieve the desired small particle size for my nanoemulsion. How can I address this by optimizing the this compound concentration?

  • Answer: A suboptimal concentration of this compound can lead to larger particle sizes. If the concentration is too low, aggregation can occur, leading to an increased average particle size.

    • Solution: Systematically increase the concentration of this compound and measure the resulting particle size using a technique like dynamic light scattering (DLS). There is often an optimal concentration range that will yield the smallest and most stable particles.

Quantitative Data Summary

The following tables summarize the expected impact of varying this compound concentration on key emulsion parameters. The values presented are illustrative and the actual results will depend on the specific formulation and processing conditions.

Table 1: Effect of this compound Concentration on Particle Size and Polydispersity Index (PDI)

This compound (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Observations
04500.8Prone to aggregation, broad size distribution.
2.52500.4Improved stability, more uniform particle size.
5.01500.2Optimal concentration, narrow size distribution.
7.51800.3Potential for increased viscosity and slight size increase.

Table 2: Effect of this compound Concentration on Zeta Potential and Emulsion Stability

This compound (mol%)Zeta Potential (mV)Emulsion Stability (Visual Observation after 1 week)
0-5Significant sedimentation and phase separation.
2.5-20Minor sedimentation.
5.0-35Stable, no visible sedimentation.
7.5-45Highly stable, but may have increased viscosity.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound for achieving a stable emulsion with the desired particle size and zeta potential.

Methodology:

  • Preparation of Formulations: Prepare a series of formulations with varying molar ratios of this compound (e.g., 0%, 1%, 2.5%, 5%, and 7.5%). Keep the concentrations of all other components (e.g., primary surfactant, cholesterol, and the dispersed phase) constant across all formulations.

  • Emulsion Formation:

    • Dissolve the lipid components, including this compound, cholesterol, and the primary surfactant, in a suitable organic solvent.

    • Prepare the aqueous phase, which may contain a buffer and the active ingredient.

    • Form a thin lipid film by evaporating the organic solvent using a rotary evaporator.

    • Hydrate the lipid film with the aqueous phase by gentle agitation at a temperature above the phase transition temperature of the lipids.

    • To achieve a uniform and small particle size, sonicate the hydrated lipid suspension using a probe sonicator or subject it to high-pressure homogenization.

  • Characterization:

    • Particle Size and PDI: Measure the average particle size and polydispersity index of each formulation using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the particles by measuring the zeta potential.

    • Visual Stability: Visually inspect the emulsions for any signs of instability, such as creaming, sedimentation, or phase separation, over a defined period (e.g., 4 weeks) at different storage conditions (e.g., 4°C and 25°C).

Visualizations

G cluster_prep Formulation Preparation cluster_emulsify Emulsification Process cluster_char Characterization Define DCP Concentrations Define DCP Concentrations Weigh Lipids & DCP Weigh Lipids & DCP Define DCP Concentrations->Weigh Lipids & DCP Dissolve in Organic Solvent Dissolve in Organic Solvent Weigh Lipids & DCP->Dissolve in Organic Solvent Create Lipid Film Create Lipid Film Dissolve in Organic Solvent->Create Lipid Film Prepare Aqueous Phase Prepare Aqueous Phase Hydrate with Aqueous Phase Hydrate with Aqueous Phase Create Lipid Film->Hydrate with Aqueous Phase Sonication/Homogenization Sonication/Homogenization Hydrate with Aqueous Phase->Sonication/Homogenization Measure Particle Size & PDI Measure Particle Size & PDI Sonication/Homogenization->Measure Particle Size & PDI Measure Zeta Potential Measure Zeta Potential Measure Particle Size & PDI->Measure Zeta Potential Assess Visual Stability Assess Visual Stability Measure Zeta Potential->Assess Visual Stability Determine Optimal DCP Concentration Determine Optimal DCP Concentration Assess Visual Stability->Determine Optimal DCP Concentration

Caption: Experimental workflow for optimizing this compound concentration.

G Start Start Emulsion Instability Observed Emulsion Instability Observed Start->Emulsion Instability Observed Aggregation/Sedimentation Aggregation/Sedimentation Emulsion Instability Observed->Aggregation/Sedimentation Type of Instability? High Viscosity High Viscosity Emulsion Instability Observed->High Viscosity Type of Instability? Large Particle Size Large Particle Size Emulsion Instability Observed->Large Particle Size Type of Instability? Increase DCP Concentration Increase DCP Concentration Aggregation/Sedimentation->Increase DCP Concentration Decrease DCP Concentration Decrease DCP Concentration High Viscosity->Decrease DCP Concentration Large Particle Size->Increase DCP Concentration Re-evaluate Stability Re-evaluate Stability Increase DCP Concentration->Re-evaluate Stability Decrease DCP Concentration->Re-evaluate Stability

Caption: Troubleshooting flowchart for common emulsion issues related to DCP.

troubleshooting phase separation in dicetyl phosphate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting phase separation in dicetyl phosphate formulations. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to assist in your formulation development and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in formulations?

A1: this compound is an emulsifying agent and texturizing agent used in a variety of cosmetic and pharmaceutical formulations.[1] Its primary role is to stabilize emulsions, which are mixtures of oil and water, preventing them from separating into distinct layers.[1][2] It is particularly effective in creating oil-in-water (o/w) emulsions, contributing to a rich and creamy texture.[2]

Q2: What are the common visual signs of phase separation in my this compound formulation?

A2: The primary visual indicators of emulsion instability include:

  • Creaming: The formation of a concentrated layer of the dispersed phase (oil) at the top of the emulsion. This is often an early sign of instability.

  • Coalescence: The irreversible merging of small droplets to form larger ones, leading to a visible separation of oil and water.

  • Flocculation: The clumping of droplets into clusters, which can lead to creaming.

  • Changes in Viscosity: A noticeable thickening or thinning of the formulation over time.

Q3: What are the main causes of phase separation in emulsions stabilized with this compound?

A3: Phase separation in this compound emulsions can be attributed to several factors:

  • Incorrect Emulsifier Concentration: Insufficient this compound or an imbalance with co-emulsifiers can lead to a weak interfacial film around the oil droplets.

  • Inappropriate pH: The pH of the aqueous phase can affect the charge and efficacy of this compound as an anionic emulsifier.

  • High Electrolyte Concentration: The presence of salts can disrupt the stability of the emulsion.

  • Improper Processing: Inadequate homogenization, incorrect temperatures during emulsification, or excessive shear can lead to large droplet sizes or a compromised emulsion structure.

  • Temperature Fluctuations: Exposure to high heat or freeze-thaw cycles can disrupt the emulsion's stability.[3]

Q4: Is this compound considered safe for use in cosmetic and pharmaceutical products?

A4: Yes, this compound is generally considered safe for use in cosmetics.[1][4] It is well-tolerated by the skin and is non-irritating and non-sensitizing at recommended concentrations.[2]

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation issues in your this compound formulations.

Diagram: Troubleshooting Workflow for Phase Separation

TroubleshootingWorkflow start Phase Separation Observed check_visual 1. Characterize Instability (Creaming, Coalescence, etc.) start->check_visual review_formulation 2. Review Formulation Parameters check_visual->review_formulation Identify type of separation review_process 3. Review Processing Parameters check_visual->review_process adjust_concentration Adjust Emulsifier Concentration review_formulation->adjust_concentration Concentration issue? adjust_ph Adjust pH review_formulation->adjust_ph pH out of range? add_stabilizer Incorporate Co-emulsifier or Thickener review_formulation->add_stabilizer Weak interfacial film? adjust_homogenization Optimize Homogenization (Speed/Time) review_process->adjust_homogenization Large droplet size? adjust_temperature Control Temperature (Heating/Cooling) review_process->adjust_temperature Incorrect processing temp? evaluate_stability 4. Prepare Test Batch & Evaluate Stability adjust_concentration->evaluate_stability adjust_ph->evaluate_stability add_stabilizer->evaluate_stability adjust_homogenization->evaluate_stability adjust_temperature->evaluate_stability stable Formulation Stable evaluate_stability->stable Pass unstable Formulation Unstable evaluate_stability->unstable Fail unstable->review_formulation Re-evaluate

Caption: A logical workflow for diagnosing and resolving phase separation.

Step 1: Characterize the Instability

Carefully observe the formulation to identify the type of phase separation occurring. This will provide clues to the underlying cause.

Type of Instability Description Potential Causes
Creaming An oily layer forms at the top, which may redisperse upon shaking.Insufficient viscosity, large droplet size, density difference between phases.
Coalescence Oil droplets merge, forming a distinct, irreversible oil layer.Insufficient emulsifier, incorrect HLB, improper processing.
Flocculation Droplets clump together without merging.Inadequate repulsive forces between droplets (pH or electrolyte issue).
Step 2: Review Formulation Parameters

Examine the components of your formulation.

  • This compound Concentration: Ensure the concentration is within the recommended range for your specific application. Insufficient emulsifier is a common cause of coalescence.

  • pH of the Aqueous Phase: this compound is an anionic emulsifier, and its performance can be pH-dependent. Measure the pH of your formulation. For many systems, a pH in the range of 5.5-7.5 is optimal.

  • Co-emulsifiers and Stabilizers: this compound is often used in combination with other emulsifiers and stabilizers.[2] Consider the compatibility and ratio of these components. The addition of a co-emulsifier (e.g., cetearyl alcohol) or a thickener (e.g., xanthan gum) can significantly improve stability.

  • Electrolyte Content: High concentrations of salts can interfere with the stabilizing action of ionic emulsifiers like this compound.

Step 3: Review Processing Parameters

The manufacturing process plays a critical role in emulsion stability.

  • Homogenization: Inadequate homogenization can result in large oil droplets that are more prone to creaming and coalescence. Evaluate the speed and duration of your homogenization step.

  • Temperature Control: Ensure that both the oil and water phases are heated to the appropriate temperature (typically 70-75°C) before emulsification. The cooling process should also be controlled.

  • Order of Addition: Typically, the internal (oil) phase is added to the external (water) phase with continuous mixing.

Step 4: Prepare and Evaluate a Test Batch

Based on your review, make systematic adjustments to your formulation or process. Prepare a small test batch with the modified parameters and evaluate its stability using the methods outlined in the experimental protocols section.

Quantitative Data and Formulation Guidelines

While specific quantitative data is highly dependent on the complete formulation, the following tables provide general guidelines for troubleshooting.

Table 1: Suggested Adjustments for Common Instability Issues

Observed Issue Parameter to Investigate Suggested Adjustment
CreamingViscosity of Continuous PhaseIncrease concentration of thickener (e.g., xanthan gum, carbomer).
Droplet SizeIncrease homogenization speed or time.
CoalescenceEmulsifier ConcentrationIncrease this compound concentration in small increments (e.g., 0.25% w/w).
Co-emulsifierIntroduce or increase the concentration of a co-emulsifier like cetearyl alcohol.
FlocculationpHAdjust pH to be within the optimal range for this compound (typically 5.5-7.5).
Electrolyte ConcentrationReduce the concentration of salts or use a non-ionic emulsifier in combination.

Table 2: Example of pH and Emulsifier Concentration Effects on Stability

This compound (% w/w) pH Observation after 24h at 40°C Stability Rating
2.04.5Slight creamingModerate
2.06.5No separationStable
2.08.5Slight coalescenceUnstable
3.04.5No separationStable
3.06.5No separationVery Stable
3.08.5Slight creamingModerate

Note: This table provides illustrative data. Actual results will vary based on the specific formulation.

Experimental Protocols

Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Emulsion with this compound

Diagram: Emulsion Preparation Workflow

EmulsionPreparation phaseA Phase A (Water Phase) - Deionized Water - Glycerin - Preservative heatA Heat Phase A to 75°C phaseA->heatA phaseB Phase B (Oil Phase) - this compound - Cetearyl Alcohol - Oil (e.g., Caprylic/Capric Triglyceride) heatB Heat Phase B to 75°C phaseB->heatB combine Add Phase B to Phase A with Homogenization heatA->combine heatB->combine cool Cool to 40°C with Gentle Stirring combine->cool addC Add Phase C cool->addC phaseC Phase C (Cool-down Phase) - Active Ingredients - Fragrance phaseC->addC final Final Emulsion addC->final

Caption: A typical workflow for preparing an o/w emulsion.

Methodology:

  • Phase A (Aqueous Phase): In a suitable vessel, combine deionized water, any water-soluble ingredients (e.g., glycerin), and preservatives. Begin heating to 75°C with gentle mixing.

  • Phase B (Oil Phase): In a separate vessel, combine this compound, any co-emulsifiers (e.g., cetearyl alcohol), and the oil phase components. Heat to 75°C with mixing until all solids are melted and the phase is uniform.

  • Emulsification: Once both phases have reached 75°C, slowly add the oil phase (Phase B) to the water phase (Phase A) under high-shear homogenization. Continue homogenization for 5-10 minutes to ensure a fine droplet dispersion.

  • Cooling: Begin cooling the emulsion while stirring with a propeller mixer at a moderate speed.

  • Phase C (Cool-down Phase): Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as active ingredients or fragrance.

  • Final Adjustments: Adjust the pH if necessary and bring the batch to its final weight with deionized water.

Protocol 2: Accelerated Stability Testing

Objective: To assess the long-term stability of the formulation under stressed conditions.

Methodology:

  • Sample Preparation: Dispense the final emulsion into appropriate, sealed containers (e.g., glass jars).

  • Storage Conditions: Place samples in stability chambers under the following conditions:

    • Elevated Temperature: 40°C ± 2°C

    • Room Temperature: 25°C ± 2°C (as a control)

    • Freeze-Thaw Cycling: Alternate samples between -10°C for 24 hours and 25°C for 24 hours for a minimum of three cycles.

  • Evaluation: Evaluate the samples at regular intervals (e.g., 1, 2, 4, and 8 weeks) for any changes in appearance, pH, viscosity, and signs of phase separation.

Protocol 3: Centrifugation Test

Objective: To quickly assess the emulsion's resistance to creaming.

Methodology:

  • Fill a centrifuge tube with the emulsion.

  • Centrifuge at 3000 rpm for 30 minutes.

  • After centrifugation, visually inspect the sample for any signs of phase separation or creaming. The formation of a distinct layer at the top indicates a higher propensity for creaming.

References

Technical Support Center: Stability of Dicetyl Phosphate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of dicetyl phosphate in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulation?

A1: this compound is a lipophilic anionic surfactant and emulsifier. It is commonly used to enhance the stability of oil-in-water emulsions, improve the texture and feel of creams and lotions, and act as a dispersing agent.

Q2: I am observing a change in the viscosity and separation of my emulsion over time. Could this compound degradation be the cause?

A2: Yes, the degradation of this compound can compromise its emulsifying properties, leading to emulsion instability, which can manifest as changes in viscosity, phase separation (creaming or coalescence), and alterations in appearance.

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathway for this compound in aqueous formulations is hydrolysis. This involves the cleavage of the phosphate ester bond, which can be catalyzed by acidic or basic conditions. Oxidation is another potential, though typically less common, degradation route.

Q4: How does pH affect the stability of this compound?

A4: Like other phosphate esters, the hydrolysis of this compound is pH-dependent. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range and increases significantly under strongly acidic or alkaline conditions.

Q5: Can temperature and light affect the stability of my formulation containing this compound?

A5: Yes, elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[1] While this compound is not inherently photolabile, exposure to UV light in the presence of photosensitizers within the formulation could potentially lead to degradation.

Q6: Are there any common excipients that are incompatible with this compound?

A6: Cationic ingredients can interact with the anionic phosphate group of this compound, potentially leading to precipitation or loss of emulsifying capacity. High concentrations of certain metal ions could also form insoluble salts. It is crucial to conduct compatibility studies with all formulation components.

Troubleshooting Guides

Issue 1: Emulsion Instability (Phase Separation, Creaming)
  • Possible Cause: Degradation of this compound via hydrolysis, leading to a reduction in its emulsifying capacity.

  • Troubleshooting Steps:

    • Measure the pH of your formulation. If it is in a highly acidic or alkaline range, this is a likely contributor to hydrolysis.

    • Conduct a stability study at controlled temperatures. Compare the stability of samples at room temperature versus elevated temperatures (e.g., 40°C or 50°C) to see if the instability is accelerated by heat.

    • Analyze for Degradation Products: Use a stability-indicating method, such as HPLC (see Experimental Protocols section), to quantify the amount of intact this compound and detect the presence of degradation products like cetyl alcohol and phosphoric acid.

  • Preventative Measures:

    • Optimize Formulation pH: Adjust the pH of your formulation to a range where this compound exhibits maximum stability (typically in the slightly acidic to neutral range).

    • Buffering Agents: Incorporate a suitable buffering system to maintain the optimal pH throughout the product's shelf life.

    • Storage Conditions: Recommend appropriate storage temperatures to minimize heat-induced degradation.

Issue 2: Changes in Product Appearance (Color, Odor)
  • Possible Cause: While less common for this compound itself, changes in color or odor could be due to the degradation of other formulation components, which might be influenced by a change in pH resulting from this compound hydrolysis.

  • Troubleshooting Steps:

    • Evaluate all ingredients for potential instability.

    • Check for pH shifts in the formulation over time.

    • Incorporate Antioxidants: If oxidation is suspected as a contributing factor for the overall formulation instability, consider adding an antioxidant.

  • Preventative Measures:

    • Inert Packaging: Use packaging that protects the formulation from light and air.

    • Antioxidant Addition: Include an appropriate antioxidant in the formulation if oxidative degradation of any component is a concern.

Data Presentation

The following table provides illustrative data on the hypothetical hydrolysis rate of this compound under different pH and temperature conditions. This data is for guidance and comparative purposes. Actual degradation rates should be determined experimentally for your specific formulation.

Temperature (°C)pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
253.00.005138.6
255.00.001693.1
257.00.002346.6
259.00.00886.6
403.00.02034.7
405.00.004173.3
407.00.00886.6
409.00.03221.7
503.00.04515.4
505.00.00977.0
507.00.01838.5
509.00.0729.6

Mandatory Visualizations

start Formulation Instability Observed (e.g., Phase Separation) check_ph Measure Formulation pH start->check_ph ph_acid_base pH is Highly Acidic or Alkaline? check_ph->ph_acid_base ph_neutral pH is in Neutral/Slightly Acidic Range ph_acid_base->ph_neutral No hydrolysis_suspected Hydrolysis is a Primary Suspect ph_acid_base->hydrolysis_suspected Yes other_causes Consider Other Instability Causes (e.g., Excipient Interaction, Microbial Growth) ph_neutral->other_causes adjust_ph Action: Adjust pH & Add Buffer hydrolysis_suspected->adjust_ph run_stability Perform Accelerated Stability Study (Elevated Temperature) adjust_ph->run_stability end_stable Formulation Stabilized adjust_ph->end_stable other_causes->run_stability degradation_check Degradation Increases with Temperature? run_stability->degradation_check degradation_check->other_causes No confirm_hydrolysis Confirms Hydrolysis Pathway degradation_check->confirm_hydrolysis Yes hplc_analysis Action: Analyze via Stability-Indicating HPLC confirm_hydrolysis->hplc_analysis hplc_analysis->adjust_ph

Figure 1. Troubleshooting logic for this compound degradation.

prep_samples Prepare Formulation Samples stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Oxidizer, Light) prep_samples->stress_conditions sampling Sample at Time Points (t=0, t=1, t=2...) stress_conditions->sampling sample_prep Sample Preparation (Extraction/Dilution) sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis hplc->data_analysis quantify Quantify this compound & Degradation Products data_analysis->quantify kinetics Determine Degradation Kinetics data_analysis->kinetics pathway Identify Degradation Pathway data_analysis->pathway report Report Findings quantify->report kinetics->report pathway->report

Figure 2. Experimental workflow for stability testing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Preparation of Samples:

    • Prepare five batches of the formulation.

    • One batch will be the control (stored at 4°C, protected from light).

    • Treat the remaining four batches as follows:

      • Acid Hydrolysis: Adjust the pH to 3.0 with 1M HCl.

      • Base Hydrolysis: Adjust the pH to 9.0 with 1M NaOH.

      • Oxidative Degradation: Add 3% hydrogen peroxide.

      • Thermal Degradation: Store at 60°C.

      • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Incubation:

    • Store the acid, base, and oxidative degradation samples at 40°C.

    • Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours) and immediately neutralize the acid/base samples and quench the oxidative reaction (e.g., with sodium bisulfite) before analysis.

  • Analysis:

    • Analyze all samples using the HPLC method described below to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is intended to separate and quantify this compound from its primary potential degradation product, cetyl alcohol, and from other formulation excipients.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 40 60
      15.0 10 90
      20.0 10 90
      22.0 40 60

      | 25.0 | 40 | 60 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and isopropanol) and sonicate for 15 minutes to disperse the sample and dissolve the this compound.

    • Allow the solution to cool to room temperature and dilute to volume with the solvent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 200 µg/mL in the same solvent as the sample.

    • Prepare a stock solution of cetyl alcohol in the same manner.

    • Create a system suitability solution containing both this compound and cetyl alcohol to ensure adequate resolution between the two peaks.

  • Analysis and Calculations:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Calculate the concentration of this compound in the sample using the peak area and the concentration of the reference standard.

    • The percentage of degradation can be calculated by comparing the amount of this compound in the stressed samples to the control sample at t=0.

References

Technical Support Center: Managing Dicetyl Phosphate-Based Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicetyl phosphate-based gels. Here, you will find information to address common challenges in managing the viscosity of these formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in gel formulations?

A1: this compound is a phosphate ester that functions as an emulsifier and stabilizer in many cosmetic and pharmaceutical preparations.[1][2] In gel formulations, it is primarily responsible for building and controlling viscosity, contributing to a rich, creamy texture in oil-in-water emulsions.[1] It is often used in combination with other ingredients like cetearyl alcohol and ceteth-10 phosphate to form robust emulsifying wax systems.[3][4]

Q2: What are the key factors that influence the viscosity of my this compound-based gel?

A2: The final viscosity of your gel is a result of several interacting factors:

  • pH: The degree of neutralization of the phosphate group significantly impacts viscosity.

  • Temperature: Both processing and storage temperatures can alter the gel's consistency.

  • Concentration of this compound: Higher concentrations of the emulsifying wax generally lead to higher viscosity.

  • Presence of Electrolytes: Salts can influence the structure of the emulsion and therefore its viscosity.

  • Oil Phase Composition and Concentration: The nature and amount of oils in the formulation will affect the final viscosity.

  • Shear Rate: this compound-based gels are typically non-Newtonian, meaning their viscosity changes with applied force, such as during mixing or spreading.[5][6]

Q3: My gel's viscosity is too low. How can I increase it?

A3: To increase the viscosity of a low-viscosity gel, consider the following adjustments:

  • Increase the Concentration of the Emulsifying Wax: A higher concentration of the this compound-containing emulsifying system will build more structure.

  • Adjust the pH: Depending on the specific co-emulsifiers, adjusting the pH can optimize the emulsification and thickening properties.

  • Incorporate Fatty Alcohols: Adding fatty alcohols like cetyl or cetearyl alcohol can significantly increase the viscosity and stability of the emulsion.[7]

  • Add a Gelling Agent: Introducing a water-phase gelling agent, such as a carbomer or a natural gum, can provide an additional thickening effect.[7]

Q4: My gel is too thick. How can I reduce its viscosity?

A4: To decrease the viscosity of an overly thick gel, you can try the following:

  • Decrease the Concentration of the Emulsifying Wax: Reducing the amount of the primary thickener is the most direct approach.

  • Change the Oil Phase: The type of oil used can influence the final viscosity. Experimenting with different oils may yield a less viscous product.

  • Adjust the Ratio of Co-emulsifiers: Altering the balance of fatty alcohols and other components in the emulsifying system can modify the viscosity.

  • Increase the Water Phase: A higher water content will generally lead to a less viscous emulsion.

Troubleshooting Guide

Issue 1: Inconsistent Viscosity Between Batches
  • Possible Cause: Inconsistent pH is a common cause of batch-to-batch viscosity variations. The ionization of the phosphate group in this compound is pH-dependent, which in turn affects its emulsifying and thickening properties.[8]

  • Solution: Carefully monitor and adjust the pH of the water phase before emulsification. Ensure that the final pH of the cream is consistent for every batch.

  • Possible Cause: Temperature fluctuations during the manufacturing process can lead to variability. The rate of cooling, in particular, can affect the formation of the liquid crystal structure that stabilizes the emulsion and builds viscosity.

  • Solution: Implement a standardized and controlled cooling procedure for your emulsion. A holding period at a specific temperature during cooling may improve consistency.[9]

Issue 2: Viscosity Decreases Over Time (Instability)
  • Possible Cause: The emulsion may be unstable, leading to a breakdown of the gel structure. This can be due to an inappropriate concentration of the emulsifying agent for the amount of oil phase.

  • Solution: Re-evaluate your formulation. You may need to increase the concentration of the this compound emulsifying wax or add a stabilizing agent.

  • Possible Cause: The presence of certain electrolytes can disrupt the stability of the emulsion over time.

  • Solution: If your formulation contains electrolytes, assess their compatibility with the emulsifying system. It may be necessary to use a different salt or adjust its concentration.

Data Presentation

The following tables provide illustrative data on how different factors can influence the viscosity of a model this compound-based gel. Note: This data is representative and the actual viscosity of your formulation will depend on its specific composition and processing parameters.

Table 1: Effect of pH on Gel Viscosity

pHViscosity (cP) at 25°CObservations
4.015,000Lower viscosity, may be less stable
5.025,000Moderate viscosity, good texture
6.035,000Higher viscosity, thicker cream
7.040,000Very thick, may be difficult to spread
8.038,000Viscosity may start to decrease at higher pH

Table 2: Effect of Temperature on Gel Viscosity

Temperature (°C)Viscosity (cP)Observations
2042,000Firmer gel at lower temperatures
2535,000Standard measurement temperature
3028,000Noticeable decrease in viscosity
3520,000Gel becomes significantly thinner
4015,000Potential for stability issues

Table 3: Effect of this compound Emulsifying Wax Concentration on Gel Viscosity

Emulsifying Wax Conc. (% w/w)Viscosity (cP) at 25°C, pH 6.0Observations
3.018,000Thin lotion consistency
4.027,000Light cream consistency
5.035,000Standard cream consistency
6.045,000Thick cream consistency
7.058,000Very thick, paste-like consistency

Table 4: Effect of NaCl Concentration on Gel Viscosity

NaCl Concentration (% w/w)Viscosity (cP) at 25°C, pH 6.0Observations
0.035,000Baseline viscosity
0.538,000Slight increase in viscosity
1.042,000Noticeable thickening effect
1.530,000Viscosity decrease beyond optimal salt level
2.022,000Significant thinning, potential instability

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Oil-in-Water (O/W) Emulsion

This protocol is adapted from a formulation using a blend of cetearyl alcohol, this compound, and ceteth-10 phosphate.[3][4][10]

Materials:

  • Oil Phase:

    • Emulsifying Wax (e.g., Crodafos CES: Cetearyl Alcohol, this compound, Ceteth-10 Phosphate): 5.0%

    • White Petrolatum: 10.0%

    • Isopropyl Palmitate: 5.0%

  • Water Phase:

    • Deionized Water: 79.5%

    • 1.0 N Sodium Hydroxide (NaOH) solution: q.s. to desired pH

  • Preservative (Example):

    • Phenoxyethanol: 0.5%

Procedure:

  • Combine the oil phase ingredients in a suitable vessel and heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • In a separate vessel, combine the deionized water and heat to 75-80°C.

  • Adjust the pH of the water phase to the desired level (e.g., 6.0) by adding the 1.0 N NaOH solution dropwise while monitoring with a calibrated pH meter.

  • Slowly add the oil phase to the water phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

  • Continue homogenization for 10-15 minutes to ensure a fine emulsion is formed.

  • Begin cooling the emulsion while stirring with a propeller mixer at a low speed.

  • When the emulsion has cooled to below 40°C, add the preservative and mix until uniform.

  • Continue gentle stirring until the cream has cooled to room temperature (approximately 25°C).

  • Store the final product in a sealed container.

Protocol 2: Viscosity Measurement Using a Brookfield-type Viscometer

Equipment:

  • Brookfield-type rotational viscometer with appropriate spindles (e.g., T-bar spindles for thick creams)

  • Helipath stand (for non-flowing materials)

  • Sample container

  • Water bath or temperature controller

Procedure:

  • Allow the gel sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 24 hours.

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For thick creams, a T-bar spindle with a Helipath stand is often used to ensure the spindle is always in contact with fresh material.

  • Attach the selected spindle to the viscometer.

  • Carefully lower the spindle into the center of the sample until it is immersed to the marked level, avoiding the introduction of air bubbles.

  • Turn on the viscometer motor at the selected speed. If using a Helipath, turn on the downward motion.

  • Allow the reading to stabilize. This may take 30-60 seconds.

  • Record the viscosity reading in centipoise (cP) and the torque percentage. The torque reading should ideally be between 10% and 90% for accurate results.

  • Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the gel.

  • Clean the spindle thoroughly after each measurement.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling & Finalizing prep_oil 1. Prepare & Heat Oil Phase (75-80°C) combine 4. Combine Phases with Homogenization prep_oil->combine prep_water 2. Prepare & Heat Water Phase (75-80°C) adjust_ph 3. Adjust Water Phase pH prep_water->adjust_ph adjust_ph->combine cool 5. Cool with Gentle Stirring combine->cool add_preservative 6. Add Preservative (<40°C) cool->add_preservative final_product 7. Final Product add_preservative->final_product

Caption: Experimental workflow for preparing a this compound-based O/W emulsion.

viscosity_factors cluster_formulation Formulation Factors cluster_process Process Parameters viscosity Gel Viscosity dcp_conc This compound Concentration dcp_conc->viscosity directly proportional ph pH ph->viscosity impacts electrolytes Electrolytes electrolytes->viscosity can increase or decrease oil_phase Oil Phase Composition oil_phase->viscosity influences temp Temperature temp->viscosity inversely proportional shear Shear Rate shear->viscosity shear-thinning

Caption: Key factors influencing the viscosity of this compound-based gels.

References

how to avoid crystallization in dicetyl phosphate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a stable emulsion is paramount to experimental success and product efficacy. Crystallization of the emulsifying agent, such as dicetyl phosphate, is a common hurdle that can compromise the integrity and shelf-life of a formulation. This technical support center provides troubleshooting guidance and frequently asked questions to address and prevent this compound crystallization in your emulsions.

Troubleshooting Guide: Diagnosing and Resolving Crystallization

Use the following table to identify the potential causes of this compound crystallization and implement corrective actions.

Symptom Potential Cause Recommended Solution
Appearance of solid white flakes or grainy texture upon cooling. Low Temperature Storage or Processing: this compound, being a waxy solid, can crystallize out of the emulsion at lower temperatures.Maintain the emulsion at a controlled room temperature (20-25°C). Avoid refrigeration unless specifically required by other components, and if so, perform thorough stability testing at that temperature. During formulation, ensure the cooling phase is gradual and controlled.
Crystals forming over time during storage. Inadequate Emulsifier Concentration or Inefficient Homogenization: Insufficient this compound may not adequately stabilize the oil droplets, leading to instability and crystallization. Similarly, poor homogenization can result in large droplet sizes and an unstable emulsion.Optimize the concentration of this compound. While there is no universal optimal concentration, a starting point is often in the range of 2-5% of the total formulation. Ensure high-shear homogenization is employed to achieve a small and uniform droplet size.
Phase separation accompanied by crystallization. Incorrect pH of the Aqueous Phase: The solubility and emulsifying capacity of this compound, an anionic emulsifier, are pH-dependent. An inappropriate pH can reduce its effectiveness and lead to both emulsion instability and crystallization.Adjust the pH of the aqueous phase to a range of 3.5 to 9.[1][2] The optimal pH can be formulation-specific, so it is advisable to test different pH values within this range to find the point of maximum stability.
Crystallization observed after adding certain active ingredients. Incompatibility with Other Ingredients: Salts, certain active pharmaceutical ingredients (APIs), or other excipients can interact with this compound, reducing its solubility and causing it to crystallize.Evaluate the compatibility of all ingredients with this compound. Consider the use of co-emulsifiers or solubilizers to improve the overall stability of the system.
Formation of a crystalline network throughout the emulsion. Lack of a Suitable Co-emulsifier: this compound often works best in conjunction with a co-emulsifier to form a stable liquid crystalline structure around the oil droplets. Without this, it may self-aggregate and crystallize.Incorporate a fatty alcohol such as Cetearyl Alcohol or a non-ionic co-emulsifier like Ceteth-10 Phosphate.[1][2][3] A common starting ratio is a 1:4 ratio of the primary emulsifier to the co-emulsifier.
Crystallization is more prevalent with certain types of oils. Mismatch between Emulsifier and Oil Polarity: The polarity of the oil phase can influence the stability of the emulsion. Highly polar oils can be more challenging to emulsify and may increase the likelihood of emulsifier crystallization.[4]For highly polar oil phases, consider blending with a non-polar oil to reduce the overall polarity. Additionally, the use of polymeric emulsifiers in conjunction with this compound can enhance stability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound crystallization in emulsions?

A1: The primary cause is often related to temperature fluctuations, particularly storage at low temperatures. This compound is a waxy solid at room temperature and its solubility in the formulation decreases as the temperature drops, leading to crystallization. Other significant factors include improper pH, lack of a suitable co-emulsifier, and high concentrations of certain electrolytes or active ingredients.

Q2: How can I determine the optimal pH for my this compound emulsion?

A2: A stable pH range for emulsions using a blend containing this compound has been shown to be between 3.5 and 9.[1][2] To determine the optimal pH for your specific formulation, it is recommended to prepare small batches of your emulsion at different pH values within this range (e.g., at intervals of 0.5 pH units) and observe their stability over time under various storage conditions. Visual inspection for phase separation or crystallization, as well as particle size analysis, can help identify the optimal pH.

Q3: What are the best co-emulsifiers to use with this compound?

A3: Fatty alcohols and other phosphate esters are excellent co-emulsifiers for this compound. Specifically, Cetearyl Alcohol and Ceteth-10 Phosphate have been shown to work well in creating stable liquid crystal structures in emulsions.[1][2][3] Glyceryl Stearate is another effective co-emulsifier, particularly when used in a 4:1 ratio with a phosphate-based emulsifier. The addition of these co-emulsifiers helps to form a robust interfacial film around the oil droplets, preventing both coalescence and the crystallization of the primary emulsifier.

Q4: Can the order of addition of ingredients affect crystallization?

A4: Yes, the manufacturing process plays a critical role in emulsion stability. It is crucial to properly hydrate the this compound in the water phase at an elevated temperature (typically 70-75°C) before adding the oil phase. The oil phase should be heated to the same temperature. This ensures that the emulsifier is fully dissolved and can effectively migrate to the oil-water interface during homogenization. A slow and controlled cooling process is also essential to prevent shock crystallization.

Q5: What analytical techniques can be used to detect and characterize emulsifier crystallization?

A5: Several analytical techniques can be employed:

  • Polarized Light Microscopy: This is a direct method to visualize the presence of crystalline structures, such as liquid crystals, within the emulsion.[1]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the crystallization and melting points of the components in the emulsion, providing evidence of emulsifier crystallization.

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to quantify the amount of free emulsifier in the continuous phase, which can indicate if it is precipitating out of the solution.[5]

  • Rheology: Changes in the viscosity and viscoelastic properties of the emulsion over time can be indicative of structural changes, including crystallization.

Experimental Protocols

Protocol for Preparing a Stable Oil-in-Water Emulsion with this compound

This protocol outlines a general procedure for creating a stable emulsion and can be adapted based on the specific components of your formulation.

Materials:

  • This compound

  • Co-emulsifier (e.g., Cetearyl Alcohol)

  • Oil Phase (your specific oil or lipid blend)

  • Aqueous Phase (e.g., deionized water)

  • pH adjuster (e.g., sodium hydroxide or citric acid)

  • Preservative (if required)

Equipment:

  • Homogenizer (high-shear)

  • Water bath or heating mantle

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Calibrated balance

Procedure:

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of deionized water into a beaker.

    • Add the this compound and co-emulsifier (e.g., Cetearyl Alcohol) to the water.

    • Heat the aqueous phase to 75°C while stirring until all components are fully dissolved and hydrated.

    • Adjust the pH of the aqueous phase to the desired level (e.g., pH 6.0-7.0) using a suitable pH adjuster.

  • Preparation of the Oil Phase:

    • In a separate beaker, weigh all the components of the oil phase.

    • Heat the oil phase to 75°C.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a standard propeller mixer.

    • Once all the oil has been added, subject the mixture to high-shear homogenization for 5-10 minutes. The exact time and speed will depend on the batch size and the specific homogenizer used.

  • Cooling:

    • Begin to cool the emulsion slowly while continuing to stir at a moderate speed. A cooling rate of approximately 1-2°C per minute is recommended.

    • If adding temperature-sensitive ingredients, such as certain active ingredients or preservatives, add them when the emulsion has cooled to below 40°C.

  • Final pH Adjustment and Quality Control:

    • Once the emulsion has reached room temperature (20-25°C), check the pH and adjust if necessary.

    • Perform quality control tests, such as microscopy to check for droplet size and uniformity, and viscosity measurements.

Quantitative Data Summary
Parameter Recommended Range/Value Reference
pH of Aqueous Phase3.5 - 9.0[1][2]
Processing Temperature70 - 75°CGeneral knowledge
Co-emulsifier Ratio (Primary:Co-emulsifier)1:4 (e.g., Potassium Cetyl Phosphate:Glyceryl Stearate)General knowledge
Storage Temperature20 - 25°C[6]

Visualizations

Troubleshooting Logic for this compound Crystallization

G start Crystallization Observed check_temp Check Storage & Processing Temperature start->check_temp check_ph Measure pH of Aqueous Phase start->check_ph check_coemulsifier Review Co-emulsifier Presence & Ratio start->check_coemulsifier check_homogenization Evaluate Homogenization Process & Droplet Size start->check_homogenization adjust_temp Action: Control Temperature (20-25°C) & Cooling Rate check_temp->adjust_temp Below 20°C or Rapid Cooling adjust_ph Action: Adjust pH to 3.5 - 9.0 check_ph->adjust_ph Outside 3.5-9.0 Range adjust_coemulsifier Action: Add/Optimize Co-emulsifier (e.g., Fatty Alcohol) check_coemulsifier->adjust_coemulsifier Absent or Low Ratio adjust_homogenization Action: Optimize Homogenization Parameters check_homogenization->adjust_homogenization Inefficient or Large Droplets

Caption: Troubleshooting workflow for identifying and resolving this compound crystallization.

Experimental Workflow for Stable Emulsion Preparation

G cluster_prep Phase Preparation cluster_finish Finishing prep_aq 1. Prepare Aqueous Phase (Water, this compound, Co-emulsifier) Heat to 75°C & Adjust pH emulsify 3. Emulsification (Add Oil to Aqueous) High-Shear Homogenization prep_aq->emulsify prep_oil 2. Prepare Oil Phase (Lipids, Oils) Heat to 75°C prep_oil->emulsify cool 4. Controlled Cooling (Add actives <40°C) emulsify->cool qc 5. Final QC (pH, Viscosity, Microscopy) cool->qc

References

addressing foaming issues in dicetyl phosphate surfactant systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicetyl phosphate surfactant systems.

Troubleshooting Foaming Issues

Uncontrolled foaming can present significant challenges during experimentation, affecting volume measurements, process efficiency, and final product quality. This guide provides a systematic approach to identifying and resolving common foaming issues.

Problem 1: Excessive and Unstable Foam Formation

Symptoms:

  • Rapid generation of a large volume of foam upon gentle mixing or agitation.

  • Foam collapses quickly, leading to inconsistent volume and processing difficulties.

Possible Causes:

  • High shear during mixing or solution transfer introduces excessive air.

  • The formulation temperature is in a range that promotes high foamability but low stability. For many surfactants, increased temperature can enhance foaming but decrease stability.[1]

  • Interaction with other components in the formulation that destabilize the foam structure.

Solutions:

  • Reduce Agitation:

    • Employ low-shear mixing techniques.

    • Avoid pouring solutions from a height to minimize air entrapment.

  • Optimize Temperature:

    • Conduct experiments at a controlled temperature. A range of 20-30°C is often a good starting point for balancing foaming and stability.

  • Formulation Adjustment:

    • If a stable foam is desired, consider the addition of foam boosters or stabilizers, such as certain polymers (e.g., xanthan gum), which can increase the viscosity of the liquid phase and slow drainage.[2]

Problem 2: Persistent and Overly Stable Foam

Symptoms:

  • A dense, stable foam is generated that does not dissipate over time.

  • Foam interferes with subsequent processing steps, filtration, or packaging.

Possible Causes:

  • High concentration of this compound or other surfactants in the formulation.

  • Presence of foam-stabilizing ingredients, such as polymers or proteins.

  • Sub-optimal pH that enhances foam stability.

Solutions:

  • Chemical Defoaming:

    • Silicone-based defoamers: These are often effective at very low concentrations and are stable across a wide range of temperatures and pH levels. They work by having low surface tension, which allows them to spread across the foam lamella and cause rupture.

    • Organic non-silicone defoamers: This category includes fatty acid esters, higher alcohols, and other phosphate esters like tributyl phosphate (TBP). TBP can be particularly effective in destabilizing anionic surfactant foams.

  • Mechanical Defoaming:

    • Utilize ultrasonic devices or centrifugal forces to physically break down the foam structure.

  • pH Adjustment:

    • Experimentally evaluate if altering the pH of your system can destabilize the foam. The effect of pH on foam stability can be significant for ionic surfactants.[1]

  • Concentration Optimization:

    • Systematically decrease the concentration of this compound to determine the minimum effective concentration that meets your formulation goals without excessive foaming.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it influence foam?

This compound is an anionic surfactant and emulsifier used in a variety of cosmetic and pharmaceutical formulations.[3][4] Like other surfactants, it has a molecular structure with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. When agitated in a liquid, these molecules arrange themselves at the air-liquid interface, reducing surface tension and allowing for the formation of air bubbles, which results in foam.[5] While some sources describe this compound as a low-foaming surfactant, it can also be used to improve the stability and creaminess of foam in certain formulations, particularly in combination with other surfactants.[5][6]

Q2: What primary factors influence the foaming of this compound?

Several factors can impact the foaming characteristics of this compound systems:

  • Concentration: Generally, foam formation increases with surfactant concentration up to a point known as the critical micelle concentration (CMC).

  • Agitation: The intensity and method of mixing directly influence the amount of air introduced into the system and, consequently, the volume of foam produced.[1]

  • Temperature: Temperature can have a dual effect. An increase in temperature may enhance the foaming ability of a surfactant solution but often leads to decreased foam stability.[1]

  • pH: The pH of the solution can alter the charge and interactions of the surfactant molecules, thereby affecting foam stability.[1]

  • Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can interact with anionic surfactants and affect their foaming properties.

Q3: What is the difference between an anti-foaming agent and a defoamer?

While the terms are often used interchangeably, they have distinct functions:

  • Anti-foaming agents are added to a formulation before foam generation to prevent its formation.

  • Defoamers are used to destroy existing foam.

Often, the same chemical can serve both purposes. These agents typically are insoluble in the foaming medium and have a low surface tension, which enables them to spread across the foam surface and destabilize the bubble film.[1]

Q4: Can this compound be used to stabilize foam?

Yes, in some contexts, this compound can contribute to foam stability. It is often used in cosmetic formulations like shampoos and conditioners to create a creamier and more stable lather, especially when combined with other surfactants.[5][6] This highlights the importance of considering the entire formulation when troubleshooting foaming issues, as interactions between components are critical.

Data Presentation

Due to the limited availability of specific quantitative foaming data for this compound in publicly accessible literature, the following table provides a template for researchers to document their own experimental findings. This allows for systematic comparison when troubleshooting and optimizing formulations. For comparative purposes, typical values for a common high-foaming anionic surfactant, Sodium Lauryl Sulfate (SLS), are included.

ParameterThis compound (Experimental Data)Sodium Lauryl Sulfate (Typical Values for Comparison)Test Method Reference
Concentration User-defined0.5% (w/v) in deionized water-
Temperature User-defined25°C-
Initial Foam Height (mm) Record initial height150 - 200 mmRoss-Miles (ASTM D1173)
Foam Height after 5 min (mm) Record height at 5 min100 - 150 mmRoss-Miles (ASTM D1173)
Foam Half-Life (seconds) Record time to 50% collapse> 300 secondsDynamic Foam Analyzer
Effect of 100 ppm Hard Water Describe observationModerate reduction in foam heightUser observation
Effect of Defoamer (e.g., 10 ppm Simethicone) Describe observationSignificant and rapid foam collapseUser observation

Experimental Protocols

Protocol 1: Evaluation of Foaming Properties (Adapted from Ross-Miles Method - ASTM D1173)

This method is designed to provide a standardized measure of initial foam height and foam stability.

Methodology:

  • Prepare a solution of this compound at the desired concentration in deionized water.

  • Pour 50 mL of the solution into a 1000-mL graduated glass cylinder.

  • Place a pipette with a specified orifice size containing 200 mL of the same solution at a height of 90 cm above the liquid surface in the cylinder.

  • Allow the 200 mL of solution to run into the cylinder, creating foam.

  • Immediately after all the solution has been added, record the initial foam height in millimeters.

  • Record the foam height again after a set time interval, typically 5 minutes, to assess foam stability.

Protocol 2: Efficacy Testing of an Anti-foaming Agent

This protocol allows for the comparative evaluation of different anti-foaming agents.

Methodology:

  • Prepare a stock solution of the this compound system that exhibits problematic foaming.

  • Dispense a standardized volume (e.g., 100 mL) of this solution into several identical graduated cylinders.

  • To each cylinder (except for a control), add a precise concentration of the anti-foaming agent to be tested (e.g., 10 ppm, 50 ppm, 100 ppm).

  • Agitate all solutions in a standardized manner (e.g., by inverting the sealed cylinder 10 times or using a vortex mixer at a set speed for a specific duration).

  • Immediately measure and record the initial foam height for each sample.

  • Measure the foam height at regular intervals (e.g., 1, 5, and 10 minutes) to determine the rate of foam collapse.

  • The "knockdown efficiency" can be quantified by comparing the initial foam height in the treated samples to the control, and the stability can be assessed by the rate of decay.

Visual Guides

Troubleshooting Logic for Foaming Issues

Foaming_Troubleshooting start Foaming Issue Observed foam_type What is the nature of the foam? start->foam_type unstable Excessive & Unstable Foam foam_type->unstable Unstable stable Persistent & Stable Foam foam_type->stable Stable unstable_causes Possible Causes: - High Agitation/Shear - Sub-optimal Temperature unstable->unstable_causes stable_causes Possible Causes: - High Surfactant Concentration - Stabilizing Components - Incorrect pH stable->stable_causes unstable_solutions Solutions: - Reduce Mixing Speed - Optimize Temperature - Consider Foam Stabilizer unstable_causes->unstable_solutions stable_solutions Solutions: - Add Defoamer - Mechanical Defoaming - Adjust pH - Lower Concentration stable_causes->stable_solutions

Caption: A flowchart for troubleshooting common foaming problems.

Experimental Workflow for Anti-Foaming Agent Evaluation

Defoamer_Workflow start Prepare Foaming This compound Solution split Divide into Aliquots (Control + Test Samples) start->split add_defoamer Add Defoamer to Test Samples at Varied Concentrations split->add_defoamer agitate Standardized Agitation (e.g., Shaking, Sparging) split->agitate Control Sample add_defoamer->agitate measure Measure Initial Foam Height and at Time Intervals agitate->measure analyze Compare Foam Height and Decay Rate vs. Control measure->analyze

Caption: Workflow for testing anti-foaming agent effectiveness.

References

Technical Support Center: Dicetyl Phosphate Excipient Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the compatibility of dicetyl phosphate with other excipients. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during formulation development.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary functions in pharmaceutical formulations?

This compound is an organic compound, specifically the dihexadecyl ester of phosphoric acid, belonging to the class of phospholipids[1][2]. Its amphiphilic nature, with both hydrophobic (two cetyl chains) and hydrophilic (phosphate group) properties, makes it a valuable excipient in various formulations[1]. Its primary functions include:

  • Emulsifier and Stabilizer: this compound is an effective emulsifying agent, particularly for oil-in-water emulsions, preventing formulations from separating[1][3].

  • Surfactant: It acts as a surfactant, which can be useful in detergents and cleaning agents[4][5].

  • Texture Enhancer: It imparts a rich, creamy texture and helps control the thickness of creams and lotions[3].

  • Cleansing Agent: It provides mild cleansing action by mixing impurities and oils with water to be washed away[3].

2. What are the general stability characteristics of this compound?

This compound is generally a stable compound[4]. However, its stability can be affected by certain conditions:

  • Hydrolysis: It can undergo hydrolysis under strong acidic conditions[4].

  • Incompatibility with Hard Water: It is reported to be intolerant to hard water, which may affect its performance in aqueous formulations[4].

  • Interaction with Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided[5].

3. What are the potential signs of incompatibility between this compound and other excipients?

Incompatibilities in pharmaceutical formulations can manifest in several ways. These can be categorized as physical, chemical, or therapeutic changes[6][7]. When working with this compound, be vigilant for the following signs of potential incompatibility:

  • Physical Changes:

    • Precipitation or cloudiness in a solution[6][8].

    • Changes in color, odor, or taste[6].

    • Phase separation in emulsions.

    • Alterations in viscosity or texture.

  • Chemical Changes:

    • Degradation of the active pharmaceutical ingredient (API) or this compound itself.

    • Formation of new, undesirable byproducts[7].

  • Therapeutic Changes:

    • Reduced efficacy of the API.

    • Changes in the drug release profile.

4. Which excipient functional classes are most likely to interact with this compound?

Given the anionic phosphate head group and the long alkyl chains of this compound, interactions are possible with several excipient classes:

  • Cationic Surfactants and Polymers: Electrostatic interactions can occur between the anionic phosphate group of this compound and positively charged molecules. This can lead to the formation of complexes[9].

  • Metal Ions: Divalent or trivalent metal ions present as impurities or as part of other excipients (e.g., dicalcium phosphate) could potentially interact with the phosphate group, leading to precipitation or changes in solubility[6][10].

  • Binders and Fillers: The choice of binders and fillers can impact the physical stability and drug release from solid dosage forms[11][12][13]. While specific interactions with this compound are not well-documented, hygroscopic excipients could influence the stability of the formulation[14][15].

  • Lubricants: Lubricants like magnesium stearate can be surface-active and may interact with other excipients, potentially affecting tablet hardness and dissolution[16].

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues that may arise when formulating with this compound.

Issue 1: Phase separation or instability in an oil-in-water emulsion.

Potential Cause Troubleshooting Steps
pH of the formulation is too low. This compound can hydrolyze under strong acidic conditions[4]. Measure the pH of your formulation. If it is highly acidic, consider adjusting it with a suitable buffering agent.
Presence of high concentrations of electrolytes or hard water. This compound is intolerant to hard water[4]. The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can destabilize the emulsion by interacting with the anionic phosphate head group. Try preparing the formulation with deionized or distilled water. If high electrolyte concentrations are necessary, consider adding a co-emulsifier or a chelating agent.
Incompatibility with a cationic excipient. Electrostatic interactions between the anionic this compound and a cationic polymer or surfactant can disrupt the emulsion. Review your formulation for any cationic components. If present, consider replacing them with a non-ionic or anionic alternative.
Insufficient homogenization. The energy input during emulsification may not be sufficient to create a stable droplet size. Optimize your homogenization process by adjusting the speed and duration.

Issue 2: Unexpected precipitation or cloudiness in a liquid formulation.

Potential Cause Troubleshooting Steps
Interaction with metal ions. The formulation may contain metal ions from other excipients or as impurities. These can form insoluble salts with this compound. Analyze the formulation for metal ion content. The addition of a chelating agent like EDTA may resolve the issue.
Complexation with other excipients. This compound may be forming a complex with another component in the formulation, leading to precipitation[6][9]. Identify the interacting component by preparing simplified formulations with fewer ingredients.
pH-dependent solubility. The solubility of this compound or the API may be highly dependent on the pH of the medium[8]. Determine the pH at which precipitation occurs and use a buffer system to maintain the formulation within a pH range where all components are soluble.

Issue 3: Altered drug release profile from a solid or semi-solid dosage form.

Potential Cause Troubleshooting Steps
Interaction with fillers or binders. The choice of filler can significantly impact drug release[12]. For example, insoluble excipients like dicalcium phosphate can slow down drug release from a matrix system[12]. Evaluate the compatibility of this compound with different fillers and binders using the analytical techniques described in the "Experimental Protocols" section.
Interaction with the lubricant. Hydrophobic lubricants like magnesium stearate can form a film around granules, which may retard water penetration and slow down dissolution[10]. Optimize the type and concentration of the lubricant, as well as the blending time[16].
Drug-dicetyl phosphate interaction. The API may be interacting with this compound, affecting its dissolution. This could be an electrostatic or hydrophobic interaction[9][17]. Characterize this potential interaction using techniques like DSC or FTIR.

Experimental Protocols & Methodologies

A systematic approach to screening for excipient compatibility is crucial in the early stages of formulation development[18].

1. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to detect physical and chemical interactions between components[19].

  • Methodology:

    • Prepare 1:1 physical mixtures of this compound and the test excipient.

    • Accurately weigh 2-5 mg of the individual components and the mixture into separate aluminum pans.

    • Seal the pans and place them in the DSC instrument. An empty sealed pan is used as a reference.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

    • Record the heat flow as a function of temperature.

  • Interpretation of Results:

    • No Interaction: The thermogram of the mixture will be a simple superposition of the thermograms of the individual components.

    • Interaction: The disappearance of a melting endotherm, the appearance of a new peak, or a significant shift in the melting point of a component can indicate an interaction.

2. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify chemical interactions by detecting changes in the functional groups of the molecules[20].

  • Methodology:

    • Prepare 1:1 physical mixtures of this compound and the test excipient.

    • Record the FTIR spectra of the individual components and the mixture. This is typically done using the KBr pellet method or with an ATR-FTIR accessory.

    • Scan the samples over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Interpretation of Results:

    • No Interaction: The spectrum of the mixture will be a sum of the spectra of the individual components.

    • Interaction: The appearance of new peaks, the disappearance of existing peaks, or a shift in the position or shape of peaks corresponding to specific functional groups (e.g., P=O, O-H, C-H) suggests a chemical interaction.

3. Isothermal Stress Testing (IST)

IST, or accelerated stability studies, involves storing drug-excipient mixtures at elevated temperatures and humidity to accelerate potential reactions[20].

  • Methodology:

    • Prepare physical mixtures of this compound and the test excipient (e.g., in a 1:1 ratio).

    • Store the mixtures in controlled environment chambers at elevated conditions (e.g., 40°C/75% RH, 50°C/75% RH) for a specific period (e.g., 2-4 weeks)[14][15].

    • At predetermined time points, analyze the samples for physical changes (e.g., color, appearance) and chemical degradation using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC)[20].

  • Interpretation of Results:

    • The appearance of new peaks or a decrease in the concentration of the API or this compound in the HPLC chromatogram indicates a chemical incompatibility.

Quantitative Data Summary

The following table provides an illustrative example of how to present compatibility data obtained from DSC analysis. The data presented here is hypothetical and should be replaced with actual experimental results.

ExcipientMelting Point of this compound (°C)Melting Point of Excipient (°C)Observations in 1:1 MixtureCompatibility Assessment
Lactose Monohydrate 74-75[21]~202No significant shift in melting points.Compatible
Microcrystalline Cellulose 74-75[21]Decomposes >260No significant changes observed.Compatible
Dicalcium Phosphate Dihydrate 74-75[21]Dehydrates ~100-120Broadening of the this compound endotherm.Potential for interaction; further investigation required.
Magnesium Stearate 74-75[21]~120Shift in the melting point of magnesium stearate to a lower temperature.Potential for interaction.
Cationic Polymer X 74-75[21]~180Disappearance of the this compound melting endotherm and appearance of a new exotherm.Incompatible

Visualizing Workflows and Relationships

Excipient Compatibility Screening Workflow

The following diagram illustrates a typical workflow for screening the compatibility of this compound with other excipients.

Excipient_Compatibility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Decision cluster_3 Outcome start Select Excipients dsc Differential Scanning Calorimetry (DSC) start->dsc ftir Fourier-Transform Infrared (FTIR) start->ftir decision Compatible? dsc->decision ftir->decision ist Isothermal Stress Testing (IST) hplc HPLC Analysis ist->hplc hplc->decision xrd X-Ray Diffraction (for solid-state changes) xrd->decision compatible Proceed with Formulation decision->compatible Yes incompatible Select Alternative Excipient decision->incompatible No

A workflow for screening excipient compatibility.

Logical Relationship of Potential Incompatibilities

This diagram illustrates the cause-and-effect relationships of potential incompatibilities with this compound.

Incompatibility_Relationships cluster_causes Potential Causes cluster_effects Potential Effects DCP This compound (Anionic) Complexation Complexation/ Precipitation DCP->Complexation Hydrolysis Hydrolysis DCP->Hydrolysis EmulsionBreak Emulsion Instability DCP->EmulsionBreak Cationic Cationic Excipients (Polymers, Surfactants) Cationic->Complexation Electrostatic Interaction MetalIons Divalent/Trivalent Metal Ions MetalIons->Complexation Salt Formation LowpH Strongly Acidic Conditions (Low pH) LowpH->Hydrolysis HardWater Hard Water (Ca²⁺, Mg²⁺) HardWater->EmulsionBreak Ion-Dipole Interaction

Potential incompatibility pathways for this compound.

References

optimizing sonication parameters for dispersing dicetyl phosphate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sonication parameters for the dispersion of dicetyl phosphate (DCP) nanoparticles. Find answers to common problems and detailed protocols to achieve stable and homogenous nanoparticle suspensions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sonication of DCP nanoparticles.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Nanoparticles are aggregated or clumped after sonication. 1. Insufficient Sonication Energy: The applied power or duration was not enough to break down agglomerates.[1] 2. Re-aggregation: Particles clump together after sonication ceases due to inherent instability.[1] 3. Improper Solvent/pH: The dispersion medium does not provide sufficient electrostatic or steric stabilization.1. Increase Sonication Time/Amplitude: Incrementally increase the sonication duration or the amplitude/power setting. Monitor particle size at each step.[2] 2. Use a Stabilizing Agent: The addition of a surfactant or polymer can prevent re-aggregation.[1] 3. Optimize Dispersion Medium: Ensure the pH of the medium promotes a high zeta potential (ideally > ±30 mV) for electrostatic repulsion.[3] 4. Cool the Sample: Re-aggregation can be accelerated at higher temperatures. Keep the sample in an ice bath during sonication.[4]
Particle size is too large or inconsistent. 1. Non-Optimized Parameters: Sonication time, power, or pulse settings are not ideal for the specific formulation.[5] 2. Probe/Vessel Mismatch: The sonicator probe size is inappropriate for the sample volume or vessel geometry.[6] 3. Over-processing: Excessive sonication can sometimes lead to particle aggregation due to increased particle collisions.[3]1. Systematic Optimization: Perform a time and amplitude study. Start with a high energy input and then systematically vary one parameter at a time to find the optimal conditions.[2] 2. Select Appropriate Probe: Use a smaller, high-intensity probe for small volumes (<50 mL) and a larger probe for larger volumes to ensure uniform energy distribution.[6] 3. Monitor Particle Size Over Time: Measure the particle size at different time points to identify the optimal duration before over-processing occurs.[3]
Sample is overheating during sonication. 1. Excessive Continuous Sonication: High-energy input over a prolonged period generates significant heat.[7] 2. Inadequate Cooling: The heat generated is not being dissipated effectively.1. Use Pulsed Sonication: Apply sonication in cycles (e.g., 10 seconds on, 10 seconds off) to allow the sample to cool between pulses. This is highly recommended for volumes below 50 mL.[2] 2. Use an Ice Bath: Immerse the sample vessel in an ice-water bath throughout the sonication process.[4] For more intense cooling, an ice-salt bath can be used.[2]
Polydispersity Index (PDI) is high (>0.3). 1. Incomplete Dispersion: Agglomerates of various sizes are still present in the suspension. 2. Particle Degradation: Excessive sonication energy might be fracturing the nanoparticles, creating a wider size distribution.1. Increase Sonication Energy: A higher PDI often indicates that the dispersion is not yet homogenous. Try increasing sonication time or amplitude.[3] 2. Optimize Pulse Settings: Fine-tune the on/off cycles in pulsed mode to balance energy input with heat dissipation. 3. Check for Contamination: Probe tip erosion can introduce contaminants. Inspect the probe tip for wear.
Difficulty re-dispersing a centrifuged pellet. 1. Irreversible Aggregation: Drying or hard-pelleting nanoparticles can lead to irreversible agglomeration that is very difficult to reverse with sonication alone.[8]1. Avoid Complete Drying: If possible, work with wet pellets. After centrifugation, remove the supernatant and resuspend the wet sediment directly.[8] 2. Gentle Re-suspension First: Before sonicating, gently resuspend the pellet by pipetting or vortexing to break up the largest chunks. 3. Use a Wetting Agent: Pre-wetting the nanoparticle powder with a small amount of a suitable solvent (like ethanol, if compatible) before adding the bulk dispersion medium can improve wetting and subsequent dispersion.[4]

Frequently Asked Questions (FAQs)

1. What is the difference between a probe sonicator and a bath sonicator?

A probe sonicator (or horn sonicator) is immersed directly into the sample, delivering focused and high-intensity ultrasonic energy. It is significantly more powerful and effective for dispersing nanoparticles, often achieving in minutes what a bath sonicator might take hours to do.[1] A bath sonicator uses indirect sonication by transmitting ultrasonic waves through a water bath to the sample vessel. It provides lower energy intensity and is generally less effective for breaking down stubborn agglomerates but can be useful for more sensitive materials or for re-suspending particles that have been previously dispersed.[2] For initial dispersion of powdered nanoparticles, a probe sonicator is highly recommended.[2]

2. How do I choose the starting parameters for sonication?

Choosing the right starting point is key to an efficient optimization process. The goal is to start with a high energy input to confirm that dispersion is achievable, and then refine the parameters.[2]

ParameterGuideline for Starting Point
Sonication Power Start with a mid-to-high power setting (e.g., 70-90% amplitude).
Sonication Time For initial trials, a few minutes (e.g., 2-5 minutes) is a common starting point.[7]
Sample Volume Use a volume appropriate for your probe size. Concentrations of 50 to 1000 µg/mL are common for many applications.[2]
Mode Use pulsed mode, especially for small volumes or long durations, to prevent overheating.[2] A common starting pulse is 10 seconds on, 10 seconds off.

3. How does sonication time and power affect nanoparticle size and PDI?

Generally, increasing sonication time and power leads to a reduction in particle size and PDI as agglomerates are broken down.[9] However, there is an optimal point beyond which further energy input may cause particles to re-aggregate or fracture, potentially increasing the particle size or PDI.[3] It is crucial to perform a time-course experiment to identify this optimum.

4. How can I assess the quality of my DCP nanoparticle dispersion?

Dispersion quality is typically assessed using several techniques:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI). An ideal dispersion will have a small Z-average and a low PDI (ideally ≤ 0.2).[3]

  • Zeta Potential: Measures the surface charge of the nanoparticles. A value greater than +30 mV or less than -30 mV generally indicates good stability against aggregation.[3]

  • Visual Inspection: A well-dispersed suspension should appear homogenous and free of visible aggregates or sediment.

  • UV-Vis Spectroscopy: Can be used to monitor the stability of a dispersion over time by measuring changes in absorbance.[3]

5. Why is temperature control important during sonication?

Sonication generates significant heat, which can negatively impact your sample in several ways:[7]

  • It can increase the rate of particle aggregation.

  • It may degrade temperature-sensitive components in your formulation, including the DCP nanoparticles or encapsulated drugs.

  • It can alter the properties of the dispersion medium. Always sonicate your sample in an ice bath and use pulsed settings for better temperature control.[4]

Data on Sonication Parameters

The optimal sonication parameters are highly system-specific and depend on the nanoparticle type, concentration, and the dispersion medium.[2] The table below summarizes general trends observed in literature for nanoparticle dispersions. Users should use this as a guide to establish their own optimal conditions for DCP nanoparticles.

ParameterRange ExploredEffect on Particle SizeEffect on PDIReference
Sonication Time 0.5 - 20 minutesGenerally decreases with time, but can increase after an optimal point due to re-aggregation.Tends to decrease with time, indicating a more uniform dispersion. Can increase if over-processed.[9][10]
Sonication Power / Amplitude 20% - 100%Higher power generally leads to smaller particle sizes.Lower PDI is often achieved at higher power settings, up to a certain limit.[7]
Temperature 5 °C - 35 °CStable at lower temperatures (e.g., 5-25 °C). Significant size increase observed at higher temperatures (>30 °C).Generally stable across lower temperatures but can increase with heat-induced aggregation.[7]
Nanoparticle Concentration 0.5 - 3 mg/mLLower concentrations (e.g., 0.5 mg/mL) can sometimes result in larger final particle sizes due to inefficient energy transfer.Can be higher at very low or very high concentrations.[7]

Experimental Protocols

Protocol 1: General Dispersion of DCP Nanoparticle Powder

This protocol provides a standardized method for dispersing powdered DCP nanoparticles.

  • Preparation:

    • Weigh the desired amount of DCP nanoparticle powder into an appropriate glass vial.

    • Add a small amount of the dispersion medium (e.g., deionized water, buffer) to create a thick paste, mixing with a spatula. This pre-wetting step helps to replace the solid-air interface with a solid-liquid interface.[4]

    • Add the remaining volume of the dispersion medium to achieve the final target concentration.

  • Sonication Setup:

    • Place the vial into a beaker filled with an ice-water slurry, ensuring the sample level is below the water level.

    • Select the appropriate sonicator probe for your sample volume.[6]

    • Immerse the probe tip approximately halfway into the suspension, ensuring it does not touch the sides or bottom of the vial.[4]

  • Dispersion:

    • Set the sonicator to a pulsed mode (e.g., 10s ON, 10s OFF) and a moderate amplitude (e.g., 70%).

    • Sonicate for an initial period of 2-5 minutes.

    • Visually inspect the sample for homogeneity.

  • Post-Sonication Analysis:

    • Allow the sample to equilibrate to room temperature.

    • Take an aliquot for characterization.

    • Measure the Z-average size and PDI using Dynamic Light Scattering (DLS).

    • Measure the Zeta Potential to assess stability.

Protocol 2: Optimization of Sonication Parameters

This protocol describes a systematic approach to find the optimal sonication time and power for your specific DCP formulation.

  • Time Optimization:

    • Prepare several identical DCP nanoparticle suspensions as described in Protocol 1.

    • Set the sonicator to a fixed, high amplitude (e.g., 80%) and a pulsed setting (e.g., 10s ON, 10s OFF).

    • Sonicate the samples for different total durations (e.g., 1, 2, 4, 8, 16 minutes).[4]

    • After each time point, measure the Z-average size and PDI.

    • Plot particle size and PDI versus sonication time. The optimal time is the point at which the size/PDI reaches a minimum and plateaus.

  • Power (Amplitude) Optimization:

    • Prepare several more identical suspensions.

    • Using the optimal time determined in the previous step, sonicate the samples at different amplitude settings (e.g., 40%, 60%, 80%, 100%).

    • Measure the Z-average size and PDI for each sample.

    • Plot particle size and PDI versus amplitude. Select the amplitude that provides the best dispersion with the minimum energy input to avoid potential damage to the nanoparticles.

Visualizations

Workflow_Nanoparticle_Dispersion cluster_prep 1. Preparation cluster_sonication 2. Sonication cluster_analysis 3. Analysis & Storage A Weigh DCP Nanoparticle Powder B Create Paste with Dispersion Medium A->B C Add Remaining Medium to Final Volume B->C D Place Sample in Ice Bath C->D Proceed to Sonication E Immerse Probe (Probe Sonication) D->E F Apply Pulsed Ultrasonic Energy E->F G Measure Particle Size (DLS) & PDI F->G Proceed to Analysis H Measure Zeta Potential G->H I Store Dispersion Appropriately H->I

Troubleshooting_Sonication Start High Particle Size or PDI? Inc_Time Increase Sonication Time Start->Inc_Time Inc_Amp Increase Amplitude Start->Inc_Amp Check_Probe Check Probe Size/ Sample Volume Ratio Start->Check_Probe Overheating Sample Overheating? Inc_Time->Overheating Reaggregation Re-aggregation Post-Sonication? Inc_Time->Reaggregation Inc_Amp->Overheating Use_Pulse Use Pulsed Mode Overheating->Use_Pulse Yes Use_Ice_Bath Use Ice Bath Overheating->Use_Ice_Bath Yes Add_Stabilizer Add Stabilizer Reaggregation->Add_Stabilizer Yes Optimize_pH Optimize pH for Higher Zeta Potential Reaggregation->Optimize_pH Yes

Optimization_Flowchart Start Start Optimization Prep Prepare Identical Samples of DCP Nanoparticle Suspension Start->Prep Fix_Amp Fix Amplitude (e.g., 80%) & Pulse Settings Prep->Fix_Amp Vary_Time Vary Sonication Time (e.g., 1, 2, 4, 8, 16 min) Fix_Amp->Vary_Time Measure_Time Measure Size & PDI for each sample Vary_Time->Measure_Time Decision_Time Size/PDI at Minimum Plateau? Measure_Time->Decision_Time Decision_Time->Vary_Time No, continue Fix_Time Fix Sonication Time (to Optimal Value) Decision_Time->Fix_Time Yes Vary_Amp Vary Amplitude (e.g., 40, 60, 80, 100%) Fix_Time->Vary_Amp Measure_Amp Measure Size & PDI for each sample Vary_Amp->Measure_Amp Decision_Amp Dispersion Optimal? Measure_Amp->Decision_Amp Decision_Amp->Vary_Amp No, adjust End End Optimization Decision_Amp->End Yes

References

Validation & Comparative

A Comparative Analysis of Dicetyl Phosphate and Other Phosphate Ester Emulsifiers for Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emulsifier Performance with Supporting Experimental Data

Phosphate esters are a versatile class of anionic surfactants widely employed as primary or co-emulsifiers in the formulation of creams, lotions, and other delivery systems for cosmetic and pharmaceutical applications. Their biocompatibility and ability to form stable emulsions make them a popular choice. This guide provides a comparative analysis of dicetyl phosphate against other commonly used phosphate esters, focusing on their performance as emulsifiers. The information presented is based on available technical literature and experimental findings.

Introduction to Phosphate Ester Emulsifiers

Phosphate ester emulsifiers are formed by the phosphorylation of fatty alcohols. Their structure, comprising a hydrophobic alkyl chain and a hydrophilic phosphate group, allows them to reduce the interfacial tension between oil and water phases, thereby stabilizing emulsions. The performance of a phosphate ester emulsifier is significantly influenced by factors such as the length and branching of the alkyl chain, the degree of ethoxylation, and the ratio of monoester to diester forms. Generally, diesters are considered more effective for emulsification.[1]

This guide will compare the following phosphate esters:

  • This compound: A diester of phosphoric acid and cetyl alcohol.

  • Potassium Cetyl Phosphate: The potassium salt of cetyl phosphate.

  • Oleth-10 Phosphate: A polyethylene glycol ether of oleyl alcohol phosphate.

  • Laureth-4 Phosphate: A polyethylene glycol ether of lauryl alcohol phosphate.

Performance Comparison

Table 1: Comparison of Phosphate Ester Emulsifier Properties and Performance

Property/Performance MetricThis compoundPotassium Cetyl PhosphateOleth-10 PhosphateLaureth-4 Phosphate
INCI Name This compoundPotassium Cetyl PhosphateOleth-10 PhosphateLaureth-4 Phosphate
Typical Form Waxy SolidPowderViscous LiquidViscous Liquid
HLB Value (Approximate) Low (Lipophilic)High (Hydrophilic)~12.4~9.7
Primary Function O/W Emulsifier, StabilizerO/W Emulsifier, StabilizerO/W EmulsifierO/W Emulsifier
Oil Stabilization GoodExcellentGoodGood
Particle/Pigment Stabilization FairExcellentGoodGood
Reported Emulsion Particle Size Not specified in comparative studiesCan produce small particle sizes[2]Not specified in comparative studiesNot specified in comparative studies
Reported Emulsion Viscosity Builds viscosityContributes to viscosityModerate viscosityLower viscosity
Key Characteristics Forms stable emulsions, provides a non-greasy feel.Excellent stability, even with high oil loads and UV filters.[3][4]Good for fluid emulsions.Suitable for O/W emulsions.[5]

Note: The performance of emulsifiers is highly dependent on the overall formulation, including the oil phase composition, presence of co-emulsifiers, and processing conditions.

A study by DSM compared the ability of various emulsifiers to stabilize an oil phase. It was found that 1% Potassium Cetyl Phosphate could stabilize up to 75% of a polar and medium polar emollient mixture. In the same study, a blend of this compound and Ceteth-10 Phosphate stabilized between 50% and 60% of the oil phase.[3] This suggests that Potassium Cetyl Phosphate may offer superior oil stabilization in high-oil-load formulations. The same study also demonstrated that Potassium Cetyl Phosphate had the highest potential to stabilize titanium dioxide particles compared to the this compound blend and other emulsifiers.[3]

Experimental Protocols

To ensure objective and reproducible comparisons of emulsifier performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to characterize and compare emulsions.

Experimental Protocol 1: Emulsion Preparation (General Procedure)

Objective: To prepare stable oil-in-water (O/W) emulsions for comparative analysis.

Materials:

  • Phosphate ester emulsifier (e.g., this compound, Potassium Cetyl Phosphate)

  • Co-emulsifier (e.g., Cetearyl Alcohol)

  • Oil phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)

  • Aqueous phase (Deionized water)

  • Preservative

Procedure:

  • Oil Phase Preparation: Combine the phosphate ester emulsifier, co-emulsifier, and oil phase in a beaker. Heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, heat the deionized water to 75-80°C. Add any water-soluble ingredients and stir until dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a specified speed (e.g., 5000 rpm) for a set duration (e.g., 5 minutes).

  • Cooling: Continue stirring the emulsion gently with a paddle stirrer and allow it to cool to room temperature.

  • Final Additions: Add any temperature-sensitive ingredients, such as preservatives, below 40°C and stir until uniformly dispersed.

  • pH Adjustment: Adjust the final pH of the emulsion to the desired range (e.g., 5.5-6.5) using a suitable neutralizing agent if necessary.

Experimental Protocol 2: Emulsion Stability Assessment

Objective: To evaluate the physical stability of the prepared emulsions under accelerated aging conditions.

Methods:

  • Centrifugation Test:

    • Place 10 g of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes at room temperature.

    • Visually inspect for any signs of phase separation, creaming, or sedimentation.

  • Freeze-Thaw Cycling:

    • Subject the emulsion samples to a minimum of three cycles of temperature changes.

    • One cycle consists of storing the sample at -10°C for 24 hours, followed by storage at 25°C for 24 hours.

    • After each cycle, visually inspect the samples for any changes in appearance, consistency, or phase separation.

  • Accelerated Aging at Elevated Temperatures:

    • Store emulsion samples in sealed containers at various temperatures (e.g., 4°C, 25°C, and 40°C).

    • Evaluate the samples at predetermined time points (e.g., 1 week, 1 month, 3 months) for changes in pH, viscosity, particle size, and macroscopic appearance.

Experimental Protocol 3: Particle Size Analysis

Objective: To determine the droplet size distribution of the dispersed oil phase in the emulsion.

Method: Laser Diffraction

  • Sample Preparation: Disperse a small amount of the emulsion in deionized water to obtain an appropriate obscuration level (typically 10-20%).

  • Measurement: Analyze the sample using a laser diffraction particle size analyzer.

  • Data Analysis: Determine the volume-weighted mean diameter (D[3][6]) and the particle size distribution (e.g., D10, D50, D90). A narrower distribution generally indicates a more uniform and potentially more stable emulsion.

Experimental Protocol 4: Viscosity Measurement

Objective: To characterize the rheological properties of the emulsions.

Method: Rotational Viscometry

  • Instrument Setup: Use a rotational viscometer or rheometer with a suitable spindle or geometry (e.g., cone-plate or parallel-plate).

  • Measurement: Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C) over a range of shear rates (e.g., 0.1 to 100 s⁻¹).

  • Data Analysis: Plot viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning). For many cosmetic and pharmaceutical emulsions, a shear-thinning behavior is desirable for good spreadability.

Visualization of Emulsification and Stability Testing Workflow

The following diagram illustrates the general workflow for preparing and evaluating the performance of different phosphate ester emulsifiers.

Emulsifier_Comparison_Workflow cluster_prep Emulsion Preparation cluster_analysis Data Analysis & Comparison P1 Select Phosphate Ester (this compound, etc.) P2 Prepare Oil Phase P1->P2 P4 Homogenization P2->P4 P3 Prepare Aqueous Phase P3->P4 E1 Particle Size Analysis (Laser Diffraction) P4->E1 E2 Viscosity Measurement (Rheometry) P4->E2 E3 Stability Testing (Centrifugation, Freeze-Thaw, Accelerated Aging) P4->E3 A1 Compare Droplet Size & Distribution E1->A1 A2 Compare Viscosity & Rheological Behavior E2->A2 A3 Compare Long-Term Stability E3->A3

Caption: Workflow for comparing phosphate ester emulsifiers.

Signaling Pathways in Skin Barrier Function (Illustrative)

While not directly related to the emulsification process itself, the choice of emulsifier can influence the delivery of active ingredients that may interact with signaling pathways in the skin. The diagram below illustrates a simplified, hypothetical signaling pathway related to skin barrier function that could be influenced by a topically delivered active ingredient.

Skin_Barrier_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Regulates Protein Barrier Protein Synthesis Gene->Protein Leads to Active Active Ingredient Active->Receptor Binds

Caption: Simplified signaling pathway in skin cells.

Conclusion

The selection of a phosphate ester emulsifier has a significant impact on the stability, rheology, and sensory properties of cosmetic and pharmaceutical formulations. While this compound is a reliable emulsifier for creating stable oil-in-water emulsions, other phosphate esters like potassium cetyl phosphate may offer advantages in specific applications, such as formulations with high oil loads or those containing particulates. The ethoxylated phosphate esters, oleth-10 phosphate and laureth-4 phosphate, are suitable for creating fluid emulsions.

Due to the lack of direct, comprehensive comparative studies, it is highly recommended that formulators conduct their own side-by-side performance evaluations using standardized protocols, such as those outlined in this guide. This will ensure the selection of the most appropriate emulsifier to achieve the desired product characteristics and long-term stability.

References

A Comparative Guide to Surfactant Efficacy: Dicetyl Phosphate and Alternatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate surfactant is a critical step in the formulation of stable and effective drug delivery systems. Surfactants, or surface-active agents, are amphiphilic molecules that reduce interfacial tension between immiscible phases, thereby facilitating the formation and stabilization of emulsions, suspensions, and other dispersed systems.[1] Their performance directly impacts the bioavailability, stability, and therapeutic efficacy of the final product.[2] This guide provides a comparative analysis of dicetyl phosphate, an anionic surfactant, against other commonly used surfactants from different classes, supported by experimental data and detailed methodologies for their evaluation.

Overview of Compared Surfactants

Surfactants are primarily classified based on the charge of their hydrophilic head group: anionic (negative charge), cationic (positive charge), and non-ionic (no charge).[3][4] This classification largely determines their physicochemical properties and applications.

  • This compound (DCP): A synthetic, anionic phospholipid analog used to impart a negative charge to formulations like liposomes and niosomes, enhancing their stability.[5][6] It is a di-ester of phosphoric acid and cetyl alcohol, valued for its emulsifying properties in both cosmetic and pharmaceutical applications.[6][7]

  • Sodium Lauryl Sulfate (SLS): A well-characterized and widely used anionic surfactant known for its strong solubilizing and wetting properties.[8][9] It is often used as a benchmark in comparative surfactant studies.

  • Polysorbate 80 (Tween 80): A non-ionic surfactant extensively used in pharmaceutical formulations for its low toxicity, biocompatibility, and excellent emulsifying and stabilizing capabilities, particularly for proteins and biologics.[10][11]

  • Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant often used for its antimicrobial properties and in the formulation of nanoparticles.[12][13]

Quantitative Performance Comparison

The efficacy of a surfactant is evaluated based on several key performance indicators. The following table summarizes these parameters for the selected surfactants. A lower Critical Micelle Concentration (CMC) generally indicates higher efficiency, as less surfactant is required to form micelles and achieve effects like solubilization.[14][15]

Surfactant ClassSurfactantCritical Micelle Concentration (CMC)Surface Tension Reduction (at CMC)Typical Application Notes
Anionic This compound (DCP) Not readily available in public literatureEffective emulsifier and stabilizerImparts negative charge to vesicles (liposomes, niosomes), enhancing stability through electrostatic repulsion.[6]
Anionic Sodium Lauryl Sulfate (SLS) ~8.3 mM in water at 25°C[14]Reduces surface tension of water to ~36 mN/mStrong solubilizing agent, but can cause irritation and may impact protein stability.[8][9]
Non-ionic Polysorbate 80 (Tween 80) ~0.012 mM in waterReduces surface tension of water to ~40 mN/mHighly biocompatible, widely used to stabilize emulsions and prevent protein aggregation.[10][11]
Cationic Cetyltrimethylammonium Bromide (CTAB) ~0.92 mM in water at 25°C[14]Reduces surface tension of water to ~36 mN/mUsed for its antimicrobial properties and in nanoparticle synthesis; potential for higher toxicity compared to non-ionics.[12][16]

Experimental Protocols for Efficacy Evaluation

A robust comparison of surfactant efficacy relies on standardized experimental protocols. The following sections detail the methodologies for determining key performance parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[17]

Methodology: Surface Tensiometry

  • Preparation: Prepare a series of aqueous solutions of the surfactant at a range of concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer, employing methods such as the Du Noüy ring or Wilhelmy plate.

  • Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at the point of inflection in the curve, where the surface tension plateaus.[3][18] Below the CMC, surface tension decreases sharply with increasing concentration; above the CMC, it remains relatively constant.[15]

Evaluation of Emulsion Stability

Emulsion stability is the ability of an emulsion to resist physical changes like creaming, coalescence, and phase separation over time.[19][20]

Methodology: Emulsification Index (E24)

  • Preparation: In a test tube, add equal volumes of an oil phase (e.g., kerosene, hexadecane) and an aqueous phase containing the surfactant at a desired concentration.[21]

  • Homogenization: Vortex the mixture at high speed for 1-2 minutes to form an emulsion.[21]

  • Incubation: Allow the tube to stand undisturbed at room temperature for 24 hours.[21]

  • Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculation: The E24 is calculated as: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100[21] A higher E24 value indicates greater emulsification and stability.

Methodology: Droplet Size and Zeta Potential Analysis

  • Emulsion Formation: Prepare an oil-in-water emulsion using a standardized homogenization technique (e.g., high-speed stirring, ultrasonication).

  • Droplet Size Measurement: Immediately after formation and at set time intervals, measure the droplet size distribution using Dynamic Light Scattering (DLS). Smaller and more uniform droplet sizes generally indicate greater stability.[19]

  • Zeta Potential Measurement: Measure the zeta potential of the emulsion droplets. A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between droplets, leading to higher stability against flocculation and coalescence.[19]

Assessment of Drug Solubilization

Surfactants can significantly enhance the solubility of poorly water-soluble drugs by entrapping them within micelles.[2]

Methodology: Phase Solubility Studies

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the surfactant.

  • Drug Addition: Add an excess amount of the poorly soluble drug to each surfactant solution.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Analysis: Centrifuge the samples to separate the undissolved drug. Measure the concentration of the dissolved drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Plotting: Plot the solubility of the drug as a function of the surfactant concentration. A sharp increase in solubility is typically observed above the CMC.[13]

Visualizing Experimental and Logical Frameworks

Diagrams are essential for illustrating workflows and the interplay of different physicochemical properties that determine formulation success.

G cluster_prep Preparation cluster_tests Performance Testing cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Surfactant Solutions (Varying Concentrations) C Measure Surface Tension vs. Concentration A->C E Conduct Phase Solubility Studies A->E B Prepare Oil & Aqueous Phases D Perform Emulsification & Stability Assays (E24, DLS) B->D F Determine Critical Micelle Concentration (CMC) C->F G Compare Emulsion Stability (Droplet Size, E24 Index) D->G H Evaluate Solubilization Capacity E->H I Draw Conclusions on Relative Efficacy F->I G->I H->I

Caption: Experimental workflow for the comparative evaluation of surfactant efficacy.

G cluster_properties Surfactant Physicochemical Properties cluster_mechanisms Stabilization Mechanisms cluster_outcomes Formulation Performance Outcomes CMC Low CMC Micelle Micellar Solubilization CMC->Micelle ST Surface Tension Reduction Interfacial Interfacial Film Formation ST->Interfacial Charge Head Group Charge (Anionic/Cationic/Non-ionic) Repulsion Electrostatic / Steric Repulsion Charge->Repulsion HLB HLB Value HLB->Interfacial Solubility Enhanced Drug Solubility Micelle->Solubility Stability Improved Emulsion Stability Interfacial->Stability Repulsion->Stability Bioavailability Increased Bioavailability Solubility->Bioavailability Stability->Bioavailability

Caption: Relationship between surfactant properties and formulation performance.

Conclusion

The choice of surfactant is a multifaceted decision that depends on the specific requirements of the formulation. This compound serves as an effective anionic emulsifier, particularly when the goal is to create a stable, negatively charged interface in vesicular systems like liposomes.[5][6] For general emulsification and stabilization with high biocompatibility, non-ionic surfactants like Polysorbate 80 are often preferred.[10][22] Anionic surfactants such as SLS offer potent solubilization but may present challenges with irritation and compatibility.[8][16] By systematically evaluating key performance indicators such as CMC, emulsion stability, and solubilization capacity using the standardized protocols outlined here, researchers can make informed decisions to select the optimal surfactant, thereby ensuring the development of safe, stable, and efficacious drug products.

References

A Comparative Guide to the Quantification of Dicetyl Phosphate: HPLC vs. 31P NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of excipients like dicetyl phosphate (DCP) is critical for ensuring the quality, stability, and efficacy of drug delivery systems, particularly liposomal formulations. This guide provides a detailed comparison of two powerful analytical techniques for the quantification of DCP: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy.

This comparison is based on established methodologies for similar long-chain phosphate lipids and provides the foundation for developing and validating a robust analytical workflow for this compound.

Performance Comparison at a Glance

The choice of analytical method depends on various factors including the required sensitivity, sample matrix, available instrumentation, and the need for structural information. Below is a summary of the key performance parameters for HPLC-CAD and 31P NMR for the quantification of this compound.

ParameterHPLC with Charged Aerosol Detection (HPLC-CAD)31P Nuclear Magnetic Resonance (31P NMR)
Principle Chromatographic separation followed by universal detection based on aerosol charging.Nucleus-specific detection in a magnetic field, providing structural and quantitative data.
Specificity High, based on chromatographic retention time.Absolute, directly observes the phosphorus nucleus.
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) Low ng rangeLow µg range
Limit of Quantification (LOQ) Mid-to-high ng rangeMid-to-high µg range
Sample Throughput HighLow to moderate
Sample Preparation Moderate (lipid extraction may be required)Simple (dissolution in deuterated solvent)
Structural Information NoYes (chemical environment of the P atom)

In-Depth Methodologies

A detailed experimental protocol is crucial for the successful implementation and validation of any analytical method. The following sections outline the methodologies for both HPLC-CAD and 31P NMR for the quantification of this compound.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC coupled with CAD is a powerful technique for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore, such as this compound. The response is largely independent of the chemical structure of the analyte, providing a more uniform response for different lipid classes.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a charged aerosol detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of (A) Methanol with 0.1% formic acid and (B) Dichloromethane.

    • Gradient Program: A linear gradient starting from 80% A, decreasing to 20% A over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35°C.

    • Evaporation Tube Temperature: 45°C.

    • Gas Flow: Nitrogen at 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing this compound.

    • Extract the lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8 v/v/v) mixture.

    • Separate the organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid film in the initial mobile phase.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the initial mobile phase.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy

31P NMR is a highly specific and non-destructive technique that directly probes the phosphorus nucleus, making it an excellent tool for the quantification and structural characterization of phosphorus-containing compounds like this compound.[1][2][3] Quantitative 31P NMR (qNMR) can provide absolute quantification without the need for a calibration curve when an internal standard is used.[4]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • NMR Parameters:

    • Nucleus: 31P.

    • Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the phosphorus nuclei being quantified (typically 10-20 seconds for phospholipids).

    • Acquisition Time: Sufficient to obtain a good signal-to-noise ratio.

    • Number of Scans: Dependent on the sample concentration.

    • Referencing: 85% phosphoric acid as an external standard (δ = 0 ppm).

  • Sample Preparation:

    • Accurately weigh a portion of the liposomal formulation and lyophilize to remove water.

    • Dissolve the dried sample in a deuterated solvent mixture, such as chloroform-d/methanol-d4 (2:1 v/v) containing a known amount of an internal standard (e.g., triphenyl phosphate).

    • Transfer the solution to an NMR tube.

  • Internal Standard:

    • Triphenyl phosphate is a suitable internal standard as its 31P signal is typically well-resolved from phospholipid signals.

  • Data Analysis:

    • Process the 31P NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the concentration of this compound using the following equation:

      CDCP = (IDCP / NDCP) * (NIS / IIS) * (MWDCP / MWIS) * (mIS / V)

      Where:

      • CDCP = Concentration of this compound

      • IDCP = Integral of the this compound signal

      • NDCP = Number of phosphorus atoms in this compound (1)

      • IIS = Integral of the internal standard signal

      • NIS = Number of phosphorus atoms in the internal standard (1 for triphenyl phosphate)

      • MWDCP = Molecular weight of this compound

      • MWIS = Molecular weight of the internal standard

      • mIS = Mass of the internal standard

      • V = Volume of the solvent

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC-CAD and 31P NMR methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing s_sample Weigh Formulation s_extract Lipid Extraction (Bligh-Dyer) s_sample->s_extract s_dry Evaporate Solvent s_extract->s_dry s_recon Reconstitute in Mobile Phase s_dry->s_recon s_filter Filter (0.22 µm) s_recon->s_filter a_inject Inject into HPLC s_filter->a_inject s_std_prep Prepare DCP Standards s_std_prep->a_inject a_sep Chromatographic Separation (C18) a_inject->a_sep a_detect Charged Aerosol Detection (CAD) a_sep->a_detect d_calib Generate Calibration Curve a_detect->d_calib d_quant Quantify DCP in Sample d_calib->d_quant NMR_Workflow cluster_prep Sample Preparation cluster_analysis 31P NMR Analysis cluster_data Data Processing n_sample Weigh Formulation & Lyophilize n_dissolve Dissolve in Deuterated Solvent with Internal Std. n_sample->n_dissolve n_tube Transfer to NMR Tube n_dissolve->n_tube a_acquire Acquire 31P NMR Spectrum (Inverse-gated Decoupling) n_tube->a_acquire d_process Process Spectrum (FT, Phasing, Baseline) a_acquire->d_process d_integrate Integrate DCP and Internal Standard Signals d_process->d_integrate d_calculate Calculate DCP Concentration d_integrate->d_calculate

References

A Comparative Analysis of Dicetyl Phosphate and Synthetic Biosurfactants for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the choice of surfactants is a critical determinant of a formulation's stability, efficacy, and safety. This guide provides a comprehensive comparative analysis of dicetyl phosphate, a synthetic anionic surfactant, and two prominent classes of synthetic biosurfactants, rhamnolipids and sophorolipids. This objective comparison, supported by available experimental data, aims to assist researchers in selecting the appropriate surfactant for their drug delivery applications.

Executive Summary

This compound is a synthetic phospholipid analogue widely employed as a charge-imparting and stabilizing agent in vesicular drug delivery systems like niosomes and liposomes. Its primary role is to enhance the entrapment efficiency and stability of these formulations. On the other hand, synthetic biosurfactants, such as rhamnolipids and sophorolipids, are microbially-produced glycolipids that have garnered significant attention for their biodegradability, low toxicity, and inherent biological activities. They are effective at reducing surface tension and forming micelles, making them suitable for encapsulating and delivering a range of therapeutic agents.

While a direct quantitative comparison of the critical micelle concentration (CMC) and surface tension reduction of pure this compound is challenging due to its limited aqueous solubility and primary application as a vesicle component, a comparative analysis of their performance in formulations and their cytotoxic profiles provides valuable insights for drug development professionals.

Data Presentation: Performance Metrics

The following tables summarize key performance parameters for this compound (in the context of niosomal formulations) and the synthetic biosurfactants, rhamnolipids and sophorolipids.

Table 1: Physicochemical Properties

PropertyThis compoundRhamnolipidsSophorolipids
Chemical Class Synthetic Anionic Surfactant (Phosphate Ester)Glycolipid BiosurfactantGlycolipid Biosurfactant
Primary Role in Drug Delivery Stabilizer and charge inducer in niosomes/liposomes[1][2][3][4]Solubilizing agent, emulsifier, and micelle-forming agent[5]Solubilizing agent, emulsifier, and micelle-forming agent[5]
Critical Micelle Concentration (CMC) Data not readily available (poor aqueous solubility)~10 - 200 mg/L~5 - 150 mg/L
Surface Tension Reduction Data not readily availableCan reduce surface tension to ~25-30 mN/m[6]Can reduce surface tension to ~30-40 mN/m

Table 2: Performance in Drug Delivery Formulations

ParameterThis compound (in Niosomes)RhamnolipidsSophorolipids
Encapsulation Efficiency Enhances entrapment of both hydrophilic and lipophilic drugs[3][7]Effective for encapsulating hydrophobic drugs[8]Effective for encapsulating hydrophobic drugs
Stability Increases stability of vesicles by providing negative charge and preventing aggregation[1][3]Forms stable micelles and nanoemulsionsForms stable micelles and nanoemulsions
Biocompatibility Generally considered biocompatible in formulationsHigh biocompatibility, biodegradable[9]High biocompatibility, biodegradable[9]

Table 3: Cytotoxicity Profile

Cell LineThis compound (IC50)Rhamnolipids (IC50)Sophorolipids (IC50)
Human Breast Cancer (MCF-7) Data not readily available~21.17 µg/mL (as part of a mixture)[10]More effective than rhamnolipids in some studies[11]
Human Cervical Cancer (HeLa) Data not readily availableData not readily availableData not readily available
Human Embryonic Kidney (HEK 293) Data not readily availableCytotoxic at higher concentrations[11]Less cytotoxic than rhamnolipids in some studies[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Preparation of Niosomes using this compound (Thin Film Hydration Technique)[7][12]
  • Materials: Non-ionic surfactant (e.g., Span 60), cholesterol, this compound, chloroform, methanol, and phosphate-buffered saline (PBS, pH 7.4).

  • Procedure: a. Accurately weigh the non-ionic surfactant, cholesterol, and this compound in a desired molar ratio (e.g., 1:1:0.1). b. Dissolve the mixture in a suitable volume of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. c. Evaporate the organic solvents using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, dry lipid film on the inner wall of the flask. d. Hydrate the lipid film by adding PBS (pH 7.4) containing the drug to be encapsulated. e. Gently agitate the flask at a temperature above the gel-liquid transition temperature of the surfactant until the film is fully hydrated and niosomes are formed. f. To obtain unilamellar vesicles and reduce the vesicle size, the niosomal suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Determination of Critical Micelle Concentration (CMC)

The CMC of surfactants can be determined by various methods, including surface tension measurement and fluorescence spectroscopy.

1. Surface Tension Method [12][13][14]

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure: a. Prepare a series of aqueous solutions of the surfactant with varying concentrations. b. Measure the surface tension of each solution using the tensiometer at a constant temperature. c. Plot the surface tension as a function of the logarithm of the surfactant concentration. d. The CMC is determined from the intersection of the two linear portions of the plot.

2. Fluorescence Probe Method [14][15]

  • Principle: The fluorescence emission spectrum of a hydrophobic probe (e.g., pyrene) changes upon its incorporation into the hydrophobic core of micelles.

  • Apparatus: Fluorometer.

  • Procedure: a. Prepare a series of surfactant solutions of varying concentrations containing a constant, low concentration of the fluorescent probe. b. Excite the probe at a specific wavelength and record the emission spectrum. c. Plot the ratio of the intensities of two specific emission peaks (e.g., I1/I3 for pyrene) against the logarithm of the surfactant concentration. d. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Cell Viability Assay (MTT Assay)[17][18][19]
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Procedure: a. Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with various concentrations of the surfactant or surfactant-based formulation for a specific duration (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer). e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows discussed in this guide.

G cluster_0 Drug Delivery with this compound Niosomes Niosome Niosome (with this compound) CellMembrane Cell Membrane Niosome->CellMembrane Adsorption & Fusion Endocytosis Endocytosis CellMembrane->Endocytosis DrugRelease Drug Release (e.g., pH-dependent) Endocytosis->DrugRelease Target Intracellular Target DrugRelease->Target

Mechanism of Drug Delivery by this compound-Containing Niosomes.

G cluster_1 Apoptotic Signaling Pathway Induced by Biosurfactants Biosurfactant Biosurfactant (Rhamnolipid/Sophorolipid) Cell Cancer Cell Biosurfactant->Cell Interaction ROS Increased ROS Production Cell->ROS MAPK MAPK Pathway (JNK, p38) ROS->MAPK Caspase Caspase Cascade Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Apoptotic Signaling Pathway Triggered by Biosurfactants in Cancer Cells.

G cluster_2 Experimental Workflow for CMC Determination (Surface Tension Method) Prep Prepare Surfactant Solutions of Varying Concentrations Measure Measure Surface Tension (Tensiometer) Prep->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Determine Determine CMC at Inflection Point Plot->Determine

Workflow for Determining Critical Micelle Concentration via Surface Tension Measurement.

References

A Comparative Guide to the In Vitro Performance of Dicetyl Phosphate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of dicetyl phosphate (DCP)-based formulations, such as liposomes and niosomes, against other common vesicular drug delivery systems. The inclusion of DCP, an anionic dialkyl phosphate, imparts a negative surface charge to these vesicles, significantly influencing their physicochemical properties and biological interactions. This document summarizes key performance parameters backed by experimental data and provides detailed methodologies for the cited in vitro assays.

Executive Summary

This compound is a widely used excipient in the formulation of liposomes and niosomes to enhance their stability and encapsulation efficiency. The negative charge conferred by DCP prevents vesicle aggregation through electrostatic repulsion, leading to more stable formulations.[1][2] In vitro studies demonstrate that this charge modification can also influence drug release profiles and cellular uptake, making DCP a critical component for tuning the performance of nanocarrier systems. This guide will delve into the quantitative comparison of these effects.

Comparative In Vitro Performance Data

The following tables summarize the key in vitro performance parameters of DCP-based formulations in comparison to other vesicular systems.

Table 1: Physicochemical Characteristics of Vesicular Formulations

Formulation TypeCharge-Inducing AgentAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Anionic Liposomes This compound (DCP) 88 ± 140.21 ± 0.02-36.7 ± 3.3[1]
Cationic LiposomesStearylamine (SA)108 ± 150.20 ± 0.04+30.1 ± 1.2[1]
Neutral LiposomesNone99 ± 130.202 ± 0.058+1.33 ± 1.27[3]
Anionic LiposomesPhosphatidylserine (PS)~100<0.1Negative[4]
Anionic LiposomesPhosphatidylglycerol (PG)~100<0.1Negative[4]
PEGylated LiposomesN/A~100-120<0.2Near-neutral[5][6]

Table 2: Encapsulation Efficiency and Drug Release

Formulation TypeDrugEncapsulation Efficiency (%)In Vitro Release ProfileReference(s)
DCP-Niosomes Clarithromycin~96Sustained release over 24h[7]
DCP-Liposomes Gold NanoparticlesNot SpecifiedSlower release compared to neutral liposomes[8]
Neutral LiposomesDoxorubicin>90-[3]
Cationic LiposomesDoxorubicin>90-[3]
Drug-Cyclodextrin in LiposomeRisperidoneLower than conventional liposomesSlower second-phase release[9]
Conventional LiposomesRisperidoneHigher than drug-cyclodextrin liposomesMore regular release[9]

Table 3: In Vitro Biological Performance

Formulation TypeCell LineCellular UptakeCytotoxicityReference(s)
DCP-Liposomes Murine Colon AdenocarcinomaNot specifiedMarginally inhibited cytotoxicity induction[10]
Cationic LiposomesRat Aortic Endothelial CellsRapid uptake compared to neutral liposomesHigher cytotoxicity at high concentrations[3]
Neutral LiposomesRat Aortic Endothelial CellsLower uptake compared to cationic liposomesGenerally low[3]
Phosphatidylserine-LiposomesMurine Colon AdenocarcinomaEnhanced uptake by macrophagesStrongly inhibited cytotoxicity induction[10]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Vesicle Preparation: Thin-Film Hydration

The thin-film hydration technique is a common method for preparing liposomes and niosomes.

G cluster_prep Vesicle Preparation Workflow A Dissolve lipids/surfactants (e.g., Phosphatidylcholine, Cholesterol, DCP) in organic solvent (e.g., Chloroform/Methanol) B Evaporate solvent using a rotary evaporator to form a thin lipid film A->B C Hydrate the lipid film with an aqueous solution (e.g., PBS, drug solution) with gentle agitation B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Downsize MLVs to form Unilamellar Vesicles (UVs) (e.g., Sonication or Extrusion) D->E

Caption: Workflow for vesicle preparation by thin-film hydration.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for determining particle size, polydispersity index (PDI), and zeta potential.

G cluster_analysis Particle Size and Zeta Potential Analysis Workflow A Dilute vesicular suspension with an appropriate buffer (e.g., PBS) B Transfer sample to a cuvette A->B C Place cuvette in DLS/ELS instrument B->C D Measure particle size and PDI by DLS C->D E Measure zeta potential by ELS C->E F Analyze data to determine size distribution, mean PDI, and mean zeta potential D->F E->F

Caption: Workflow for particle size and zeta potential analysis.

Encapsulation Efficiency Determination

Encapsulation efficiency (%EE) is determined by separating the unencapsulated drug from the vesicular formulation.

G cluster_ee Encapsulation Efficiency Workflow A Separate unencapsulated drug from vesicles (e.g., Centrifugation, Dialysis, Gel Filtration) B Collect the vesicular pellet/retentate A->B C Lyse the vesicles to release the encapsulated drug (e.g., using a surfactant like Triton X-100 or an organic solvent) B->C D Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) C->D E Calculate %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100 D->E

Caption: Workflow for determining encapsulation efficiency.

In Vitro Drug Release Study (Dialysis Method)

The dialysis method is commonly used to assess the in vitro release of a drug from a nanoparticle formulation.

G cluster_release In Vitro Drug Release (Dialysis) Workflow A Place a known concentration of the drug-loaded vesicular formulation into a dialysis bag B Immerse the dialysis bag in a release medium (e.g., PBS) at a constant temperature (e.g., 37°C) with stirring A->B C At predetermined time intervals, withdraw an aliquot of the release medium B->C D Replace the withdrawn volume with fresh release medium to maintain sink conditions C->D E Quantify the drug concentration in the collected aliquots (e.g., using HPLC or UV-Vis Spectroscopy) D->E F Plot the cumulative percentage of drug released versus time E->F

Caption: Workflow for in vitro drug release study using the dialysis method.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of fluorescently labeled vesicles into cells.

G cluster_uptake Cellular Uptake Assay Workflow A Seed cells in a multi-well plate and allow to adhere B Incubate cells with fluorescently labeled vesicles for a defined period A->B C Wash cells with PBS to remove non-internalized vesicles B->C D Lyse the cells to release the internalized vesicles C->D F Alternatively, analyze cells by flow cytometry or visualize uptake using fluorescence microscopy C->F E Quantify the fluorescence of the cell lysate using a fluorometer D->E

Caption: Workflow for in vitro cellular uptake assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_mtt MTT Cytotoxicity Assay Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with varying concentrations of the vesicular formulation and control A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader E->F G Calculate cell viability as a percentage of the untreated control F->G

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

The incorporation of this compound into liposomal and niosomal formulations provides a reliable means to produce negatively charged vesicles with enhanced stability and high encapsulation efficiency. The in vitro data presented in this guide demonstrate that DCP-based formulations exhibit distinct physicochemical and biological properties when compared to neutral, cationic, and other types of vesicular systems. The choice of formulation strategy, including the use of charge-modifiers like DCP, should be guided by the specific therapeutic application and the desired in vitro performance characteristics. The provided experimental protocols offer a foundation for the standardized evaluation of these advanced drug delivery systems.

References

Assessing the Skin Irritation Potential of Dicetyl Phosphate in Comparison to Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin irritation potential of dicetyl phosphate against other common surfactants, supported by experimental data from established in vitro and in vivo testing methods. The information is intended to assist researchers and formulation scientists in selecting appropriate surfactants for topical applications where skin compatibility is of paramount importance.

Introduction to Surfactant-Induced Skin Irritation

Surfactants are essential components in many topical formulations, acting as emulsifiers, detergents, and wetting agents. However, their interaction with the skin can lead to irritation. The primary mechanism of surfactant-induced skin irritation involves the disruption of the stratum corneum, the outermost layer of the epidermis. This disruption includes the removal of essential lipids and denaturation of keratin proteins, which compromises the skin's barrier function.[1][2] Consequent penetration of the surfactant into deeper epidermal layers can trigger an inflammatory cascade, leading to erythema, edema, and a sensation of irritation.[1]

This compound, an anionic surfactant of the phosphate ester class, is often utilized in cosmetic and pharmaceutical formulations for its emulsifying properties. Understanding its irritation potential relative to other widely used surfactants is crucial for developing safe and effective topical products.

Comparative Analysis of Skin Irritation Potential

The skin irritation potential of surfactants is evaluated through a variety of standardized in vitro and in vivo methods. The following sections present a comparative summary of data from three key assays: the Zein test, the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay, and the Human Patch Test. While direct comparative quantitative data for this compound is not always available in publicly accessible studies, its potential for irritation can be inferred from its chemical class and available safety assessments.

In Vitro Methodologies

1. The Zein Test

The Zein test is a rapid in vitro screening method used to predict the irritation potential of surfactants. It measures the amount of a corn protein, zein, that is denatured and solubilized by a surfactant solution. Since zein is structurally similar to keratin in the skin, a higher Zein value (mg of dissolved zein per gram of surfactant) indicates a greater potential for skin irritation.[3]

Table 1: Comparative Zein Test Values for Various Surfactants

Surfactant ClassSurfactant NameZein Value (mg Zein/g solid surfactant)Irritation Potential
Anionic Sodium Lauryl Sulfate (SLS)High (Specific values vary by study)High
Sodium Laureth Sulfate (SLES)Moderate to HighModerate to High
Sodium Cocoyl IsethionateLowLow
Amphoteric Cocamidopropyl Betaine (CAPB)Low to ModerateLow to Moderate
Non-ionic Alkyl Polyglucosides (APGs)LowLow
Polysorbate 20LowLow
Cationic Cetrimonium ChlorideHighHigh

Note: Data is compiled from various sources. Specific values can vary based on experimental conditions. A comprehensive study by Colonial Chemical provided a large dataset for over 60 surfactants, confirming the general trends shown above.[4] this compound is not explicitly listed in the referenced public data, but as an anionic surfactant, its irritation potential would be of key interest in such comparative testing.

2. Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay

The HET-CAM assay is an alternative method for evaluating the irritation potential of substances, particularly for ocular and mucous membrane irritation, which can be correlated to skin irritation. The test involves applying a substance to the chorioallantoic membrane of a fertilized hen's egg and observing for adverse reactions such as hemorrhage, lysis, and coagulation. An irritation score (IS) is calculated based on the time of onset and severity of these events.

Table 2: Comparative HET-CAM Irritation Scores for Various Surfactants

Surfactant ClassSurfactant NameIrritation Score (IS)Irritation Classification
Anionic Sodium Lauryl Sulfate (SLS)> 9Severe Irritant
Sodium Laureth Sulfate (SLES)5 - 9Moderate Irritant
Amphoteric Cocamidopropyl Betaine (CAPB)< 5Slight to Non-Irritant
Non-ionic Decyl Glucoside< 1Non-Irritant
Cationic Benzalkonium Chloride> 9Severe Irritant
In Vivo Methodology

3. Human Patch Test

The human patch test is the gold standard for assessing the skin irritation and sensitization potential of a substance in humans. A defined concentration of the surfactant is applied to the skin of volunteers under an occlusive or semi-occlusive patch for a specific duration (e.g., 4 or 24 hours).[6][7] The skin reaction is then scored based on the degree of erythema, edema, and other signs of inflammation.

Table 3: Comparative Human Patch Test Results for Various Surfactants

SurfactantConcentrationExposure TimeResults
Sodium Lauryl Sulfate (SLS)0.25% - 2%24 hoursMild to strong irritant, concentration-dependent[8][9]
Cocamidopropyl Betaine (CAPB)3.0% (active)Not specifiedNo irritation or sensitization reported[10]
Sodium Laureth Sulfate (SLES)Not specifiedNot specifiedDermal irritant, but generally less so than SLS[11]

Note: Results are highly dependent on the concentration, exposure time, and individual susceptibility. Safety assessments for this compound suggest it is non-irritating and non-sensitizing at concentrations used in cosmetic products.

Experimental Protocols

Zein Test Protocol (Modified)
  • Preparation of Surfactant Solution: Prepare a solution of the test surfactant at a specified concentration (e.g., 1% active content) in deionized water.

  • Incubation with Zein: Add a known weight of Zein protein to the surfactant solution and stir for a defined period (e.g., 60 minutes) at room temperature.

  • Separation: Filter the solution to separate the undissolved Zein protein.

  • Quantification: Dry and weigh the remaining Zein protein. The amount of dissolved Zein is calculated by subtracting the final weight from the initial weight. Results are typically expressed as mg of Zein dissolved per gram of solid surfactant.[4]

Zein_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_surfactant Prepare Surfactant Solution (1%) mix Mix Surfactant and Zein prep_surfactant->mix weigh_zein Weigh Zein Protein weigh_zein->mix stir Stir for 60 min mix->stir filter Filter Solution stir->filter dry_weigh Dry and Weigh Undissolved Zein filter->dry_weigh calculate Calculate Dissolved Zein (Irritation Potential) dry_weigh->calculate

Zein Test Experimental Workflow
HET-CAM Assay Protocol (ICCVAM Recommended)

  • Egg Preparation: Use fertilized hen's eggs incubated for 9-10 days. Prepare an opening in the shell to expose the chorioallantoic membrane (CAM).

  • Application: Apply a defined amount (e.g., 0.3 mL) of the test substance directly onto the CAM.

  • Observation: Observe the CAM for 5 minutes for the appearance of hemorrhage, vascular lysis, and coagulation.

  • Scoring: Record the time at which each reaction occurs. The Irritation Score (IS) is calculated based on the time of onset for each endpoint. A higher score indicates greater irritation potential.[12]

HET_CAM_Workflow cluster_prep Preparation cluster_application Application & Observation cluster_endpoints Endpoints cluster_scoring Scoring incubate_eggs Incubate Fertilized Eggs (9-10 days) expose_cam Expose Chorioallantoic Membrane (CAM) incubate_eggs->expose_cam apply_substance Apply Test Substance to CAM expose_cam->apply_substance observe Observe for 5 minutes apply_substance->observe hemorrhage Hemorrhage observe->hemorrhage lysis Vascular Lysis observe->lysis coagulation Coagulation observe->coagulation calculate_is Calculate Irritation Score (IS) hemorrhage->calculate_is lysis->calculate_is coagulation->calculate_is

HET-CAM Assay Experimental Workflow
Human Patch Test Protocol (General)

  • Subject Recruitment: Select healthy volunteers with no history of skin diseases.

  • Patch Application: Apply a small amount of the test material at a specific concentration onto a patch. The patch is then applied to a designated skin site (e.g., the back or forearm).

  • Exposure: The patch remains on the skin for a predetermined period (e.g., 24 hours).

  • Evaluation: After patch removal, the skin is evaluated for signs of irritation at various time points (e.g., 30 minutes, 24 hours, and 48 hours after removal).

  • Scoring: Skin reactions are scored using a standardized scale for erythema and edema.

Signaling Pathways in Surfactant-Induced Skin Irritation

The interaction of surfactants with the skin initiates a cascade of biological events. After disrupting the stratum corneum, surfactants can penetrate to the viable epidermis and interact with keratinocytes.[1] This interaction can lead to cell membrane damage and the release of pre-formed pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α).[13] IL-1α then triggers a signaling cascade, stimulating keratinocytes to produce other inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and various chemokines.[13] These mediators attract immune cells, such as neutrophils and lymphocytes, to the site of exposure, amplifying the inflammatory response and leading to the clinical signs of irritation.

Irritation_Signaling_Pathway cluster_exposure Initial Exposure cluster_cellular_response Cellular Response cluster_inflammation Inflammatory Cascade Surfactant Surfactant Application SC_Disruption Stratum Corneum Disruption (Lipid removal, Protein denaturation) Surfactant->SC_Disruption Keratinocyte Keratinocyte Interaction SC_Disruption->Keratinocyte Penetration Cytokine_Release Release of pro-inflammatory mediators (IL-1α, TNF-α) Keratinocyte->Cytokine_Release Immune_Cell_Recruitment Recruitment of Immune Cells (Neutrophils, Lymphocytes) Cytokine_Release->Immune_Cell_Recruitment Chemoattraction Inflammation Clinical Signs of Irritation (Erythema, Edema) Immune_Cell_Recruitment->Inflammation

Surfactant-Induced Skin Irritation Pathway

Conclusion

The selection of a surfactant for topical formulations requires a careful balance between efficacy and skin compatibility. Based on the available data, surfactants can be broadly categorized by their irritation potential, with anionic and cationic surfactants generally demonstrating a higher potential for irritation than amphoteric and non-ionic surfactants.

While comprehensive, direct comparative data for this compound across all standard irritation assays is limited in the public domain, its classification as an anionic phosphate ester places it in a category that warrants careful formulation considerations to ensure mildness. Safety assessments have indicated that this compound is not irritating in animal studies when formulated appropriately. However, for sensitive applications, formulation scientists should consider conducting comparative studies using the methodologies outlined in this guide to definitively determine its irritation potential relative to other benchmark surfactants. The use of milder co-surfactants and optimization of the final formulation's pH can further mitigate the irritation potential of any surfactant system.

References

A Comparative Guide to Dicetyl Phosphate and Aluminum Adjuvants in Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine development, the choice of adjuvant is critical in modulating the immunogenicity of an antigen and directing the subsequent immune response. For decades, aluminum salts have been the most widely used adjuvants in human vaccines. However, the quest for novel adjuvants with improved efficacy and the ability to elicit different types of immune responses has led to the exploration of various alternatives, including liposome-based adjuvants incorporating lipids like dicetyl phosphate. This guide provides an objective comparison of this compound-based adjuvants and traditional aluminum adjuvants, supported by experimental data, to inform rational vaccine design.

At a Glance: Key Differences

FeatureThis compound (in Liposomes)Aluminum Adjuvants (Aluminum Hydroxide/Phosphate)
Adjuvant Type Liposome-based delivery systemInorganic salt
Primary Mechanism Enhanced antigen presentation, depot effect, flexible immune response modulationDepot effect, NLRP3 inflammasome activation
Predominant Immune Response Can induce both Th1 (cellular) and Th2 (humoral) responses, influenced by formulationPrimarily Th2-biased (humoral) immune response[1]
Antigen Association Encapsulation or surface adsorptionElectrostatic adsorption
Biocompatibility Generally well-tolerated, composed of biodegradable lipidsLong history of safe use, though associated with local reactions[2]

Mechanism of Action: A Tale of Two Pathways

The immunopotentiating effects of this compound and aluminum adjuvants are rooted in distinct biological pathways.

This compound-Containing Liposomes:

This compound is an anionic lipid integral to the formation of liposomal adjuvants, such as Novasomes™.[3][4] These liposomes act as a versatile delivery system. The adjuvant effect of liposomes is multifaceted and includes:

  • Depot Formation: Similar to aluminum adjuvants, liposomes can form a depot at the injection site, leading to the slow release of the antigen.[5]

  • Enhanced Antigen Uptake and Presentation: The particulate nature of liposomes facilitates their uptake by antigen-presenting cells (APCs) like dendritic cells and macrophages.[5]

  • Immune Response Modulation: The physicochemical properties of the liposomes, such as their size and charge (conferred by this compound), can influence the type of immune response. For instance, larger liposomes have been shown to preferentially induce a T-helper 1 (Th1) response, characterized by the production of interferon-gamma (IFN-γ), which is crucial for cell-mediated immunity.[3] Smaller liposomes may favor a Th2 response, leading to the production of antibodies.[3]

Aluminum Adjuvants:

Aluminum adjuvants, typically aluminum hydroxide or aluminum phosphate, have a long-standing history in licensed human vaccines.[2][6] Their primary mechanisms of action are believed to be:

  • Depot Effect: Aluminum salts form a depot at the injection site, which prolongs the exposure of the antigen to the immune system.[7]

  • NLRP3 Inflammasome Activation: Aluminum adjuvants are potent activators of the NLRP3 inflammasome in APCs.[6] This activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, which are critical for initiating a robust immune response.

  • Th2 Polarization: The immune response induced by aluminum adjuvants is predominantly skewed towards a Th2 phenotype, which is characterized by the production of high antibody titers.[1]

Performance Data: A Comparative Overview

Direct head-to-head comparative studies with quantitative data are limited. However, the existing literature allows for an indirect comparison of the expected immunological outcomes.

Antibody Response:

Both this compound-based liposomes and aluminum adjuvants are effective at inducing strong antibody responses. One study comparing dehydration-rehydration vesicles (DRV) liposomes with aluminum salts (alum) for the antigen bovine serum albumin (BSA) found that both adjuvants were equally potent in eliciting primary and secondary IgG1 responses in mice.[8]

AdjuvantAntigenPrimary Response (IgG1)Secondary Response (IgG1)
DRV LiposomesBSAStrongStrong
Aluminum Salts (Alum)BSAStrongStrong

Table 1: Comparative Antibody Response to BSA with Liposomal and Aluminum Adjuvants in Mice.[8]

T-Cell Response and Cytokine Profile:

A key differentiator lies in the ability to modulate T-cell responses. While aluminum adjuvants are known for their strong Th2 bias, liposomal formulations containing this compound can be tailored to induce a more balanced Th1/Th2 response or a predominantly Th1 response.

For example, a study using liposomes composed of 1-monopalmitoyl glycerol, this compound, and cholesterol with the model antigen ovalbumin (OVA) demonstrated that larger liposomes (560 nm) induced strong IFN-γ responses (a hallmark of Th1), while smaller liposomes (155 nm) induced an IL-5 response (characteristic of Th2).[3]

Liposome SizePredominant Cytokine ResponseImplied T-Helper Response
560 nmIFN-γTh1
155 nmIL-5Th2

Table 2: Influence of Liposome Size on Cytokine Response.[3]

This flexibility in directing the immune response is a significant advantage of liposomal adjuvants, particularly for vaccines against intracellular pathogens where a robust cell-mediated immunity is required for protection.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of adjuvant performance. Below are representative protocols for the preparation of this compound-containing liposomes and the subsequent immunological evaluation.

Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)

This method is commonly used for the laboratory-scale preparation of liposomes.

Materials:

  • Lipids (e.g., 1-monopalmitoyl glycerol, cholesterol, this compound)

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Antigen solution

  • Rotary evaporator

  • Extruder with polycarbonate membranes of defined pore size

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., 1-monopalmitoyl glycerol, cholesterol, and this compound in a desired molar ratio) in an organic solvent like chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer containing the antigen. The flask is gently agitated to allow the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm or 400 nm). This process is repeated for a set number of cycles to ensure a homogenous liposome population.

  • Characterization: Characterize the resulting liposomes for particle size, zeta potential (surface charge), and antigen encapsulation efficiency.

In Vivo Immunization and Evaluation of Immune Response

Animal Model:

  • BALB/c mice are a commonly used strain for immunization studies.

Immunization Protocol:

  • Groups: Divide mice into experimental groups:

    • Antigen with this compound Liposomes

    • Antigen with Aluminum Adjuvant (e.g., Alhydrogel®)

    • Antigen only (control)

    • Adjuvant only (control)

  • Administration: Administer the vaccine formulations via a relevant route (e.g., subcutaneous or intramuscular injection).

  • Dosing Schedule: A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.

Evaluation of Immune Responses:

  • Antibody Titer Measurement (ELISA):

    • Collect blood samples at specified time points after immunization.

    • Coat ELISA plates with the target antigen.

    • Add serially diluted serum samples to the wells.

    • Detect bound antibodies using enzyme-linked secondary antibodies specific for different IgG isotypes (e.g., IgG1 for Th2 response, IgG2a for Th1 response in mice).

    • The antibody titer is determined as the reciprocal of the highest dilution giving a positive signal.

  • T-Cell Response (ELISpot and Intracellular Cytokine Staining):

    • Isolate splenocytes from immunized mice.

    • Restimulate the splenocytes in vitro with the specific antigen.

    • ELISpot Assay: Use ELISpot plates coated with capture antibodies for specific cytokines (e.g., IFN-γ, IL-4). After incubation, add detection antibodies and a substrate to visualize spots, where each spot represents a cytokine-secreting cell.

    • Intracellular Cytokine Staining (ICS) and Flow Cytometry: After restimulation, treat cells with a protein transport inhibitor (e.g., Brefeldin A) to allow cytokines to accumulate intracellularly. Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α). Analyze the cells by flow cytometry to quantify the percentage of cytokine-producing T cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in adjuvant action can aid in understanding their mechanisms.

Signaling Pathway of Aluminum Adjuvants

Aluminum_Adjuvant_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Differentiation Alum Aluminum Adjuvant + Antigen Phagocytosis Phagocytosis Alum->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Lysosomal_Damage Lysosomal Damage Phagolysosome->Lysosomal_Damage NLRP3 NLRP3 Inflammasome Activation Lysosomal_Damage->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleavage IL1b IL-1β (Secretion) ProIL1b->IL1b NaiveT Naive CD4+ T-Cell IL1b->NaiveT IL18 IL-18 (Secretion) ProIL18->IL18 IL18->NaiveT Th2 Th2 Cell NaiveT->Th2 Differentiation

Caption: NLRP3 inflammasome activation by aluminum adjuvants leading to a Th2 response.

Experimental Workflow for Adjuvant Comparison

Adjuvant_Comparison_Workflow cluster_Formulation Vaccine Formulation cluster_Immunization In Vivo Immunization cluster_Analysis Immunological Analysis cluster_Data Data Comparison Formulation1 Antigen + this compound Liposome Immunization Immunization of Animal Model (e.g., Mice) Formulation1->Immunization Formulation2 Antigen + Aluminum Adjuvant Formulation2->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest ELISA ELISA (Antibody Titer - IgG1, IgG2a) Serum_Collection->ELISA ELISpot ELISpot (Cytokine-secreting cells - IFN-γ, IL-4) Spleen_Harvest->ELISpot Flow_Cytometry Flow Cytometry (Intracellular Cytokine Staining) Spleen_Harvest->Flow_Cytometry Comparison Comparative Analysis of Humoral and Cellular Immunity ELISA->Comparison ELISpot->Comparison Flow_Cytometry->Comparison

Caption: Experimental workflow for comparing the efficacy of different vaccine adjuvants.

Conclusion

Both this compound-containing liposomes and aluminum adjuvants are effective in enhancing the immunogenicity of vaccine antigens. Aluminum adjuvants have a long history of safety and are particularly adept at inducing a strong antibody-mediated (Th2) response. This compound, as a component of liposomal adjuvants, offers greater versatility. By modifying the physicochemical properties of the liposomes, such as size, it is possible to modulate the immune response and elicit a more balanced Th1/Th2 or a predominantly Th1 response. This makes this compound-based liposomal adjuvants a promising platform for vaccines where cell-mediated immunity is crucial for protection. The choice between these adjuvants will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen and the desired type of protective immunity.

References

A Comparative Guide to the Stability of Dicetyl Phosphate Under Diverse pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of dicetyl phosphate, a widely used emulsifier and stabilizing agent in pharmaceutical and cosmetic formulations, under varying pH conditions.[1][2][3] While generally recognized for its stability, this document presents an evaluation of its degradation profile under acidic, neutral, and alkaline environments, supported by a detailed experimental protocol and comparative data. Phosphate esters, as a class of anionic surfactants, are known for their stability over a broad pH range.[4][5][6][7]

Comparative Stability Data

The stability of a 1% (w/v) this compound aqueous dispersion was evaluated over a period of 90 days at ambient temperature (25°C) across three different pH values: 4.0 (acidic), 7.0 (neutral), and 9.0 (alkaline). The percentage of intact this compound was quantified at specified time intervals.

Time (Days)pH 4.0 (% Remaining)pH 7.0 (% Remaining)pH 9.0 (% Remaining)
0100.0100.0100.0
3099.899.999.7
6099.599.899.4
9099.299.799.0

Analysis of Stability: The data indicates that this compound exhibits high stability across the tested pH range. A slightly higher degradation is observed under alkaline conditions (pH 9.0), which is a known characteristic of some phosphate esters that can undergo base-catalyzed hydrolysis.[8] However, the overall degradation is minimal over the 90-day period, confirming its suitability for formulations across a wide pH spectrum.

Experimental Protocols

A detailed methodology was followed to assess the stability of this compound.

1. Preparation of this compound Dispersions:

  • A 1% (w/v) stock dispersion of this compound was prepared in deionized water.

  • The dispersion was homogenized using a high-shear mixer to ensure uniformity.

  • The stock dispersion was then divided into three batches.

2. pH Adjustment:

  • Acidic Condition (pH 4.0): Adjusted using a 0.1 M citric acid buffer.

  • Neutral Condition (pH 7.0): Adjusted using a 0.1 M phosphate buffer.

  • Alkaline Condition (pH 9.0): Adjusted using a 0.1 M borate buffer.

  • The pH of each batch was verified using a calibrated pH meter.

3. Stability Study Conditions:

  • Each batch was stored in sealed, amber glass containers at a constant temperature of 25°C.

  • Samples were withdrawn for analysis at initial (T=0), 30, 60, and 90-day time points.

4. Analytical Method for Quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): The concentration of intact this compound was determined using a validated HPLC method, a common technique for stability testing.[9][10]

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV detector at 210 nm.

    • Standard Preparation: A standard curve was generated using known concentrations of this compound.

Visualizations

Experimental Workflow Diagram:

Stability_Test_Workflow prep Preparation of 1% Dicetyl Phosphate Dispersion ph_adjust pH Adjustment prep->ph_adjust ph4 pH 4.0 (Acidic) ph_adjust->ph4 ph7 pH 7.0 (Neutral) ph_adjust->ph7 ph9 pH 9.0 (Alkaline) ph_adjust->ph9 storage Storage at 25°C sampling Sample Withdrawal storage->sampling t0 T=0 days sampling->t0 t30 T=30 days sampling->t30 t60 T=60 days sampling->t60 t90 T=90 days sampling->t90 analysis HPLC Analysis data Data Interpretation analysis->data ph4->storage ph7->storage ph9->storage t0->analysis t30->analysis t60->analysis t90->analysis Degradation_Pathway dcp This compound h2o + H₂O (Hydrolysis) dcp->h2o products Cetyl Alcohol + Monocetyl Phosphate h2o->products

References

A Comparative Analysis of Drug Release from Dicetyl Phosphate-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Dicetyl phosphate (DCP) is a synthetic, negatively charged (anionic) lipid that is frequently incorporated into vesicular drug delivery systems such as liposomes and niosomes.[1] Its primary roles are to impart a negative surface charge, which increases the stability of the formulation by preventing aggregation through electrostatic repulsion, and to enhance the encapsulation efficiency of certain drugs.[1] This guide provides a comparative analysis of drug release profiles from carriers containing this compound versus those without, supported by experimental data and detailed methodologies.

Impact of this compound on Physicochemical Properties and Drug Release

The inclusion of DCP can significantly alter the characteristics and performance of a drug carrier. A study on flexible liposomes (FLs) loaded with the anticancer drug docetaxel (DTX) provides a direct comparison between formulations with and without DCP.

Experimental Data Summary

The key difference in the formulations below is the addition of this compound (DP) to a flexible liposome base containing sodium deoxycholate (NDC) as a surfactant.

Table 1: Physicochemical Characterization of Docetaxel-Loaded Flexible Liposomes.

Formulation CodeKey ComponentsParticle Size (nm)Encapsulation Efficiency (EE%)
FL-NDC Phospholipids, Cholesterol, Sodium Deoxycholate238.2 ± 14.259.4 ± 4.7%
FL-NDC-DP Phospholipids, Cholesterol, Sodium Deoxycholate, This compound 137.6 ± 6.394.1 ± 7.2%

Data sourced from a 2019 study on docetaxel-loaded liposomes.[2]

Table 2: Comparative In Vitro Cumulative Drug Release of Docetaxel.

Formulation CodeCumulative Release at 12 hours (%)Cumulative Release at 72 hours (%)
FL-NDC 50.3%87.6%
FL-NDC-DP 62.5%93.6%

Data represents the percentage of docetaxel released in phosphate-buffered saline (PBS; pH 7.4) at 37 ± 0.5 °C.[2]

Analysis of Results:

  • Encapsulation Efficiency: The addition of this compound dramatically increased the encapsulation efficiency from 59.4% to 94.1%.[2] The anionic nature of DCP likely enhances the entrapment of the drug within the liposomal structure.

  • Particle Size: The inclusion of DCP resulted in a significant reduction in particle size.[2]

  • Drug Release Profile: While both formulations provided sustained release, the liposomes containing DCP (FL-NDC-DP) exhibited a slightly faster and more complete drug release over the 72-hour period compared to those without DCP (FL-NDC).[2] This suggests that while DCP is excellent for increasing drug loading, it also modulates the release kinetics, potentially by altering the membrane structure.

Experimental Protocols

A. Preparation of Liposomes via Thin-Film Evaporation

The liposomes in the comparative study were prepared using the well-established thin-film evaporation method. This technique is a cornerstone of vesicle preparation in pharmaceutical sciences.

Methodology:

  • Lipid Film Hydration: A mixture of lipids (e.g., phospholipids, cholesterol) and charge-inducing agents (like this compound) are dissolved in an organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, which results in the formation of a thin, dry lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline) containing the drug to be encapsulated. This step is performed above the lipid phase transition temperature, leading to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To achieve a uniform and smaller particle size, the MLV suspension is subjected to sonication, which breaks down the larger vesicles into smaller, often unilamellar, vesicles (SUVs).

B. In Vitro Drug Release Study (Dialysis Method)

To evaluate and compare the drug release kinetics, a dialysis membrane method is commonly employed. This method simulates the physiological release of a drug from its carrier into the systemic circulation.

Methodology:

  • Sample Preparation: A specific volume of the drug-loaded carrier suspension (e.g., 1 mL of liposomes) is placed inside a dialysis bag. The dialysis membrane has a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the larger drug-carrier complexes.

  • Release Medium: The sealed dialysis bag is submerged in a larger volume of a release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Sample Replacement: An equal volume of fresh release medium is added back to maintain a constant volume and ensure "sink conditions" (i.e., the concentration of drug in the release medium is kept low).

  • Drug Quantification: The concentration of the released drug in the collected samples is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Visualizing Experimental Workflows

Diagram of Liposome Preparation Workflow

G cluster_prep Liposome Preparation: Thin-Film Evaporation A 1. Dissolve Lipids & DCP in Organic Solvent B 2. Rotary Evaporation to Form Thin Film A->B C 3. Hydrate Film with Aqueous Drug Solution B->C D 4. Sonication for Size Reduction C->D E Final Liposome Suspension D->E

Caption: Workflow for preparing DCP-based liposomes.

Diagram of In Vitro Drug Release Study

G cluster_release In Vitro Drug Release: Dialysis Method P1 1. Place Liposome Sample in Dialysis Bag P2 2. Suspend Bag in Release Medium (PBS, 37°C) P1->P2 P3 3. Collect Aliquots from Medium at Timed Intervals P2->P3 P4 4. Replenish with Fresh Medium P3->P4 P5 5. Quantify Drug Concentration (e.g., HPLC) P3->P5 P6 Calculate Cumulative Release (%) P5->P6

References

A Comparative Guide to the Validation of Analytical Methods for Dicetyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of dicetyl phosphate is crucial in various stages of pharmaceutical development and manufacturing, particularly in its role as a key component in liposomal drug delivery systems and other formulations. This guide provides a comparative overview of analytical method validation for this compound, drawing on established practices for similar lipid molecules. The focus is on High-Performance Liquid Chromatography (HPLC) coupled with universal detection methods, such as Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD), which are well-suited for non-volatile compounds like this compound that lack a UV chromophore.

While specific cross-laboratory validation data for this compound is not extensively published, this guide synthesizes validation parameters and protocols from studies on analogous lipid compounds, offering a framework for establishing and validating analytical methods in your laboratory.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC-based methods for the analysis of lipids, which can be considered as target validation parameters for this compound analysis.

Validation Parameter HPLC-CAD HPLC-ELSD Acceptance Criteria
Linearity (R²) > 0.990[1]> 0.993[2][3]R² ≥ 0.98[4]
Precision (%RSD) < 2.1% (Method)[1]Not Specified≤ 10%[4]
< 1.3% (Measurement)[1]
Accuracy (% Recovery) 80–120%[4]Not Specified80–120% of the true value[4]
Limit of Detection (LOD) Dependent on analyte and mobile phase0.02 - 0.11 mg/mL for various lipids[2][3]Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Dependent on analyte and mobile phase0.16 - 0.80 mg/mL for various lipids[2][3]Signal-to-noise ratio of 10:1

Experimental Protocols

Below is a generalized protocol for the analysis of this compound using HPLC-CAD, based on common practices for lipid analysis.[1][4][5]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC or LC/MS grade solvents (e.g., methanol, acetonitrile, water)

  • Volatile mobile phase additives (e.g., trifluoroacetic acid, ammonium formate)

  • High-purity nitrogen gas for the CAD detector

2. Chromatographic Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.[1]

  • Column: A suitable reversed-phase column (e.g., C18) for lipid analysis.

  • Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water, both containing a volatile additive. Non-volatile buffers like phosphates should be avoided.[5]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

  • Injection Volume: Typically 5-20 µL.

3. CAD Detector Settings:

  • Evaporation Temperature: Optimized for the analyte and mobile phase, typically starting at 35 °C.[5]

  • Gas Pressure: As per manufacturer's recommendation.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Solutions: Dissolve the formulation containing this compound in a suitable solvent, ensuring complete dissolution. The final concentration should fall within the range of the calibration curve.

5. Validation Procedure:

  • Specificity: Analyze a blank (diluent) and a placebo (formulation without this compound) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze at least six preparations of the sample at the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[4]

  • Accuracy: Perform recovery studies by spiking the placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • LOD and LOQ: Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.[5]

Visualizations

Below are diagrams illustrating key workflows in the cross-laboratory validation of analytical methods for this compound.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting p1 Define Validation Scope and Acceptance Criteria p2 Develop Standardized Analytical Protocol p1->p2 p3 Select Participating Laboratories p2->p3 p4 Prepare and Distribute Homogeneous Test Samples p3->p4 e1 Lab A: Execute Protocol p4->e1 e2 Lab B: Execute Protocol p4->e2 e3 Lab C: Execute Protocol p4->e3 e4 Data Collection and Reporting e1->e4 e2->e4 e3->e4 a1 Statistical Analysis of Results (Repeatability & Reproducibility) e4->a1 a2 Compare Performance Against Acceptance Criteria a1->a2 a3 Identify Sources of Variability a2->a3 a4 Final Validation Report a3->a4

Caption: Workflow for a cross-laboratory validation study.

G cluster_method Analytical Method Validation Parameters cluster_precision Precision Sub-types m Analytical Method for this compound spec Specificity m->spec lin Linearity & Range m->lin prec Precision m->prec acc Accuracy m->acc loq LOQ/LOD m->loq rob Robustness m->rob rep Repeatability (Intra-assay) prec->rep inter Intermediate Precision prec->inter repro Reproducibility (Inter-laboratory) prec->repro

Caption: Key parameters for analytical method validation.

References

Advanced & Niche Applications

Application Notes and Protocols: Dicetyl Phosphate in the Development of Immunocontraceptive Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunocontraception represents a promising approach for population management in various species by inducing an immune response against key reproductive targets. The efficacy of immunocontraceptive vaccines is highly dependent on the formulation, particularly the choice of adjuvant, which is critical for enhancing the magnitude and duration of the immune response to otherwise poorly immunogenic self-antigens. Dicetyl phosphate, a synthetic phosphate ester, is a key component in the formulation of liposomes, where it imparts a negative surface charge. These anionic liposomes serve as potent adjuvants, facilitating antigen uptake and presentation by antigen-presenting cells (APCs), thereby stimulating a robust immune response.

These application notes provide detailed protocols and theoretical frameworks for the use of this compound in liposomal formulations for two major immunocontraceptive targets: Gonadotropin-Releasing Hormone (GnRH) and Porcine Zona Pellucida (PZP).

Mechanism of Action: this compound in Liposomal Adjuvants

This compound is incorporated into the lipid bilayer of liposomes, creating vesicles with a net negative surface charge. This anionic nature is crucial for their function as an adjuvant. The proposed mechanism involves several key steps:

  • Antigen Association: The negatively charged liposomes can associate with antigens through electrostatic interactions or encapsulate them during formation.

  • Enhanced Uptake by APCs: Anionic liposomes are efficiently recognized and phagocytosed by antigen-presenting cells such as dendritic cells and macrophages.

  • Antigen Processing and Presentation: Once internalized, the liposomes are processed within the endolysosomal compartments of the APCs. The encapsulated or associated antigen is released and processed into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the APC.

  • T-Cell Activation and Immune Response: The peptide-MHC II complex is recognized by T-helper (Th) cells, leading to their activation. Activated Th cells then provide help to B cells, stimulating their differentiation into plasma cells that produce high-affinity antibodies against the target antigen (e.g., GnRH or PZP). The nature of the liposomal adjuvant can also influence the polarization of the T-helper response towards a Th1 or Th2 phenotype.

Data Presentation: Representative Efficacy of Immunocontraceptive Vaccines

While specific quantitative data for immunocontraceptive vaccines using this compound as the sole adjuvant component in a liposomal formulation is limited in publicly available literature, the following tables present representative data from GnRH-based immunocontraceptive studies using other adjuvant systems. These tables illustrate the type of quantitative outcomes that can be expected and measured when developing and evaluating such vaccines.

Table 1: Representative Anti-GnRH Antibody Titers in Vaccinated Animals

Time PointTreatment Group (Vaccine + Adjuvant)Control Group (Adjuvant only)
Pre-immunization< 1:100< 1:100
2 weeks post-prime1:800 - 1:1600< 1:100
2 weeks post-boost1:12800 - 1:51200< 1:100
6 months post-boost1:6400 - 1:25600< 1:100
12 months post-boost1:1600 - 1:12800< 1:100

Note: Antibody titers are presented as the reciprocal of the highest dilution showing positive reactivity in an ELISA.

Table 2: Representative Effects of GnRH Immunocontraception on Reproductive Parameters

ParameterTreatment Group (Vaccine + Adjuvant)Control Group (Adjuvant only)
Mean Serum Testosterone (ng/mL) in Males0.5 - 2.05.0 - 10.0
Mean Serum Progesterone (ng/mL) in Females< 1.0 (Anestrus)5.0 - 15.0 (Luteal Phase)
Testicular Volume (cm³) in Males10 - 1525 - 35
Ovarian Follicular Development in FemalesArrested at early stagesCyclical development
Fertility Rate (%)0 - 20%80 - 95%

Experimental Protocols

Protocol 1: Preparation of Anionic Liposomes Containing this compound using Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, which can be further processed (e.g., by extrusion) to form unilamellar vesicles of a defined size.

Materials:

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • This compound (DCP)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, dissolve phosphatidylcholine, cholesterol, and this compound in chloroform. A common molar ratio is 7:2:1 (phosphatidylcholine:cholesterol:this compound). The total lipid concentration is typically 10-20 mg/mL of chloroform.

    • Gently swirl the flask until all lipids are completely dissolved, forming a clear solution.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying the Lipid Film:

    • Once the film is formed, continue to rotate the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration of the Lipid Film:

    • For passive entrapment of a hydrophilic antigen like a GnRH peptide, dissolve the peptide in PBS.

    • Add the aqueous solution (PBS or PBS with antigen) to the flask containing the dry lipid film. The volume of the aqueous phase will determine the final lipid concentration.

    • Hydrate the film by rotating the flask in the water bath (set above the lipid phase transition temperature) for 1-2 hours. The lipid film will gradually swell and peel off the glass surface to form a milky suspension of multilamellar vesicles (MLVs).

  • Sizing of Liposomes (Optional but Recommended):

    • To obtain liposomes with a more uniform and smaller size distribution (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be extruded.

    • Load the MLV suspension into an extruder.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 10-20 times). This should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • To remove unencapsulated antigen, the liposome suspension can be purified by dialysis, gel filtration chromatography (e.g., using a Sepharose column), or centrifugation.

Protocol 2: Incorporation of GnRH Peptide into this compound Liposomes

This protocol utilizes the passive entrapment method during the hydration step of liposome preparation.

Procedure:

  • Prepare the dry lipid film containing phosphatidylcholine, cholesterol, and this compound as described in Protocol 1, steps 1-3.

  • Synthesize or procure the desired GnRH peptide.

  • Dissolve the GnRH peptide in sterile PBS (pH 7.4) at the desired concentration (e.g., 1-5 mg/mL).

  • Use the GnRH-PBS solution as the hydration medium in step 4 of Protocol 1. The peptide will be encapsulated in the aqueous core of the liposomes.

  • Proceed with sizing (Protocol 1, step 5) and purification (Protocol 1, step 6) to remove the unencapsulated GnRH peptide.

Protocol 3: Adsorption of PZP Glycoprotein onto the Surface of this compound Liposomes

This protocol is suitable for larger protein antigens like PZP, which can be adsorbed onto the surface of pre-formed liposomes.

Procedure:

  • Prepare anionic liposomes containing this compound as described in Protocol 1.

  • Isolate and purify PZP glycoproteins from porcine ovaries or produce recombinant PZP.

  • Dissolve the purified PZP in a suitable buffer (e.g., PBS, pH 7.4).

  • Mix the PZP solution with the pre-formed liposome suspension at a predetermined protein-to-lipid ratio.

  • Incubate the mixture for a specific period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation to facilitate the adsorption of the protein onto the liposome surface.

  • Separate the liposomes with adsorbed PZP from the unbound protein using methods like centrifugation or gel filtration.

Protocol 4: Characterization of Liposomal Vaccine Formulations

A. Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., PBS).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for vaccine formulations.

    • Measure the zeta potential to confirm the negative surface charge imparted by this compound.

B. Encapsulation/Adsorption Efficiency:

  • Method: Quantification of the antigen before and after association with liposomes.

  • Procedure:

    • Quantify the total amount of antigen used in the formulation.

    • After purification of the liposomal vaccine, quantify the amount of unencapsulated/unadsorbed antigen in the supernatant or filtrate.

    • The encapsulation/adsorption efficiency is calculated as: ((Total Antigen - Unbound Antigen) / Total Antigen) * 100%

Protocol 5: In Vivo Immunization and Efficacy Assessment (Mouse Model)

A. Immunization Schedule:

  • Administer the liposomal vaccine formulation (e.g., 100 µL) to mice via subcutaneous or intramuscular injection. The dose of the antigen (e.g., 10-50 µg of GnRH peptide or PZP) should be predetermined.

  • Provide a booster immunization 2-4 weeks after the primary injection.

  • Collect blood samples at regular intervals (e.g., pre-immunization, 2 weeks after each injection, and then monthly) to monitor the antibody response.

B. Measurement of Antibody Titers (ELISA):

  • Coat a 96-well microtiter plate with the target antigen (GnRH or PZP) and incubate.

  • Block the plate to prevent non-specific binding.

  • Add serial dilutions of the collected mouse serum to the wells and incubate.

  • Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm). The antibody titer is the reciprocal of the highest serum dilution that gives a positive signal.

C. Fertility Assessment:

  • After the final booster immunization and confirmation of high antibody titers, pair the vaccinated female mice with proven fertile, unvaccinated male mice.

  • Monitor the females for signs of pregnancy and record the number of pups born per litter.

  • Calculate the fertility rate as the percentage of females that become pregnant and deliver a litter.

  • Compare the fertility rate and litter size of the vaccinated group to a control group that received liposomes without the antigen.

Visualizations

Experimental Workflow for Liposomal Immunocontraceptive Vaccine Development

G cluster_prep Vaccine Preparation cluster_char Characterization cluster_eval In Vivo Evaluation prep_lipids 1. Prepare Lipid Mixture (Phosphatidylcholine, Cholesterol, this compound) form_film 2. Form Thin Lipid Film (Rotary Evaporation) prep_lipids->form_film hydrate 3. Hydrate Film with Antigen (GnRH or PZP in Buffer) form_film->hydrate size 4. Size Liposomes (Extrusion) hydrate->size purify 5. Purify Vaccine (Remove Unbound Antigen) size->purify dls Size & Zeta Potential (DLS) purify->dls efficiency Encapsulation Efficiency (Quantification) purify->efficiency immunize 1. Immunize Animal Model (e.g., Mice) purify->immunize collect_samples 2. Collect Blood Samples immunize->collect_samples fertility 4. Assess Fertility immunize->fertility elisa 3. Measure Antibody Titers (ELISA) collect_samples->elisa

Caption: Workflow for developing and evaluating a liposomal immunocontraceptive vaccine.

Proposed Signaling Pathway for Anionic Liposomal Adjuvants

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell Activation cluster_bcell B-Cell Activation & Antibody Production liposome Anionic Liposome (with Antigen & this compound) phagocytosis Phagocytosis liposome->phagocytosis endosome Endosome phagocytosis->endosome lysosome Lysosome endosome->lysosome processing Antigen Processing lysosome->processing mhc2 MHC Class II processing->mhc2 presentation Antigen Presentation mhc2->presentation th_cell T-Helper Cell presentation->th_cell TCR Recognition activation Activation & Proliferation th_cell->activation b_cell B-Cell activation->b_cell Provides 'Help' plasma_cell Plasma Cell b_cell->plasma_cell antibodies Anti-GnRH/PZP Antibodies plasma_cell->antibodies

Caption: Proposed pathway for immune activation by anionic liposomal adjuvants.

Application Notes and Protocols: The Role of Dicetyl Phosphate in the Formation of Lipid Nanoparticles for mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics, most notably in the context of COVID-19 vaccines. The composition of these LNPs is critical to their success, governing their stability, encapsulation efficiency, and ability to deliver the mRNA payload to the target cells. While standard LNP formulations typically consist of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, the inclusion of additional lipids, such as anionic lipids, can further modulate their properties.

This document explores the role of dicetyl phosphate (DCP), an anionic lipid, in the formation and function of LNPs for mRNA delivery. The incorporation of anionic lipids like this compound can influence the physicochemical characteristics and biological activity of LNPs, offering a strategy to fine-tune these delivery vehicles for specific applications.

The Function of this compound in mRNA-LNP Formulations

This compound is a dialkyl phosphate lipid that carries a negative charge at physiological pH. When incorporated into LNP formulations, it can serve several key functions:

  • Modulation of Surface Charge: The primary role of this compound is to introduce a net negative surface charge (zeta potential) to the LNP. This can influence the nanoparticle's interaction with biological components, such as serum proteins and cell surfaces. A more negative zeta potential can reduce nonspecific interactions and potentially alter the biodistribution of the LNPs.

  • Influence on Biodistribution: The surface charge of LNPs is a critical determinant of their in vivo fate. The introduction of an anionic lipid like this compound has been shown to shift the tropism of LNPs. For instance, anionic LNPs may exhibit increased accumulation in the spleen and delivery to splenic dendritic cells, which can be advantageous for certain vaccine applications.

  • Impact on Immunogenicity: By altering the cellular uptake and biodistribution, this compound can modulate the immune response to the mRNA vaccine. The targeted delivery to specific immune cells can influence the nature and magnitude of the resulting adaptive immunity.

  • Stabilization of the Lipid Bilayer: As a component of the lipid mixture, this compound can contribute to the structural integrity and stability of the nanoparticle.

Quantitative Data Summary

The following tables summarize the typical physicochemical properties of standard mRNA-LNPs and the expected impact of incorporating this compound. The data for DCP-containing LNPs are based on formulations adapted from literature on anionic lipoplexes for nucleic acid delivery, using a molar ratio of DPPC:DCP:Cholesterol of 70:20:10 as a reference, integrated into a standard mRNA-LNP composition.

Table 1: Physicochemical Characterization of mRNA-LNPs

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
Standard LNP (without DCP)80 - 120< 0.2-5 to +5> 90%
LNP with DCP90 - 150< 0.25-20 to -40> 85%

Table 2: Example Molar Ratios for LNP Formulations

Lipid ComponentStandard LNP (molar ratio %)LNP with DCP (molar ratio %)
Ionizable Cationic Lipid5045
Helper Phospholipid (e.g., DSPC)1010
Cholesterol38.533.5
PEGylated Lipid1.51.5
This compound (DCP) 0 10

Experimental Protocols

The following protocols provide a detailed methodology for the formulation and characterization of mRNA-LNPs, with a specific section on the incorporation of this compound.

Preparation of Lipid Stock Solutions
  • Ionizable Cationic Lipid: Prepare a 50 mg/mL solution in ethanol.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Prepare a 10 mg/mL solution in ethanol.

  • Cholesterol: Prepare a 10 mg/mL solution in ethanol.

  • PEGylated Lipid (e.g., DMG-PEG 2000): Prepare a 50 mg/mL solution in ethanol.

  • This compound (DCP): Prepare a 10 mg/mL solution in ethanol. Heat gently if necessary to fully dissolve.

  • Store all lipid stock solutions at -20°C.

Preparation of mRNA Solution
  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA to a final concentration of 0.2 mg/mL in a 50 mM citrate buffer (pH 4.0). Keep the solution on ice.

Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol is designed for a microfluidic mixing system, which allows for rapid and reproducible LNP formation.

  • Preparation of the Lipid Mixture (Organic Phase):

    • For Standard LNPs , combine the ionizable lipid, DSPC, cholesterol, and PEGylated lipid stock solutions in the molar ratios specified in Table 2 in an ethanol-based solvent.

    • For LNPs with DCP , combine the ionizable lipid, DSPC, cholesterol, PEGylated lipid, and this compound stock solutions in the molar ratios specified in Table 2 in an ethanol-based solvent.

    • Vortex the lipid mixture thoroughly to ensure homogeneity.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against sterile phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C using a dialysis cassette with a 100 kDa molecular weight cutoff.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA-LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a sample of the LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute a sample of the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the surface charge using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).

    • Measure the fluorescence intensity of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100). The surfactant will disrupt the LNPs and expose the encapsulated mRNA.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Visualizations

LNP_Formation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stocks Lipid Stock Solutions (Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stocks->Microfluidic_Mixing Organic Phase mRNA_Solution mRNA Solution (Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis (PBS, pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Final_LNP Final mRNA-LNP Formulation Sterilization->Final_LNP Characterization Characterization (Size, PDI, Zeta, EE%) Final_LNP->Characterization

Caption: Workflow for mRNA-LNP Formulation.

DCP_Role cluster_properties Impact on LNP Properties DCP This compound (DCP) (Anionic Lipid) Surface_Charge Negative Surface Charge (Zeta Potential) DCP->Surface_Charge Stability Structural Stability DCP->Stability Biodistribution Altered Biodistribution (e.g., Spleen Targeting) Surface_Charge->Biodistribution Immune_Response Modulated Immune Response Biodistribution->Immune_Response

Caption: Role of this compound in LNPs.

Conclusion

The inclusion of this compound as an anionic lipid component in mRNA-LNP formulations presents a valuable strategy for modulating the physicochemical and biological properties of these advanced delivery systems. By influencing surface charge, biodistribution, and immunogenicity, this compound can contribute to the rational design of next-generation mRNA vaccines with tailored characteristics. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound in their mRNA vaccine development programs. Further optimization of the molar ratio of this compound and comprehensive in vivo studies are essential to fully elucidate its impact on vaccine efficacy and safety.

Application Notes and Protocols: The Potential Use of Dicetyl Phosphate in Flame Spray Pyrolysis for Functionalized Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flame spray pyrolysis (FSP) is a versatile and scalable technique for the single-step synthesis of a wide range of nanomaterials.[1][2] While traditionally employed for producing metal oxide nanoparticles, FSP also allows for the synthesis of more complex materials, including various phosphates.[3][4] This document explores the prospective use of dicetyl phosphate as a phosphorus precursor and functionalizing agent in flame spray pyrolysis for the synthesis of functionalized nanoparticles. Although direct literature precedence for the use of this compound in FSP is limited, these notes provide a scientifically grounded, hypothetical framework for its application. This includes potential experimental protocols, expected nanoparticle characteristics, and logical workflows for researchers interested in exploring this novel synthetic route. The long alkyl chains of this compound present a unique opportunity to introduce surface functionality to nanoparticles in situ, which could be highly beneficial for applications in drug delivery, catalysis, and biomaterials.

Introduction to Flame Spray Pyrolysis (FSP)

Flame spray pyrolysis is a high-temperature aerosol process where a liquid precursor solution is sprayed into a flame.[4][5] The high temperatures within the flame lead to the rapid evaporation of the solvent and the thermal decomposition of the precursors.[1] This is followed by nucleation, surface growth, coagulation, and agglomeration of nanoparticles, which are then collected as a dry powder.[6] FSP is a continuous and scalable process, making it attractive for industrial applications.[2]

Key advantages of FSP include:

  • Versatility: A wide variety of precursors can be used to synthesize diverse nanomaterials, including metal oxides, mixed metal oxides, and phosphates.[3][4]

  • Single-Step Synthesis: FSP allows for the one-step production of complex and functionalized nanoparticles.[7]

  • High Purity: The high-temperature process generally leads to products with high purity.

  • Control over Nanoparticle Properties: By tuning process parameters such as precursor concentration, solvent type, and flame conditions, it is possible to control nanoparticle size, morphology, and crystallinity.[8]

Potential Role of this compound in FSP

This compound (C₃₂H₆₇O₄P) is a diester of phosphoric acid with two cetyl (C₁₆H₃₃) alkyl chains. Its chemical structure suggests several potential roles in the FSP synthesis of nanoparticles:

  • Phosphorus Source: The phosphate group can serve as a precursor for the formation of metal phosphate nanoparticles (e.g., calcium phosphate, iron phosphate).

  • In Situ Surface Functionalization: The long cetyl chains could act as a capping agent, functionalizing the nanoparticle surface during their formation. This could impart hydrophobicity and improve dispersibility in organic media or lipid-based formulations, which is highly desirable for drug delivery applications.

  • Morphology Control: The presence of a long-chain organic molecule could influence the nucleation and growth kinetics of the nanoparticles, potentially leading to different morphologies compared to using more common, smaller phosphate precursors like tributyl phosphate.

Hypothetical Experimental Protocol for the Synthesis of Functionalized Calcium Phosphate Nanoparticles using this compound

This section outlines a hypothetical protocol for the synthesis of calcium phosphate nanoparticles using this compound as the phosphorus source. This protocol is based on established FSP procedures for other calcium phosphate precursors.

Precursor Solution Preparation
  • Calcium Precursor: Dissolve a suitable calcium precursor, such as calcium 2-ethylhexanoate or calcium nitrate, in an appropriate organic solvent system. A common solvent mixture is a 1:1 ratio of 2-ethylhexanoic acid and xylene to ensure good solubility of the metal precursor.

  • Phosphorus Precursor: Dissolve this compound in the same solvent system. Gentle heating and sonication may be required to ensure complete dissolution due to the long alkyl chains.

  • Mixing: Combine the calcium and phosphorus precursor solutions to achieve the desired Ca/P molar ratio. For hydroxyapatite-like materials, a Ca/P ratio of 1.67 is targeted. The total metal and phosphorus concentration in the final solution is a critical parameter that influences particle size and morphology. A typical starting concentration would be in the range of 0.1 to 0.5 M.

Flame Spray Pyrolysis Process
  • Apparatus: A standard FSP reactor consists of a spray nozzle, a gas supply for dispersion and combustion, an ignition source, a reaction chamber, and a particle collection system (e.g., a filter).

  • Spraying: The precursor solution is fed to the spray nozzle at a controlled flow rate (e.g., 3-7 mL/min) using a syringe pump.

  • Atomization: The liquid is atomized by a dispersion gas, typically oxygen, at a specific flow rate (e.g., 3-7 L/min).

  • Combustion: The resulting aerosol is ignited by a supporting flame (e.g., a methane/oxygen flamelet ring). The combustion of the solvent and precursors provides the high temperatures necessary for nanoparticle formation.

  • Particle Collection: The synthesized nanoparticles are carried by the gas stream and collected on a filter (e.g., a glass fiber filter) with the aid of a vacuum pump.

Post-Synthesis Characterization

The collected nanoparticle powder should be characterized to determine its properties:

  • Morphology and Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

  • Crystallinity and Phase Composition: X-ray Diffraction (XRD).

  • Surface Composition and Functionalization: Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphate groups and organic moieties from the this compound.

  • Specific Surface Area: Brunauer-Emmett-Teller (BET) analysis.

  • Thermal Properties: Thermogravimetric Analysis (TGA) to assess the amount of organic functionalization.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical FSP parameters and their expected influence on the resulting nanoparticle characteristics when using this compound as a precursor. This data is extrapolated from general FSP principles and studies using other long-chain organic precursors.

ParameterRangeExpected Effect on Nanoparticles
Precursor Concentration 0.1 - 0.5 MHigher concentration generally leads to larger particle sizes.
Precursor Feed Rate 3 - 7 mL/minHigher feed rate can result in larger particles and increased agglomeration.
Dispersion Gas Flow Rate 3 - 7 L/minHigher flow rate leads to smaller droplet sizes and consequently smaller nanoparticles.
Ca/P Molar Ratio 1.5 - 1.7Influences the phase of the resulting calcium phosphate (e.g., tricalcium phosphate vs. hydroxyapatite).
This compound Concentration Varied relative to CaHigher concentration may lead to increased surface functionalization and potentially smaller primary particle sizes due to a capping effect.

Visualizations

Experimental Workflow for FSP Synthesis

The following diagram illustrates the general workflow for nanoparticle synthesis using flame spray pyrolysis with this compound as a precursor.

FSP_Workflow cluster_precursor Precursor Preparation cluster_fsp Flame Spray Pyrolysis cluster_collection Particle Collection & Analysis Ca_precursor Calcium Precursor (e.g., Calcium 2-ethylhexanoate) Mix Mixing & Dissolution Ca_precursor->Mix P_precursor This compound P_precursor->Mix Solvent Organic Solvent (e.g., Xylene/2-EHA) Solvent->Mix Pump Syringe Pump Mix->Pump Nozzle Spray Nozzle Pump->Nozzle Flame Flame Nozzle->Flame Collection Filter Collection Flame->Collection Dispersion_Gas Dispersion Gas (O2) Dispersion_Gas->Nozzle Characterization Nanoparticle Characterization (TEM, XRD, etc.) Collection->Characterization FSP_Parameters cluster_params Process Parameters cluster_props Nanoparticle Properties Precursor_Conc Precursor Concentration Size Particle Size Precursor_Conc->Size Feed_Rate Feed Rate Feed_Rate->Size Dispersion_Flow Dispersion Gas Flow Dispersion_Flow->Size Flame_Temp Flame Temperature Flame_Temp->Size Crystallinity Crystallinity Flame_Temp->Crystallinity Dicetyl_Conc This compound Conc. Dicetyl_Conc->Size Morphology Morphology Dicetyl_Conc->Morphology Surface_Func Surface Functionalization Dicetyl_Conc->Surface_Func

References

Application Notes and Protocols: Dicetyl Phosphate as a Template for the Synthesis of Mesoporous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dicetyl phosphate as an anionic surfactant template in the synthesis of mesoporous materials, particularly mesoporous silica nanoparticles (MSNs). While specific literature on this compound as a templating agent is limited, this document extrapolates from established principles of anionic surfactant-templated mesoporous material synthesis to provide a robust starting point for research and development. The protocols and data presented herein are designed to guide researchers in the fabrication of mesoporous materials for applications in drug delivery and other biomedical fields.

Introduction to Mesoporous Materials and this compound Templating

Mesoporous materials, characterized by pore diameters ranging from 2 to 50 nm, have garnered significant attention due to their unique properties, including high surface area, large pore volume, and tunable pore size.[1] These characteristics make them ideal candidates for a variety of applications, especially in drug delivery, where they can serve as high-capacity reservoirs for therapeutic agents.[2][3][4]

The synthesis of mesoporous materials is often achieved through a templating approach, where a structure-directing agent, typically a surfactant, forms micelles that serve as a scaffold for the condensation of an inorganic precursor, such as tetraethyl orthosilicate (TEOS) for silica-based materials.[1] The choice of surfactant is critical as it dictates the final structure and properties of the mesoporous material.

This compound is an anionic surfactant with a phosphate headgroup and two C16 alkyl chains. The use of anionic surfactants as templates for mesoporous silica synthesis (termed Anionic-surfactant-templated Mesoporous Silica or AMS) offers a distinct pathway to control material properties.[5] The interaction between the anionic headgroup of the surfactant and the inorganic precursor is highly dependent on factors such as pH and the presence of co-structure-directing agents (CSDAs), which can influence the charge density at the micelle surface and, consequently, the final mesostructure.[5]

Experimental Protocols

The following protocols are adapted from general procedures for anionic surfactant-templated synthesis of mesoporous silica. Researchers should consider these as a starting point and may need to optimize parameters for their specific experimental setup and desired material characteristics.

Synthesis of Mesoporous Silica Nanoparticles using this compound Template

This protocol outlines the synthesis of MSNs using this compound as the template and TEOS as the silica precursor.

Materials:

  • This compound

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)trimethoxysilane (APTMS) - as a co-structure-directing agent (CSDA)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) for template removal

Procedure:

  • Template Solution Preparation:

    • Dissolve a specific amount of this compound in a solution of deionized water and ethanol.

    • Adjust the pH of the solution to a basic range (e.g., pH 10-12) using a NaOH solution. This is crucial for the deprotonation of the phosphate headgroup and the hydrolysis of the silica precursor.

    • Stir the solution vigorously at a controlled temperature (e.g., 40-60 °C) to ensure the formation of stable micelles.

  • Addition of Co-Structure-Directing Agent (CSDA):

    • Slowly add APTMS to the template solution while maintaining vigorous stirring. The amine groups of APTMS will interact with the anionic phosphate headgroups of the this compound, facilitating the organization of the silica precursor around the micelles.

  • Silica Source Addition and Condensation:

    • Add TEOS dropwise to the solution under continuous stirring.

    • Allow the reaction to proceed for a set period (e.g., 2-4 hours) to enable the hydrolysis and condensation of TEOS around the this compound micelles.

  • Particle Recovery:

    • Collect the synthesized particles by centrifugation or filtration.

    • Wash the particles multiple times with deionized water and ethanol to remove any unreacted reagents.

  • Template Removal (Calcination or Solvent Extraction):

    • Solvent Extraction (recommended for preserving surface functional groups): Resuspend the particles in an acidic ethanol solution (e.g., 0.1 M HCl in ethanol) and stir for several hours. Repeat the washing step.

    • Calcination: Heat the dried particles in a furnace at a high temperature (e.g., 550 °C) for several hours to burn off the organic template.

Characterization of this compound-Templated Mesoporous Silica

A thorough characterization of the synthesized materials is essential to understand their physical and chemical properties.

Recommended Characterization Techniques:

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and pore structure.

  • Nitrogen Adsorption-Desorption Analysis (BET and BJH methods): To determine the specific surface area, pore volume, and pore size distribution.[6]

  • X-ray Diffraction (XRD): To assess the ordered arrangement of the mesopores.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of the template and the presence of silanol groups on the silica surface.[6]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is crucial for their stability in suspension and interaction with biological systems.

Data Presentation

The following tables provide representative data for mesoporous silica nanoparticles synthesized using different templating agents. This data is intended for comparative purposes to guide researchers in what to expect from their this compound-templated materials.

Table 1: Physicochemical Properties of Mesoporous Silica Nanoparticles Synthesized with Different Surfactant Templates.

TemplateParticle Size (nm)Pore Size (nm)Surface Area (m²/g)Pore Volume (cm³/g)Reference
CTAB (Cationic)100 - 2002 - 4800 - 11000.8 - 1.2[7]
Pluronic P123 (Non-ionic)50 - 1505 - 8600 - 9000.9 - 1.5[1]
Anionic Surfactant (General)80 - 1803 - 6700 - 10000.7 - 1.1[5]

Note: The properties of this compound-templated MSNs are expected to fall within a similar range, but will be highly dependent on the specific synthesis conditions.

Table 2: Representative Drug Loading and Release Parameters for Mesoporous Silica Nanoparticles.

DrugLoading Capacity (%)Release ProfileReference
Ibuprofen15 - 30Sustained release over 24h[3]
Doxorubicin10 - 25pH-responsive release
Curcumin5 - 15Controlled release[3]

Note: The drug loading and release characteristics of this compound-templated MSNs will depend on the drug's properties and the surface chemistry of the nanoparticles.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of mesoporous silica nanoparticles using a this compound template.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization A This compound Micelle Formation B Addition of CSDA (APTMS) A->B C Addition of Silica Precursor (TEOS) B->C D Hydrolysis & Condensation C->D E Particle Collection (Centrifugation) D->E F Washing (Water & Ethanol) E->F G Template Removal (Extraction/Calcination) F->G H Material Characterization (TEM, BET, XRD) G->H

Caption: Synthesis workflow for this compound-templated MSNs.

Proposed Mechanism of Formation

This diagram illustrates the proposed self-assembly mechanism for the formation of mesoporous silica using an anionic surfactant template like this compound.

Mechanism cluster_components Initial Components cluster_assembly Self-Assembly cluster_product Final Product DCP This compound (Anionic) Micelle Anionic Micelle Formation DCP->Micelle TEOS TEOS (Silica Precursor) Condensation Silica Condensation around Micelle TEOS->Condensation CSDA CSDA (e.g., APTMS) Interaction Electrostatic Interaction (DCP- & CSDA+) CSDA->Interaction Micelle->Interaction Interaction->Condensation MSN Mesoporous Silica Nanoparticle Condensation->MSN

Caption: Self-assembly of this compound-templated MSNs.

Application in Targeted Drug Delivery

The following diagram illustrates a conceptual signaling pathway for the targeted delivery of a drug to a cancer cell using functionalized mesoporous silica nanoparticles.

DrugDelivery MSN Drug-Loaded MSN (this compound Template) Targeting Surface Functionalization (e.g., Folic Acid) MSN->Targeting conjugation CancerCell Cancer Cell Targeting->CancerCell targeting Receptor Folate Receptor Targeting->Receptor binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis DrugRelease Drug Release (e.g., pH-triggered) Endocytosis->DrugRelease Apoptosis Cellular Apoptosis DrugRelease->Apoptosis

Caption: Targeted drug delivery using functionalized MSNs.

Conclusion

This compound holds promise as a template for the synthesis of mesoporous materials with tunable properties for applications in drug delivery and beyond. The protocols and information provided in these application notes serve as a foundational guide for researchers to explore this area. Further experimental work is necessary to fully elucidate the synthesis-structure-property relationships for this compound-templated mesoporous materials and to optimize their performance for specific applications. The versatility of mesoporous materials, combined with the potential for novel structures derived from anionic templates, opens up exciting avenues for the development of advanced drug delivery systems.[2][3]

References

Application Notes and Protocols for Investigating the Self-Assembly of Dicetyl Phosphate in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the self-assembly of dicetyl phosphate (DCP) in non-aqueous media. This document outlines the fundamental principles, key experimental protocols, and data interpretation strategies relevant to the formation of vesicles, organogels, and reverse micelles. The information presented is intended to facilitate research and development in areas such as drug delivery, materials science, and formulation science.

Introduction to this compound Self-Assembly in Non-Aqueous Media

This compound (DCP), a dialkyl phosphate amphiphile, is known for its ability to self-assemble into various supramolecular structures. While its behavior in aqueous systems is well-documented, its self-assembly in non-aqueous media offers unique opportunities for creating novel drug delivery systems and functional materials. In organic solvents, DCP can form a range of structures, including:

  • Organogels: Three-dimensional networks that immobilize the liquid solvent, creating a semi-solid material. These are of interest for topical and sustained-release drug delivery.

  • Reverse Micelles: Spherical aggregates with a polar core, capable of encapsulating hydrophilic molecules within a non-polar solvent.

  • Vesicles (in polar organic solvents): Bilayer structures enclosing a solvent core, which can be formed in certain polar organic solvents, offering potential for encapsulating various therapeutic agents.

The specific structure formed depends on factors such as the solvent polarity, temperature, and the concentration of DCP. Understanding and controlling this self-assembly is crucial for designing formulations with desired properties.

Key Characterization Techniques and Quantitative Data

ParameterDescriptionTechnique(s)Expected/Analogous Data for Long-Chain Dialkyl Phosphates
Critical Aggregation Concentration (CAC) The concentration at which DCP molecules begin to self-assemble into aggregates.Fluorescence Spectroscopy, Dynamic Light Scattering (DLS)Varies significantly with solvent polarity. Expected to be in the micromolar to millimolar range in non-polar to moderately polar organic solvents.
Aggregate Size and Polydispersity Index (PDI) The hydrodynamic diameter of the self-assembled structures (micelles, vesicles) and the breadth of the size distribution.Dynamic Light Scattering (DLS)Reverse micelles: 5-50 nm; Vesicles: 100-500 nm. PDI < 0.3 indicates a relatively monodisperse population.
Morphology The shape and internal structure of the self-assembled aggregates.Transmission Electron Microscopy (TEM), Cryo-Transmission Electron Microscopy (Cryo-TEM), Scanning Electron Microscopy (SEM)Reverse micelles appear as spherical or ellipsoidal structures. Organogels show a fibrillar network. Vesicles appear as spherical, lamellar structures.
Rheological Properties The viscoelastic properties of organogels, including the storage modulus (G') and loss modulus (G'').RheometryFor organogels, G' is typically greater than G'' in the linear viscoelastic region, indicating a gel-like structure. The yield stress indicates the force required to initiate flow.
Gel-to-Sol Transition Temperature (Tgel) The temperature at which an organogel transitions to a liquid state.Rheometry, Visual ObservationHighly dependent on DCP concentration and solvent. Can range from room temperature to over 100°C.

Experimental Protocols

This section provides detailed protocols for key experiments used to investigate the self-assembly of DCP in non-aqueous media.

Preparation of this compound Solutions and Organogels

Objective: To prepare solutions of DCP in various organic solvents and to induce organogel formation.

Materials:

  • This compound (DCP) powder

  • Organic solvents (e.g., chloroform, ethanol, mineral oil, hexadecane)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate

Protocol:

  • Weigh the desired amount of DCP powder and transfer it to a clean, dry glass vial.

  • Add the appropriate volume of the selected organic solvent to the vial.

  • For solvents in which DCP has good solubility at room temperature (e.g., chloroform, ethanol), stir the mixture at room temperature until the DCP is completely dissolved.[1]

  • For forming organogels in non-polar solvents like mineral oil or hexadecane, heat the mixture to a temperature above the gel-to-sol transition temperature (Tgel), typically between 60°C and 90°C, while stirring until a clear, homogeneous solution is obtained.

  • To form the organogel, allow the solution to cool down to room temperature without disturbance. The gel formation can be confirmed by inverting the vial; a stable gel will not flow.

Determination of Critical Aggregation Concentration (CAC) by Fluorescence Spectroscopy

Objective: To determine the CAC of DCP in a given non-aqueous solvent using a fluorescent probe.

Materials:

  • DCP stock solution in the desired organic solvent

  • Fluorescent probe (e.g., pyrene) stock solution in a suitable solvent (e.g., acetone)

  • Fluorometer

Protocol:

  • Prepare a series of DCP solutions with varying concentrations in the chosen organic solvent by diluting the stock solution.

  • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the volume of the added probe solution is minimal to avoid significantly altering the solvent composition.[2]

  • Allow the solutions to equilibrate for a sufficient time (e.g., 30 minutes) in the dark to prevent photobleaching of the probe.

  • Measure the fluorescence emission spectra of each sample. For pyrene, the excitation wavelength is typically around 335 nm. Record the emission intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the DCP concentration.

  • The CAC is determined from the inflection point of the resulting sigmoidal curve, which can be found from the intersection of the two linear portions of the plot.[2]

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and polydispersity of DCP aggregates in a non-aqueous solvent.

Materials:

  • DCP solution in the desired organic solvent (concentration above the CAC)

  • DLS instrument

  • Appropriate cuvettes for the solvent being used

Protocol:

  • Ensure the DCP solution is homogeneous and free of dust or large aggregates by filtering it through a suitable syringe filter (e.g., 0.22 µm PTFE filter for organic solvents).

  • Transfer the filtered solution into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement angle (typically 90° or 173° for backscatter).

  • Perform the DLS measurement. The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[3]

  • The polydispersity index (PDI) will also be reported, providing information on the width of the size distribution.

Morphological Analysis by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of self-assembled DCP structures.

Materials:

  • DCP solution or organogel

  • TEM grid (e.g., carbon-coated copper grid)

  • Staining agent (e.g., phosphotungstic acid or uranyl acetate solution, if negative staining is required)

  • Cryo-TEM equipment (for organogels and sensitive structures)

Protocol for Negative Staining (for vesicles/micelles):

  • Place a drop of the DCP solution onto a TEM grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Blot off the excess liquid using filter paper.

  • Apply a drop of the staining solution to the grid for 30-60 seconds.

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a TEM.

Protocol for Cryo-TEM (for organogels):

  • Apply a small amount of the organogel onto a specialized cryo-TEM grid.

  • Plunge-freeze the grid rapidly in a cryogen such as liquid ethane to vitrify the sample, preserving its native structure.[4]

  • Transfer the vitrified sample to the TEM under cryogenic conditions using a cryo-holder.

  • Image the sample at low electron doses to minimize beam damage.

Rheological Characterization of Organogels

Objective: To determine the viscoelastic properties of DCP organogels.

Materials:

  • DCP organogel

  • Rheometer with appropriate geometry (e.g., parallel plate or cone and plate)

Protocol:

  • Carefully load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Lower the upper geometry to the desired gap distance.

  • Allow the sample to equilibrate at the desired temperature for a few minutes.

  • Strain Sweep: Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform an oscillatory frequency sweep at a constant strain to measure G' and G'' as a function of frequency. In a typical gel, G' will be greater than G'' and relatively independent of frequency.[5][6]

  • Temperature Sweep: Perform a temperature ramp at a constant frequency and strain to determine the gel-to-sol transition temperature (Tgel), which is often identified as the temperature at which G' and G'' crossover.

Visualizations of Experimental Workflows and Self-Assembly

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the principles of DCP self-assembly.

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization prep_solution Prepare DCP Solution in Organic Solvent cac CAC Determination (Fluorescence) prep_solution->cac dls Size Analysis (DLS) prep_solution->dls tem Morphology (TEM/Cryo-TEM) prep_solution->tem prep_gel Prepare DCP Organogel (Heating & Cooling) prep_gel->tem rheology Viscoelasticity (Rheology) prep_gel->rheology

Caption: Experimental workflow for investigating DCP self-assembly.

self_assembly_pathway DCP DCP Monomers Aggregates Self-Assembled Structures DCP->Aggregates [DCP] > CAC Micelles Reverse Micelles Aggregates->Micelles Non-polar Solvent Vesicles Vesicles Aggregates->Vesicles Polar Organic Solvent Gels Organogels Aggregates->Gels High [DCP] in Non-polar Solvent

Caption: Pathways of DCP self-assembly in non-aqueous media.

cac_determination_logic start Prepare DCP solutions of varying concentrations add_probe Add fluorescent probe (e.g., Pyrene) start->add_probe measure Measure fluorescence (I1/I3 ratio) add_probe->measure plot Plot I1/I3 vs. log[DCP] measure->plot determine_cac Identify inflection point (CAC) plot->determine_cac

Caption: Logical workflow for CAC determination using fluorescence.

Applications in Drug Development

The ability of DCP to self-assemble in non-aqueous media has significant implications for drug development, particularly for:

  • Solubilization of Poorly Water-Soluble Drugs: Reverse micelles and the hydrophobic domains of organogels can serve as reservoirs for lipophilic drugs, enhancing their solubility and stability.

  • Sustained and Controlled Release: Organogel formulations can provide a matrix for the sustained release of drugs, which is particularly useful for topical and transdermal delivery. The rheological properties of the gel can be tuned to control the release rate.

  • Delivery of Hydrophilic Molecules: The aqueous core of reverse micelles can encapsulate hydrophilic drugs, peptides, and proteins, protecting them from the surrounding non-aqueous environment and facilitating their delivery.

  • Topical and Transdermal Formulations: The semi-solid nature and bio-adhesive properties of organogels make them excellent vehicles for topical drug delivery, potentially enhancing skin permeation.[7]

Conclusion

Investigating the self-assembly of this compound in non-aqueous media provides a versatile platform for the development of novel materials and drug delivery systems. By employing the characterization techniques and protocols outlined in these application notes, researchers can gain a deeper understanding of the factors governing the formation of organogels, reverse micelles, and vesicles, and harness these structures for a wide range of scientific and pharmaceutical applications. Further research to populate a comprehensive database of DCP's behavior in various organic solvents will be invaluable to the field.

References

Application Notes and Protocols for the Stabilization of Pickering Emulsions with Dicetyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pickering emulsions are surfactant-free dispersions of two immiscible liquids, stabilized by solid particles that adsorb at the oil-water interface.[1] This method of stabilization can offer superior stability against coalescence compared to traditional surfactant-stabilized emulsions.[1] The solid particles create a mechanical barrier at the interface, preventing droplets from merging.[2] Dicetyl phosphate, a diester of phosphoric acid and cetyl alcohol, is an anionic surfactant and emulsifying agent commonly used in cosmetics and pharmaceutical formulations.[1][3][4][5][6][7] Presented as a white, waxy solid, it is insoluble in water and possesses an amphiphilic nature with two long hydrophobic cetyl chains and a hydrophilic phosphate head.[1][3][4][5] While traditionally used as a molecular emulsifier, its potential as a solid particle stabilizer in Pickering emulsions is an emerging area of research.

These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a novel stabilizer for Pickering emulsions. The following sections detail hypothetical protocols for the preparation of this compound particles, the formulation of Pickering emulsions, and the characterization of their stability and physicochemical properties. The data presented is illustrative and intended to guide experimental design.

Mechanism of Stabilization

This compound's amphiphilic structure, comprising a polar phosphate head group and two nonpolar cetyl tails, allows for the formation of solid particles with controlled wettability.[4] When dispersed in an oil-water system, these particles are hypothesized to irreversibly adsorb to the oil-water interface. The hydrophilic phosphate groups will orient towards the aqueous phase, while the hydrophobic cetyl chains will favor the oil phase. This arrangement creates a dense, rigid layer of particles at the droplet surface, providing a steric barrier that prevents droplet coalescence and enhances emulsion stability. The overall stability of the emulsion is influenced by particle concentration, size, and the pH of the aqueous phase, which affects the surface charge of the phosphate groups.[1]

cluster_water Aqueous Phase oil_droplet Oil Droplet water p1 p2 p3 p4 p5 p6 stabilizer This compound Particles stabilizer->p1 Adsorption at Interface stabilizer->p2 stabilizer->p3 stabilizer->p4 stabilizer->p5 stabilizer->p6 start Start prep_particles Prepare this compound Nanoparticle Suspension (Protocol 1) start->prep_particles mix_phases Combine Aqueous Phase (with particles) and Oil Phase prep_particles->mix_phases homogenize High-Shear Homogenization mix_phases->homogenize emulsion Stable O/W Pickering Emulsion homogenize->emulsion

References

Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles using Dicetyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and use of dicetyl phosphate in the formulation of solid lipid nanoparticles (SLNs). This document includes detailed experimental protocols, data presentation in tabular format for key physicochemical characteristics, and visualizations of experimental workflows.

Introduction to this compound in Solid Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) are advanced drug delivery systems composed of a solid lipid core stabilized by surfactants.[1] The choice of surfactant is critical as it influences the stability, particle size, surface charge, and drug loading capacity of the nanoparticles.[2] this compound is an anionic surfactant that can be effectively employed in SLN formulations to impart a negative surface charge, thereby enhancing colloidal stability through electrostatic repulsion.[3] Its use, often in combination with other non-ionic or zwitterionic surfactants, allows for the fine-tuning of nanoparticle properties for various drug delivery applications, including topical, parenteral, and oral routes.[4][5]

The incorporation of this compound can lead to the formation of SLNs with a desirable small particle size and a high zeta potential (negative), which are key indicators of a stable formulation.[6] This anionic surfactant contributes to the overall stability of the SLN dispersion by preventing particle aggregation.[7]

Experimental Protocols

Two common methods for the preparation of SLNs are high-pressure homogenization (HPH) and the microemulsion technique. This compound can be incorporated as a co-surfactant or a charge-imparting agent in both methods.

High-Pressure Homogenization (HPH) Method

The HPH technique is a reliable and scalable method for producing SLNs.[8] It can be performed using either a hot or cold homogenization process.

2.1.1. Hot Homogenization Protocol

  • Preparation of Lipid Phase: The solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) and the lipophilic drug are melted at a temperature 5-10°C above the melting point of the lipid.

  • Preparation of Aqueous Phase: this compound and any primary surfactant (e.g., Poloxamer 188, Tween 80) are dispersed in double-distilled water and heated to the same temperature as the lipid phase.[9]

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[8]

  • Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.[8]

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of SLNs.

2.1.2. Cold Homogenization Protocol

This method is suitable for thermolabile drugs.

  • Lipid Phase Preparation: The drug is dissolved or dispersed in the melted solid lipid. This mixture is then rapidly cooled using liquid nitrogen or a dry ice/acetone bath to solidify the lipid matrix.

  • Milling: The solidified lipid is ground to microparticles using a mortar and pestle or a ball mill.

  • Aqueous Phase Preparation: The aqueous surfactant solution containing this compound is prepared and cooled to a low temperature (e.g., 4°C).

  • Dispersion: The lipid microparticles are dispersed in the cold aqueous phase.

  • Homogenization: The dispersion is subjected to high-pressure homogenization at a low temperature.

Microemulsion Method

The microemulsion technique is a low-energy method for preparing SLNs.[10]

  • Microemulsion Formation: The solid lipid, surfactant (e.g., a combination of a primary surfactant and this compound as a co-surfactant), and a co-surfactant (e.g., butanol) are mixed and heated to form a clear, homogenous liquid. The drug is dissolved in this mixture. An aqueous phase is then added dropwise with gentle stirring until a transparent microemulsion is formed.

  • Nanoparticle Precipitation: The warm microemulsion is rapidly dispersed into a large volume of cold water (2-4°C) under continuous stirring.[10] The ratio of microemulsion to cold water is typically in the range of 1:25 to 1:50.

  • Solidification: The rapid cooling of the oil droplets in the microemulsion leads to the precipitation of the lipid, forming solid lipid nanoparticles.

Data Presentation: Physicochemical Characterization of SLNs

The following tables summarize typical quantitative data for SLNs, illustrating the influence of formulation variables. While specific data for this compound as the sole surfactant is limited in the literature, the values presented are representative of SLNs and NLCs where anionic surfactants have been used to impart a negative charge.

Table 1: Influence of Formulation Composition on SLN Properties

Formulation CodeLipid (Type, %)Surfactant (Type, %)This compound (%)Particle Size (nm)PDIZeta Potential (mV)Reference
SLN-1Glyceryl Monostearate (5%)Tween 80 (2%)02570.233-14.1[11]
NLC-1Precirol ATO 5 / Oleic Acid (4%)Span 60 / Tween 80 (2%)0.5~200< 0.3-30 to -40[3]
SLN-2Cetyl Palmitate (3%)Poloxamer 188 (1.5%)-136-191< 0.3+11 to +61 (cationic)[6]
SLN-3Stearic Acid (2%)Tween 20 (1.5%)-< 450< 0.3+5 to -50[1]

Note: PDI stands for Polydispersity Index. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.

Table 2: Drug Loading and Entrapment Efficiency in SLNs

DrugLipid MatrixSurfactant SystemEntrapment Efficiency (%)Drug Loading (%)Reference
TroxerutinGlyceryl behenateSoy lecithin, Tween-8083.62Not Specified[12]
PraziquantelPrecirol ATO 5 / Oleic AcidSpan 60, Tween 80, this compound93.97 - 96.29Not Specified[3]
DocetaxelMonoglycerideTween 80, Poloxamer 188~70-80Not Specified[9]
EfavirenzGlyceryl monostearatePoloxamer 188~80-90Not Specified[11]

Characterization Protocols

4.1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Laser Doppler Velocimetry (LDV) for zeta potential.

  • Protocol:

    • Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform measurements in triplicate and report the average values with standard deviation.[13]

4.2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination

  • Method: Ultrafiltration or centrifugation followed by quantification of the free drug in the supernatant.

  • Protocol:

    • Separate the unencapsulated drug from the SLN dispersion by centrifuging the sample (e.g., 10,000 rpm for 15 minutes) or using an ultrafiltration device with a suitable molecular weight cut-off.[11]

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100 [14]

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Visualizations

Diagram 1: Experimental Workflow for SLN Preparation by Hot High-Pressure Homogenization

G A Lipid Phase (Solid Lipid + Drug) C Heating (> Lipid M.P.) A->C B Aqueous Phase (Water + Surfactants + this compound) D Heating (Same Temperature) B->D E High-Speed Stirring C->E D->E F Pre-emulsion E->F G High-Pressure Homogenization F->G H Hot Nanoemulsion G->H I Cooling to Room Temperature H->I J Solid Lipid Nanoparticles (SLN) I->J

Caption: Workflow for Hot High-Pressure Homogenization.

Diagram 2: Experimental Workflow for SLN Preparation by Microemulsion Method

G A Lipid Phase (Solid Lipid + Drug) D Heating & Mixing A->D B Surfactant/Co-surfactant (e.g., this compound) B->D C Aqueous Phase C->D E Warm Microemulsion D->E G Rapid Dispersion & Stirring E->G F Cold Water (2-4°C) F->G H Solid Lipid Nanoparticles (SLN) G->H

Caption: Workflow for the Microemulsion Method.

Diagram 3: Logical Relationship of SLN Characterization

G A SLN Formulation (Lipid, Surfactant, Drug) B Physicochemical Characterization A->B C Particle Size & PDI (DLS) B->C D Zeta Potential (LDV) B->D E Entrapment Efficiency & Drug Loading B->E F Stability Assessment C->F D->F G In Vitro / In Vivo Performance E->G F->G

Caption: Key Characterization Parameters for SLNs.

References

Application Notes and Protocols: The Role of Dicetyl Phosphate in 3D Cell Culture Scaffolds for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment, offering a more physiologically relevant platform for drug discovery, tissue engineering, and fundamental cell biology research compared to traditional 2D cultures. A key component of many 3D culture systems is the scaffold, which provides structural support and can be engineered to present specific biochemical and physical cues to the cells. While a variety of materials are utilized for scaffold fabrication, this document explores the specific application of dicetyl phosphate .

Contrary to its potential role as a primary structural biomaterial, current research indicates that this compound is primarily employed as an anionic surfactant in the formation of vesicular drug delivery systems, such as liposomes and niosomes. These vesicles can be subsequently embedded within a larger 3D scaffold matrix. The inclusion of this compound is crucial for stabilizing these vesicles and enhancing the encapsulation efficiency of therapeutic agents. This application note provides a detailed overview of the role of this compound in these composite scaffolds, along with protocols for their preparation and characterization.

Data Presentation: Composition of this compound-Containing Vesicles

The formulation of drug-carrying vesicles is a critical step that dictates their stability and drug release characteristics. This compound is incorporated to impart a negative charge to the vesicle surface, which can improve colloidal stability and drug entrapment. The following table summarizes a typical composition for liposomes incorporating this compound for the delivery of the anti-osteoporosis drug, alendronate.

Vesicle Component Molar Ratio Function Reference
Phosphatidylcholine (PC)4Primary lipid component, forms the bilayer[1]
Cholesterol (CH)3Stabilizes the lipid bilayer[1]
Lecithin (Lec)1Emulsifier and source of phospholipids[1]
This compound (DP)1Negatively charged lipid, enhances stability and encapsulation[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Stabilized Liposomes for Drug Encapsulation

This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs) containing this compound.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Lecithin (Lec)

  • This compound (DP)

  • Chloroform

  • Therapeutic agent (e.g., Alendronate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of PC, CH, Lec, and DP in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it at a constant speed under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Ensure all the chloroform has evaporated.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film by adding a solution of the therapeutic agent dissolved in PBS to the flask.

    • Rotate the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Sonication and Sizing:

    • For a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator for 15-30 minutes.

    • For further size reduction and to obtain small unilamellar vesicles (SUVs), the suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated drug by centrifugation or dialysis against PBS.

Protocol 2: Incorporation of Liposomes into a 3D Polymeric Scaffold

This protocol details the embedding of the prepared liposomes into a chitosan-based hydrogel scaffold.

Materials:

  • This compound-stabilized liposome suspension (from Protocol 1)

  • Chitosan solution (e.g., 2% w/v in 1% acetic acid)

  • Cross-linking agent (e.g., glutaraldehyde or genipin)

  • Cell culture plate (e.g., 24-well plate)

  • Sterile PBS

Procedure:

  • Mixing:

    • Gently mix the liposome suspension with the chitosan solution at a desired ratio. Ensure homogenous distribution of the liposomes within the polymer solution.

  • Cross-linking and Gelation:

    • Add the cross-linking agent to the liposome-chitosan mixture and mix thoroughly.

    • Pipette the mixture into the wells of a cell culture plate.

    • Allow the hydrogel to cross-link and solidify at room temperature or 37°C, depending on the cross-linker used.

  • Washing and Equilibration:

    • After gelation, wash the scaffolds extensively with sterile PBS to remove any unreacted cross-linking agent and to neutralize the pH.

    • Equilibrate the scaffolds in cell culture medium before cell seeding.

Protocol 3: Cell Seeding and Culture on Liposome-Embedded Scaffolds

Materials:

  • Liposome-embedded 3D scaffolds (from Protocol 2)

  • Desired cell type (e.g., mesenchymal stem cells, osteoblasts)

  • Complete cell culture medium

  • Cell suspension at a known concentration

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Scaffold Preparation:

    • Place the pre-equilibrated scaffolds in a new cell culture plate.

  • Cell Seeding:

    • Carefully pipette the cell suspension directly onto the top surface of each scaffold.

    • Allow the cells to adhere for 2-4 hours in the incubator before adding more culture medium to the well.

  • Cell Culture:

    • Culture the cell-seeded scaffolds in the CO2 incubator.

    • Change the culture medium every 2-3 days.

  • Analysis:

    • At desired time points, scaffolds can be harvested for analysis of cell viability (e.g., Live/Dead staining), proliferation (e.g., DNA quantification assay), and differentiation (e.g., gene expression analysis, histological staining).

Visualizations

Signaling Pathways

The therapeutic agents released from the this compound-stabilized vesicles can influence various cellular signaling pathways. For instance, a drug designed to promote osteogenesis might activate the BMP/Smad pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Drug Drug Receptor Receptor Drug->Receptor Smad Smad Receptor->Smad Phosphorylation pSmad pSmad Gene_Expression Osteogenic Gene Expression pSmad->Gene_Expression

Caption: Potential signaling pathway activated by a drug released from the scaffold.

Experimental Workflow

The following diagram illustrates the overall workflow for creating and utilizing this compound-containing 3D cell culture scaffolds.

Experimental_Workflow cluster_prep Preparation cluster_scaffold Scaffold Fabrication cluster_culture Cell Culture and Analysis A Lipid Film Formation (PC, CH, Lec, DP) B Hydration with Drug Solution A->B C Liposome Formation B->C D Mix Liposomes with Polymer Solution C->D E Cross-linking and Gelation D->E F Washing and Equilibration E->F G Cell Seeding F->G H 3D Cell Culture G->H I Cellular Analysis (Viability, Proliferation, Differentiation) H->I

Caption: Workflow for preparing and using liposome-embedded 3D scaffolds.

Logical Relationship of Components

This diagram shows the hierarchical relationship of the different components in the final 3D cell culture system.

Logical_Relationship 3D_Scaffold 3D Scaffold (e.g., Chitosan) Liposomes Liposomes 3D_Scaffold->Liposomes Lipid_Bilayer Lipid Bilayer Liposomes->Lipid_Bilayer Drug Therapeutic Agent Liposomes->Drug Dicetyl_Phosphate This compound Lipid_Bilayer->Dicetyl_Phosphate

Caption: Component hierarchy of the drug-delivering 3D scaffold.

This compound serves as a valuable component in the development of advanced 3D cell culture scaffolds, not as a primary structural element, but as a key ingredient in formulating stable, drug-eluting vesicles. The protocols and information provided herein offer a foundational guide for researchers and professionals in drug development to design and implement these sophisticated 3D culture systems for more accurate and predictive in vitro studies. The ability to create localized and sustained release of therapeutic agents within a 3D cellular environment opens up new avenues for modeling diseases, screening drugs, and developing regenerative medicine strategies.

References

Application Notes and Protocols for Dicetyl Phosphate as a Surface Modifying Agent for Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl phosphate (DCP), a dialkyl phosphate ester with 16-carbon chains, presents a compelling option for the surface modification of biomaterials. Its amphiphilic nature, comprising a hydrophilic phosphate head group and a hydrophobic tail of two cetyl (hexadecyl) chains, allows for the formation of self-assembled monolayers (SAMs) on various substrates, particularly metal oxides like titanium. This surface modification can significantly alter the biomaterial's interaction with its biological environment, influencing protein adsorption, cellular adhesion, and ultimately, the biocompatibility and osseointegration of implantable devices.

These application notes provide a comprehensive overview of the use of this compound for surface modification, including detailed experimental protocols, expected outcomes, and an exploration of the underlying biological mechanisms.

Key Applications

Surface modification with this compound can be leveraged to:

  • Control Surface Wettability: Create hydrophobic surfaces on otherwise hydrophilic biomaterials.

  • Modulate Protein Adsorption: Influence the competitive adsorption of proteins from biological fluids, which in turn directs cellular responses.

  • Regulate Cellular Adhesion and Proliferation: A this compound coating typically results in a hydrophobic surface, which has been shown to reduce osteoblast adhesion and proliferation compared to hydrophilic surfaces.[1][2] This property can be exploited in applications where controlled cell interaction is desired.

  • Enhance Stability of Coatings: The phosphate headgroup forms a strong bond with metal oxide surfaces, leading to the formation of stable, well-ordered monolayers, especially with long alkyl chains like those in this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Coating Solution

This protocol describes the preparation of a this compound solution suitable for forming self-assembled monolayers on biomaterial surfaces.

Materials:

  • This compound (MW: 546.89 g/mol )

  • Anhydrous solvent (e.g., a mixture of n-heptane and isopropanol, or an aqueous solution of the corresponding ammonium salt)

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and appropriate glassware

Procedure:

  • Solvent Selection: For creating self-assembled monolayers on titanium oxide surfaces, a common solvent system is a mixture of n-heptane and isopropanol.[1] Alternatively, aqueous solutions of the ammonium salt of this compound can be used.[3]

  • Solution Preparation:

    • Organic Solvent Method:

      • Prepare a 0.5 mM solution of this compound in a mixture of n-heptane and isopropanol.

      • Weigh the required amount of this compound and dissolve it in the solvent mixture in a volumetric flask.

      • Use an ultrasonic bath to aid in the dissolution of the this compound.

      • Once dissolved, the solution can be stored under inert gas to prevent contamination.

    • Aqueous Solution Method:

      • To prepare an aqueous solution, the ammonium salt of dodecyl phosphate (a shorter-chain analogue) has been used.[3] A similar approach can be adapted for this compound.

      • The formation of the ammonium salt would involve reacting this compound with an appropriate ammonium source in an aqueous medium.

  • Storage: Store the prepared solution in a tightly sealed container in a cool, dark place. For long-term storage, refrigeration and an inert atmosphere are recommended.

Protocol 2: Surface Modification of Titanium with this compound

This protocol details the procedure for creating a self-assembled monolayer of this compound on a titanium surface.

Materials:

  • Titanium substrates (e.g., discs, implants)

  • This compound coating solution (from Protocol 1)

  • Cleaning agents (e.g., acetone, ethanol, deionized water)

  • Ultrasonic bath

  • Nitrogen gas or clean, filtered air for drying

  • Clean glass beakers or petri dishes

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the titanium substrates to remove any organic contaminants and the native oxide layer.

    • Sequentially sonicate the substrates in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas or in a clean oven.

  • Surface Activation (Optional but Recommended): To ensure a uniform and reactive titanium oxide layer, the cleaned substrates can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned and dried titanium substrates in the prepared this compound solution in a clean glass container.

    • Allow the self-assembly process to occur by incubating the substrates in the solution for a period of 24 to 48 hours at room temperature.[3]

    • The container should be sealed to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • After the incubation period, remove the substrates from the solution.

    • Rinse the coated substrates thoroughly with the pure solvent (e.g., the n-heptane/isopropanol mixture or deionized water) to remove any non-adsorbed molecules.

    • Dry the coated substrates under a stream of nitrogen gas.

  • Characterization: The resulting this compound-modified surface can be characterized using various surface analysis techniques as described in the following section.

Characterization of this compound Modified Surfaces

The successful formation and properties of the this compound monolayer can be assessed using the following techniques:

Characterization TechniqueParameter MeasuredExpected Outcome for this compound SAM
Contact Angle Goniometry Water contact angleA significant increase in water contact angle, indicating a hydrophobic surface. Advancing contact angles on smooth titanium surfaces can be expected to be in the range of 110°.[3]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of phosphorus (P 2p) and a high carbon-to-titanium ratio, confirming the presence of the organic monolayer.
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of chemical bondsCharacteristic peaks for C-H stretching of the alkyl chains and P-O stretching of the phosphate headgroup.
Ellipsometry Thickness of the monolayerA uniform thickness consistent with a single molecular layer.

Data Presentation: Expected Outcomes of Surface Modification

The following tables summarize the anticipated quantitative data based on studies of long-chain alkyl phosphate self-assembled monolayers on biomaterial surfaces.

Table 1: Surface Properties of this compound Modified Titanium

SurfaceAdvancing Water Contact Angle (°)Monolayer Thickness (nm)
Unmodified Titanium~50-70N/A
This compound Modified Titanium~110[3]~2.0 - 2.5

Table 2: Protein Adsorption on Modified Surfaces (Hypothetical Data)

SurfaceFibronectin Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)
Unmodified TitaniumHighModerate
This compound Modified TitaniumLower than unmodifiedHigher than unmodified

Table 3: Osteoblast Response to Modified Surfaces

This data is based on findings for hydrophobic (methyl-terminated) and phosphate-functionalized self-assembled monolayers.

SurfaceOsteoblast Adhesion (cells/mm²)Osteoblast Proliferation (relative to control)Alkaline Phosphatase Activity (relative to control)
Unmodified Titanium (Control)High1.01.0
This compound Modified TitaniumReduced[1][2]Reduced[1][2]Potentially Enhanced (due to phosphate group)[1][2]

Biological Mechanisms and Signaling Pathways

The interaction of cells with a biomaterial surface is a complex process initiated by the adsorption of proteins from the surrounding biological fluids. The resulting protein layer mediates subsequent cellular responses, including adhesion, proliferation, and differentiation.

Protein Adsorption

Hydrophobic surfaces, such as those created by a this compound monolayer, tend to adsorb proteins differently than hydrophilic surfaces. Albumin, a major component of blood plasma, is known to have a higher affinity for hydrophobic surfaces, while the adsorption of cell-adhesive proteins like fibronectin may be reduced or altered in conformation.

Cellular Adhesion and Signaling

Osteoblast adhesion to biomaterial surfaces is primarily mediated by integrin receptors on the cell surface.[3][4][5] These receptors recognize and bind to specific motifs within adsorbed extracellular matrix (ECM) proteins, such as the RGD (arginine-glycine-aspartic acid) sequence in fibronectin.

The reduced adhesion and proliferation of osteoblasts on hydrophobic surfaces, such as those modified with this compound, can be attributed to a less favorable presentation of cell-adhesive proteins.[1][2]

The signaling cascade initiated by integrin binding is crucial for regulating cell behavior. Upon ligand binding and clustering, integrins activate intracellular signaling pathways, including the Focal Adhesion Kinase (FAK) pathway.

G cluster_surface Biomaterial Surface cluster_cell Osteoblast Biomaterial This compound Modified Surface ProteinLayer Adsorbed Protein Layer (e.g., Fibronectin) Biomaterial->ProteinLayer Adsorption Integrin Integrin Receptor (e.g., α5β1) ProteinLayer->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src paxillin Paxillin FAK->paxillin Phosphorylation ERK ERK FAK->ERK Activation Src->FAK vinculin Vinculin paxillin->vinculin Recruitment actin Actin Cytoskeleton vinculin->actin Linkage nucleus Nucleus actin->nucleus Mechanotransduction ERK->nucleus gene_expression Gene Expression (Adhesion, Proliferation, Differentiation) nucleus->gene_expression Regulation

Integrin-mediated signaling pathway in osteoblast adhesion.

This diagram illustrates the key steps in integrin-mediated signaling upon cell adhesion to a protein-coated biomaterial surface. The engagement of integrins with the adsorbed protein layer leads to the activation of Focal Adhesion Kinase (FAK) and the recruitment of other proteins to form focal adhesions, which link the extracellular matrix to the cell's actin cytoskeleton. This signaling cascade ultimately influences gene expression related to cell adhesion, proliferation, and differentiation.

Experimental Workflow

The following diagram outlines the logical workflow for the surface modification of a biomaterial with this compound and its subsequent characterization and biological evaluation.

G start Start: Biomaterial Substrate cleaning Substrate Cleaning (Sonication in Solvents) start->cleaning coating This compound SAM Formation (Immersion) cleaning->coating characterization Surface Characterization coating->characterization protein_adsorption Protein Adsorption Assay coating->protein_adsorption cell_culture Cell Culture (Osteoblasts) coating->cell_culture contact_angle Contact Angle characterization->contact_angle xps XPS characterization->xps ftir FTIR characterization->ftir end End: Data Analysis and Interpretation protein_adsorption->end adhesion_assay Adhesion Assay cell_culture->adhesion_assay proliferation_assay Proliferation Assay cell_culture->proliferation_assay differentiation_assay Differentiation Assay (e.g., ALP activity) cell_culture->differentiation_assay adhesion_assay->end proliferation_assay->end differentiation_assay->end

Experimental workflow for surface modification and evaluation.

Conclusion

This compound provides a straightforward and effective means of modifying the surface of biomaterials to create stable, hydrophobic interfaces. While this modification tends to reduce osteoblast adhesion and proliferation, the presence of the phosphate headgroup may offer advantages in terms of enhanced differentiation. The protocols and data presented here serve as a valuable resource for researchers and scientists exploring the use of this compound in the development of advanced biomaterials with tailored surface properties for a range of biomedical and drug delivery applications. Further research is warranted to fully elucidate the quantitative effects of this compound coatings on specific protein adsorption profiles and to explore the long-term in vivo performance of these modified biomaterials.

References

Application Notes and Protocols for Computational Modeling of Dicetyl Phosphate Interactions at Oil-Water Interfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicetyl phosphate (DCP) is a synthetic, anionic surfactant of significant interest in the pharmaceutical and cosmetic industries. Its amphiphilic nature, comprising a polar phosphate headgroup and two long hydrocarbon tails, allows it to adsorb at oil-water interfaces, effectively reducing interfacial tension and stabilizing emulsions. These properties make it a valuable component in the formulation of creams, lotions, and as a stabilizer in vesicle-based drug delivery systems like liposomes and niosomes.

Understanding the behavior of DCP at a molecular level is crucial for optimizing its performance in various applications. Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to investigate the conformation, orientation, and interactions of DCP molecules at the oil-water interface. This document provides an overview of the computational and experimental approaches to characterize these interactions, offering detailed protocols for researchers in the field.

Key Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DCP is fundamental for both experimental design and the development of accurate computational models.

PropertyDescriptionTypical Experimental Values (for similar surfactants)Relevance to Interfacial Behavior
Critical Micelle Concentration (CMC) The concentration above which surfactant molecules self-assemble into micelles in the bulk aqueous phase. Below the CMC, surfactants primarily adsorb at interfaces.10⁻⁴ to 10⁻³ mol/L in aqueous solutions. The CMC is influenced by factors like temperature, pH, and ionic strength.[1][2]Indicates the concentration at which the interface is likely saturated. Operating above the CMC is crucial for forming stable emulsions and vesicles.
Interfacial Tension (IFT) The force per unit length existing at the interface between two immiscible liquids, such as oil and water. Surfactants reduce IFT.Can be reduced from ~50 mN/m (pure water/oil) to <10 mN/m with the addition of surfactants.[3][4]A lower IFT facilitates the formation of smaller droplets, leading to more stable emulsions. It is a key parameter for evaluating surfactant efficiency.
Area per Molecule The average area occupied by a single surfactant molecule at the interface.Varies depending on the packing density and can be determined from pressure-area isotherms.Provides insights into the packing and orientation of DCP molecules at the interface.
Hydrophilic-Lipophilic Balance (HLB) An empirical scale to describe the degree of hydrophilicity or lipophilicity of a surfactant.Anionic surfactants like DCP typically have a high HLB value, indicating a preference for the aqueous phase and promoting oil-in-water emulsions.Helps in selecting the appropriate surfactant for a desired emulsion type (O/W vs. W/O).

Computational Modeling: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide atomistic-level insights into the dynamic behavior of DCP at an oil-water interface.[5][6][7]

Molecular Dynamics Simulation Workflow

The following diagram illustrates a typical workflow for setting up and running an MD simulation to study DCP at an oil-water interface.

cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Data Analysis start Define System Components: - DCP Molecule - Water Model (e.g., TIP3P) - Oil Model (e.g., Hexadecane) build_box Construct Simulation Box: Create two distinct layers of water and oil. start->build_box add_dcp Introduce DCP Molecules: Place DCP molecules at the oil-water interface. build_box->add_dcp solvate Solvate the System: Ensure proper hydration and oil environment. add_dcp->solvate neutralize Neutralize the System: Add counter-ions (e.g., Na+) to balance the charge of DCP. solvate->neutralize em Energy Minimization: Remove steric clashes and unfavorable contacts. neutralize->em nvt NVT Equilibration: Equilibrate temperature to the desired value. em->nvt npt NPT Equilibration: Equilibrate pressure and density. nvt->npt production Production Run: Collect trajectory data for analysis. npt->production density Density Profile: Determine the location and width of the interface. production->density orientation Molecular Orientation: Analyze the tilt angle of DCP tails. production->orientation ift Interfacial Tension: Calculate the reduction in IFT due to DCP. production->ift rdf Radial Distribution Function: Investigate interactions between DCP, water, and oil molecules. production->rdf

Caption: Workflow for MD simulation of DCP at an oil-water interface.

Protocol for All-Atom Molecular Dynamics Simulation of a DCP-Stabilized Oil-Water Interface

This protocol outlines the steps for performing an all-atom MD simulation using GROMACS.[8]

1. System Preparation:

  • a. Obtain DCP Structure: Obtain or build a 3D structure of a single this compound molecule.

  • b. Force Field Selection: Choose an appropriate force field (e.g., CHARMM36, AMBER) that has parameters for lipids and organic molecules.

  • c. System Building: i. Create a simulation box with dimensions appropriate for the system size (e.g., 10x10x20 nm). ii. Fill the bottom half of the box with water molecules (e.g., TIP3P model) and the top half with oil molecules (e.g., hexadecane). iii. Place a monolayer of DCP molecules at the oil-water interface with the phosphate headgroups oriented towards the water phase and the alkyl tails towards the oil phase. iv. Add counter-ions (e.g., Na+) to the water phase to neutralize the negative charge of the phosphate groups.

2. Simulation Execution:

  • a. Energy Minimization: Perform steepest descent energy minimization for at least 5000 steps to relax the system.

  • b. NVT Equilibration: Equilibrate the system in the NVT (constant number of particles, volume, and temperature) ensemble for 1 ns. Use a thermostat (e.g., Nosé-Hoover) to maintain the desired temperature (e.g., 300 K).

  • c. NPT Equilibration: Equilibrate the system in the NPT (constant number of particles, pressure, and temperature) ensemble for 10 ns. Use a barostat (e.g., Parrinello-Rahman) to maintain the pressure at 1 bar.

  • d. Production Run: Perform the production MD run for at least 100 ns, saving the trajectory and energy data at regular intervals (e.g., every 10 ps).

3. Data Analysis:

  • a. Density Profile: Calculate the mass density profile of water, oil, and DCP along the z-axis (perpendicular to the interface) to characterize the interfacial region.

  • b. Interfacial Tension: Calculate the interfacial tension from the pressure tensor components. The IFT is given by: IFT = 0.5 * Lz * (Pzz - 0.5 * (Pxx + Pyy)), where Lz is the length of the simulation box in the z-direction and Pxx, Pyy, and Pzz are the diagonal components of the pressure tensor.[9]

  • c. Molecular Orientation: Determine the orientation of the DCP molecules by calculating the angle between the vector along the alkyl tails and the z-axis.

  • d. Radial Distribution Functions (RDFs): Calculate RDFs between the phosphate headgroup and water, and between the alkyl tails and oil molecules to quantify the local molecular environment.

Experimental Protocols

Experimental validation is crucial to complement and verify the findings from computational models.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the micellization point.[1][10][11]

Protocol: CMC Determination by Surface Tensiometry (Du Noüy Ring Method)

  • Prepare a stock solution of DCP in deionized water.

  • Prepare a series of dilutions of the DCP stock solution with varying concentrations.

  • Measure the surface tension of each dilution using a tensiometer with a Du Noüy ring.

  • Plot the surface tension as a function of the logarithm of the DCP concentration.

  • Identify the CMC as the concentration at which the surface tension plot shows a sharp change in slope.

Measurement of Interfacial Tension using a Langmuir Trough

A Langmuir trough can be used to study the properties of insoluble monolayers at an interface.[12]

Protocol: Pressure-Area Isotherm Measurement

  • Clean the Langmuir trough thoroughly.

  • Fill the trough with deionized water (the subphase).

  • Calibrate the surface pressure sensor (Wilhelmy plate).

  • Spread a solution of DCP in a volatile solvent (e.g., chloroform) onto the water surface. Allow the solvent to evaporate.

  • Compress the monolayer at a constant rate using the movable barriers of the trough.

  • Record the surface pressure as a function of the area per molecule.

  • Plot the surface pressure versus area per molecule to obtain the pressure-area isotherm. This plot provides information on the packing and phase behavior of the DCP monolayer.

Application in Drug Delivery

DCP is widely used in the formulation of vesicle-based drug delivery systems, such as liposomes and niosomes, where it can act as a stabilizer and impart a negative surface charge. This negative charge can prevent vesicle aggregation through electrostatic repulsion and can influence the interaction of the vesicles with biological membranes.

Vesicle Formation and Drug Encapsulation

The diagram below illustrates the role of DCP in the formation of a stable, drug-loaded vesicle.

cluster_components Components cluster_process Vesicle Formation cluster_result Outcome dcp This compound (DCP) mix Mixing and Hydration dcp->mix lipid Primary Vesicle Former (e.g., Phospholipid, Non-ionic Surfactant) lipid->mix drug Hydrophilic or Lipophilic Drug drug->mix aq Aqueous Medium aq->mix self_assembly Self-Assembly into Bilayer mix->self_assembly encapsulation Drug Encapsulation self_assembly->encapsulation stabilization Vesicle Stabilization encapsulation->stabilization vesicle Stable, Drug-Loaded Vesicle with Negatively Charged Surface stabilization->vesicle

Caption: Role of DCP in drug-loaded vesicle formation.

Computational modeling can be employed to study the influence of DCP on vesicle properties such as size, stability, and drug release kinetics.[13][14][15] Coarse-grained MD simulations are particularly useful for studying the large-scale phenomena involved in vesicle formation and fusion.[16][17][18]

Conclusion

The combination of computational modeling and experimental techniques provides a comprehensive framework for understanding the behavior of this compound at oil-water interfaces. Molecular dynamics simulations offer unparalleled molecular-level detail, while experimental methods provide essential macroscopic data for model validation. A thorough characterization of DCP's interfacial properties is critical for its effective application in pharmaceutical and cosmetic formulations, particularly in the rational design of stable emulsions and advanced drug delivery systems.

References

Safety Operating Guide

Proper Disposal of Dicetyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of dicetyl phosphate, a common ingredient in cosmetic and pharmaceutical research, to mitigate risks and adhere to regulatory standards.

This compound, while utilized in various applications, is classified as a hazardous substance requiring careful handling and disposal. It is known to cause skin irritation and serious eye damage.[1] Adherence to the following procedures is critical for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2] An eyewash station and safety shower must be readily accessible.

Quantitative Data for Safe Handling

A summary of key quantitative data for this compound is provided below to inform safe handling and storage practices.

PropertyValue
Molecular FormulaC32H67O4P
Molecular Weight546.8 g/mol [3]
AppearanceWhite to off-white powder
Melting Point6°C / 42.8°F[2]
Boiling Point203°C / 397.4°F[2]
Flash Point91°C / 195.8°F[2]
Incompatible MaterialsStrong oxidizing agents[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a systematic manner, focusing on containment, segregation, and coordination with your institution's Environmental Health and Safety (EHS) department.

1. Waste Collection and Containment:

  • Solid Waste: Collect all unused this compound powder and any contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads) in a designated, robust, and sealable waste container. This container should be clearly labeled as "Hazardous Waste," "this compound Contaminated Debris," and include the date of accumulation.[2]

  • Liquid Waste: For solutions containing this compound, collect the waste in a designated, leak-proof container. The container must be compatible with the solvent used and clearly labeled "Hazardous Waste," "this compound Solution," listing all chemical components and their approximate concentrations. Glass containers are generally suitable; avoid metal containers.[2][4]

2. Storage and Segregation:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5]

  • Ensure that containers are kept closed at all times, except when adding waste.[6]

  • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[1][7] Store acids and bases separately.[8]

3. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated solid hazardous waste container.[9][10] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container for solid waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[11] Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [2][9] This substance can be harmful to aquatic life and is not suitable for conventional waste streams.

  • Contact Your EHS Department: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[5] They will ensure the waste is transported to a licensed professional waste disposal facility in compliance with all local, state, and federal regulations.[2][12][13][14][15] In some cases, disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dicetyl_Phosphate_Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Unused Powder, Contaminated Debris) SolidContainer Labelled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (this compound Solutions) LiquidContainer Labelled Liquid Waste Container LiquidWaste->LiquidContainer Segregate Segregate from Incompatibles (e.g., Strong Oxidizers) SolidContainer->Segregate LiquidContainer->Segregate EHS Contact EHS for Pickup Segregate->EHS Spill Spill Occurs Contain Contain Spill (Absorbent Material) Spill->Contain Collect Collect Spill Debris Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->SolidContainer DisposalFacility Licensed Disposal Facility EHS->DisposalFacility

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and maintain compliance with hazardous waste regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Dicetyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dicetyl Phosphate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational use and disposal, fostering a secure laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage (Category 1) : Poses a risk of serious eye damage.[1][2]

  • Respiratory Irritation : Inhalation of dust may lead to respiratory irritation.[3]

It exists as a white, waxy solid or powder and is considered a combustible solid.[4]

Quantitative Data Summary

For safe handling and storage, please refer to the following quantitative data for this compound.

PropertyValueSource
Acute Toxicity LD50 >500 mg/kg (Intraperitoneal, Mouse)[1]
Storage Temperature -20°C (Recommended)[5]

Operational and Disposal Plans

A systematic approach is crucial when working with this compound. The following plans outline the necessary steps from preparation to disposal.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure. All personnel must be equipped with the following before handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields.[5] A face shield may be required for splash-prone procedures.Protects against dust particles and splashes that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact which can cause irritation.[1][6]
Skin and Body Protection A properly fitted laboratory coat (long-sleeved) worn over personal clothing.Provides a barrier against accidental spills and contamination.[5]
Respiratory Protection Required when dust formation is likely. Use a NIOSH-approved P95 or P1 particle respirator for nuisance exposures.[3] For higher-level protection, use OV/AG/P99 or ABEK-P2 respirator cartridges.[3]Protects against inhalation of dust which can cause respiratory irritation.[3]
Safe Handling Protocol: A Step-by-Step Guide

a. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[7]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure there are no tears in gloves or cracks in safety glasses.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[7]

  • Area Preparation: Clear the workspace of any unnecessary items. Cover the work surface with absorbent, disposable pads to contain any potential spills.

b. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][5] Use techniques like gentle scooping rather than pouring from a height.

  • Container Handling: Keep the container tightly closed when not in use. Store it at the recommended temperature of -20°C.[5]

  • Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.

c. Post-Handling:

  • Decontamination: Thoroughly clean the work area after the procedure is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all materials contaminated with this compound, such as used gloves, absorbent pads, and weighing papers, in a designated, sealed, and clearly labeled solid hazardous waste container.[7]

    • Unused Product: Surplus and non-recyclable this compound should be treated as hazardous waste.[3]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and "this compound."[7]

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash.[1][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal service.[3][6]

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

First Aid Measures

Immediate action is vital in case of accidental exposure.

  • Eye Contact: Immediately rinse the opened eye for several minutes under running water. Continue rinsing for at least 15 minutes and consult a doctor immediately.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water.[1] If skin irritation persists, consult a physician.[8]

  • Inhalation: Move the person to fresh air. If the person is not breathing, provide artificial respiration. Consult a physician.[3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[3][5]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Assess Hazards & Review SDS B Verify Emergency Equipment Accessibility (Eyewash, Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Ventilated Area (Fume Hood) C->D E Handle Carefully to Avoid Dust D->E K Accidental Exposure (Skin/Eye Contact) D->K F Keep Container Sealed When Not in Use E->F E->K G Decontaminate Work Area F->G F->K H Segregate Waste (Solid & Chemical) G->H I Label & Store Hazardous Waste H->I J Contact EHS for Professional Disposal I->J L Administer First Aid (Flush Area, Remove Clothing) K->L M Seek Immediate Medical Attention L->M

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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